molecular formula C8H16N2O2 B1338588 Ethyl 4-methylpiperazine-2-carboxylate CAS No. 63285-60-9

Ethyl 4-methylpiperazine-2-carboxylate

Cat. No.: B1338588
CAS No.: 63285-60-9
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methylpiperazine-2-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUYOQHZQCEQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502506
Record name Ethyl 4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-60-9
Record name Ethyl 4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 4-methylpiperazine-2-carboxylate" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Mechanism of Ethyl 4-methylpiperazine-2-carboxylate

Abstract

This compound is a pivotal structural motif and a versatile building block in the landscape of modern drug discovery. Its prevalence in active pharmaceutical ingredients (APIs) stems from the unique physicochemical properties conferred by the N-methylated piperazine ring coupled with a reactive carboxylate handle. This guide provides a comprehensive exploration of the predominant synthetic pathway to this compound, focusing on the intramolecular Dieckmann condensation. We will dissect the core reaction mechanism, offer field-proven insights into experimental design and execution, and discuss the critical subsequent reduction step. This document is structured to serve as a self-validating technical resource for researchers, scientists, and professionals in drug development, grounded in authoritative chemical principles and literature.

Introduction: The Strategic Importance of the Piperazine Core

The piperazine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its presence in a multitude of blockbuster drugs is a testament to its utility. The two nitrogen atoms provide handles for modulating aqueous solubility, lipophilicity, and receptor-binding interactions through substitution. The synthesis of specifically substituted piperazines, such as this compound, is therefore of high strategic importance. This particular derivative incorporates a chiral center at the C2 position and an N-methyl group, which often enhances metabolic stability and tunes the basicity of the distal nitrogen, crucial factors in pharmacokinetic and pharmacodynamic profiles.

The Dominant Synthetic Route: A Dieckmann Condensation Strategy

The most industrially viable and academically established route to the piperazine-2-carboxylate core relies on an intramolecular cyclization of an acyclic diester precursor. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is exceptionally well-suited for this purpose, particularly for forming stable five- and six-membered rings.[2][3]

Step 1: The Dieckmann Condensation

This reaction facilitates the formation of a cyclic β-keto ester from a linear diester. For the synthesis of our target's core structure, the logical starting material is a suitably N-substituted iminodiacetate derivative.

The reaction is initiated by a strong, non-nucleophilic base, historically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from one of the ester groups.[2] This deprotonation is the critical first step, generating a resonance-stabilized enolate. The choice of base and solvent is crucial; alkoxide bases are often used in their corresponding alcohol, though aprotic solvents like toluene or THF with stronger bases (e.g., sodium hydride, t-BuOK) can offer better control and minimize side reactions.[2]

The resulting nucleophilic enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the second ester group. This ring-closing step forms a transient cyclic tetrahedral intermediate. The subsequent collapse of this intermediate, through the elimination of an ethoxide leaving group, yields the cyclic β-keto ester.[3][4] In this specific synthesis, the product is ethyl 1-methyl-3-oxopiperazine-2-carboxylate .

The following diagram illustrates this mechanistic pathway:

Dieckmann_Condensation_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination & Product Formation A Diethyl N-methyliminodiacetate C Nucleophilic Enolate A->C - EtOH B Base (NaOEt) B->A α-Deprotonation D Tetrahedral Intermediate C->D Ring Closure E Ethyl 1-methyl-3-oxopiperazine-2-carboxylate D->E - EtO⁻

Caption: Mechanism of the Dieckmann condensation for piperazine-2-one synthesis.

Objective: To synthesize ethyl 1-methyl-3-oxopiperazine-2-carboxylate.

Materials:

  • Diethyl N-methyliminodiacetate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate for extraction

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet to ensure anhydrous conditions.

  • Base Suspension: Charge the flask with anhydrous toluene and the base (e.g., sodium ethoxide). Stir to form a uniform suspension.

  • Substrate Addition: Dissolve diethyl N-methyliminodiacetate in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching & Neutralization: Cool the reaction vessel in an ice bath. Cautiously quench the reaction by the slow addition of water. Acidify the aqueous mixture to a pH of ~5-6 with dilute HCl.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

  • Purification: The crude product can be purified via vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of the Piperazine-2-one Intermediate

The product from the Dieckmann condensation, a cyclic β-keto ester, contains an amide within the ring.[5] To obtain the final piperazine structure, this amide functionality must be fully reduced to an amine.

The reduction of an amide is a challenging transformation that requires a powerful reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit aggressive, reagent for reducing amides and esters. It will reduce both the amide carbonyl and the ester group if not controlled. For this synthesis, the goal is to selectively reduce the amide.

  • Borane Reagents (BH₃·THF, BMS): Borane and its complexes are often the reagents of choice for the selective reduction of amides to amines under milder conditions than LiAlH₄. They typically do not reduce ester functionalities, making them ideal for this transformation.

The reduction with a borane complex involves the coordination of the Lewis acidic boron to the amide oxygen, activating the carbonyl group. This is followed by the transfer of hydride to the carbonyl carbon. A subsequent elimination and further reduction of the resulting iminium intermediate leads to the final amine product.

This workflow can be visualized as follows:

Reduction_Workflow Input Ethyl 1-methyl-3-oxopiperazine-2-carboxylate Process Selective Amide Reduction in Anhydrous THF Input->Process Reagent Reducing Agent (e.g., BH₃·THF) Reagent->Process Output This compound Process->Output

Caption: High-level workflow for the reduction of the piperazine-2-one intermediate.

Alternative Synthetic Pathways

While the Dieckmann approach is robust, other methods for synthesizing substituted piperazines exist. These include palladium-catalyzed cyclization reactions of diamines with propargyl units and multi-component reactions that can assemble the ring in a single pot.[6][7] However, for the specific substitution pattern of this compound, the intramolecular cyclization of a pre-functionalized linear precursor remains the most direct and reliable strategy.

Data and Protocol Summary

For clarity and comparative analysis, the key parameters of the primary synthetic route are summarized below.

Parameter Dieckmann Condensation Amide Reduction
Reaction Type Intramolecular CyclizationReduction
Key Reagents NaOEt, NaH, or t-BuOKBH₃·THF or LiAlH₄
Solvent Toluene, THFTHF
Temperature Reflux (65-110 °C)0 °C to Reflux (65 °C)
Typical Yields 60-85%70-90%
Key Intermediates Enolate, Tetrahedral AdductIminium Ion

Conclusion and Authoritative Outlook

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Dieckmann condensation followed by a selective amide reduction. The success of this synthesis hinges on a deep understanding of the underlying mechanisms, which dictates the choice of reagents, solvents, and reaction conditions. Careful control of moisture and temperature is paramount for achieving high yields and purity. The protocols and insights provided herein represent a distillation of established chemical principles and practical laboratory experience, offering a solid foundation for the successful synthesis of this critical pharmaceutical intermediate.

References

  • Reductions of cyclic b-keto esters by individual Saccharomyces cerevisiae dehydrogenases and a chemo-enzymatic route to (1R,2S)-2-methyl-1-cyclohexanol. (2007). ResearchGate. Available at: [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (1994). PubMed. Available at: [Link]

  • Cyclic β-Ketoester Definition. Fiveable. Available at: [Link]

  • A Dieckmann cyclization route to piperazine-2,5-diones. (2012). PubMed. Available at: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. Available at: [Link]

  • The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. (1947). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann Condensation. (2023). Chemistry LibreTexts. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

Sources

"Ethyl 4-methylpiperazine-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-methylpiperazine-2-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative featuring an ethyl ester at the 2-position and a methyl group on the distal nitrogen atom. This arrangement of functional groups makes it a versatile intermediate for introducing the piperazine moiety into larger, more complex molecules.

Table 1: Core Chemical Identifiers

Identifier Value
CAS Number 63285-60-9[1][2][3][4][5][6]
Molecular Formula C₈H₁₆N₂O₂[1][3][6][7]
Molecular Weight 172.22 g/mol [1][3][6][7]
IUPAC Name This compound

| Canonical SMILES | CCOC(=O)C1CN(CCN1)C[3] |

Caption: 2D Structure of this compound.

Table 2: Physicochemical Data

Property Value Notes
Appearance Colorless to pale yellow liquid Based on typical appearance of similar small molecule amines and esters.[8][9][10]
Boiling Point Data not readily available Expected to be >200°C at atmospheric pressure.
Melting Point Not applicable (liquid at STP)
Density Data not readily available

| Storage | 2-8°C, under inert atmosphere[1] | Recommended to prevent degradation from air and light sensitivity.[11] |

Synthesis and Reaction Pathways

The primary and most direct synthesis of this compound involves the deprotection of a benzyl-protected precursor. This method is advantageous due to the clean reaction conditions and high yield.

Catalytic Hydrogenation for Debenzylation

The most common laboratory-scale synthesis involves the catalytic hydrogenation of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[7] The benzyl group serves as an effective protecting group for the nitrogen at the 1-position during upstream synthetic steps and can be cleanly removed using hydrogen gas and a palladium catalyst.

Caption: Synthesis via Hydrogenolysis of the N-benzyl protecting group.

Experimental Protocol: Synthesis via Hydrogenolysis

This protocol is adapted from established literature procedures.[7]

  • Vessel Preparation: To a suitable high-pressure reaction vessel, add Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.

  • Catalyst and Solvent Addition: Add 10% Palladium on activated charcoal (Pd/C) catalyst (typically 5-10% w/w relative to the starting material) and anhydrous ethanol as the solvent.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 2844 Torr (3.7 atm) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound is often of sufficient purity (yields up to 92%) for subsequent steps.[7] If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Spectral Characterization

While specific spectra are best obtained directly from the supplier for a given batch, the structural features of this compound allow for a confident prediction of its key NMR and IR signals.[2][12]

Table 3: Predicted Spectroscopic Data

Technique Expected Signals
¹H-NMR ~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃~3.5-2.5 ppm (multiplets, 7H): Piperazine ring protons~2.3 ppm (singlet, 3H): N-CH₃ ~1.2 ppm (triplet, 3H): -O-CH₂-CH₃
¹³C-NMR ~172 ppm: Ester carbonyl (C =O)~61 ppm: Ethoxy methylene (-O-C H₂-)~55-45 ppm: Piperazine ring carbons~46 ppm: N-methyl carbon (N-C H₃)~14 ppm: Ethoxy methyl (-O-CH₂-C H₃)
IR (Infrared) ~2950-2800 cm⁻¹: C-H stretching (aliphatic)~1735 cm⁻¹: C=O stretching (ester)~1200-1000 cm⁻¹: C-O stretching (ester) and C-N stretching (amine)

| Mass Spec (ESI+) | [M+H]⁺ = 173.12 |

Causality Note: The chemical shifts in NMR are dictated by the electronic environment of the nuclei. The quartet and triplet pattern for the ethyl group is a classic example of spin-spin coupling. In the IR spectrum, the strong absorption around 1735 cm⁻¹ is a highly reliable indicator of the ester carbonyl group, making it a key diagnostic peak.

Reactivity, Applications, and Field Insights

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the two reactive nitrogen centers and the ester functionality, which can be further manipulated.

Core Applications:
  • Scaffold for Drug Discovery: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-formed, functionalized piperazine ring for incorporation into larger molecules. It is particularly useful in the design of candidates targeting the central nervous system (CNS) or cardiovascular system.[1]

  • Intermediate for Complex Synthesis: The secondary amine at the 1-position is a nucleophile, readily participating in reactions like N-alkylation, N-arylation, acylation, and reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further synthetic handles.

  • Ligand Synthesis: The nitrogen atoms can act as ligands for metal coordination, making this molecule a building block for developing novel catalysts or functional materials.[1]

A notable application for a structurally similar compound, (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is as a key intermediate in the synthesis of the anticoagulant drug Argatroban.[13][14] This highlights the importance of such substituted heterocyclic esters in the synthesis of high-value active pharmaceutical ingredients (APIs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, data from structurally related piperidine and piperazine derivatives provide a strong basis for recommended handling procedures.[11][15][16][17]

Table 4: GHS Hazard Information (Inferred)

Hazard Class Statement
Skin Corrosion/Irritation H315: Causes skin irritation.[11][16]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[11][16]
Acute Toxicity (Oral) H302: Harmful if swallowed.[5]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[5][17] |

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[15][17] Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[15]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[15][16]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]

  • Fire Safety: The compound may be combustible.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11][15] Use CO₂, dry chemical, or foam for extinguishment.[15][16]

Storage and Disposal:
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][15] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][16][17] Do not allow the chemical to enter the environment.[15]

References

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents. (2018). Google Patents.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2016). Thermo Fisher Scientific. Retrieved from [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (2014). Google Patents.
  • Supplemental Information - The Royal Society of Chemistry. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Methyl 11-[2-(4-phenyl-1-piperazinyl)ethyl]thio-6,11dihydrodibenz[b,e]oxepin-2-carboxylate (Compound la): - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (2018). MDPI. Retrieved from [Link]

  • Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (2024). YouTube. Retrieved from [Link]

  • Eucalyptus Citriodora Essential Oil CAS 129828-24-6 - Augustus Oils Ltd. (n.d.). Augustus Oils Ltd. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 4-methylpiperazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 4-methylpiperazine-2-carboxylate (C₈H₁₆N₂O₂), a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It details the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. Furthermore, it provides robust, field-proven protocols for the acquisition of high-quality spectral data, enabling researchers to validate their synthetic products and explore the compound's structural characteristics. This guide is intended for an audience of researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel organic compounds.

Introduction and Molecular Structure

This compound is a disubstituted piperazine derivative featuring an ethyl ester at the 2-position and a methyl group on the nitrogen at the 4-position. The structural integrity and purity of such compounds are paramount for their intended applications, necessitating thorough spectroscopic characterization. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm identity, and assess purity.

The molecular structure, as depicted below, consists of a saturated six-membered ring containing two nitrogen atoms, an ethyl carboxylate functional group, and an N-methyl group. These features will give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-methyl group, and the ethyl ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-O-CH₂-CH₃~4.1Quartet (q)2H
H-2 (piperazine)~3.5Doublet of Doublets (dd)1H
H-3ax, H-5ax (piperazine)~2.8 - 3.0Multiplet (m)2H
H-3eq, H-5eq (piperazine)~2.6 - 2.8Multiplet (m)2H
H-6ax, H-6eq (piperazine)~2.4 - 2.6Multiplet (m)2H
N-CH₃~2.3Singlet (s)3H
-O-CH₂-CH₃~1.2Triplet (t)3H
NH (piperazine)Broad singlet1H

Rationale for Predictions:

  • The methylene protons of the ethyl ester (-O-CH₂) are deshielded by the adjacent oxygen atom and are expected to appear around 4.1 ppm as a quartet due to coupling with the methyl protons.

  • The proton at the C-2 position of the piperazine ring is adjacent to both a nitrogen atom and the electron-withdrawing ester group, leading to a downfield shift to approximately 3.5 ppm. Its multiplicity will likely be a doublet of doublets due to coupling with the two non-equivalent protons at C-3.

  • The protons on the piperazine ring (C-3, C-5, and C-6) will exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other, appearing as multiplets in the 2.4-3.0 ppm range.

  • The N-methyl protons are expected to appear as a sharp singlet around 2.3 ppm.

  • The methyl protons of the ethyl ester will be a triplet around 1.2 ppm due to coupling with the adjacent methylene group.

  • The NH proton on the piperazine ring will likely be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~172
-O-CH₂-CH₃~61
C-2 (piperazine)~58
C-6 (piperazine)~55
C-3, C-5 (piperazine)~45-50
N-CH₃~46
-O-CH₂-CH₃~14

Rationale for Predictions:

  • The carbonyl carbon of the ester group is highly deshielded and is predicted to be the most downfield signal at approximately 172 ppm.[1][2]

  • The methylene carbon of the ethyl ester (-O-CH₂) will be around 61 ppm due to the direct attachment to oxygen.[1][2]

  • The carbons of the piperazine ring will appear in the range of 45-60 ppm. The C-2 carbon, being attached to both nitrogen and the ester group, will be the most downfield of the ring carbons. The chemical shifts of C-3, C-5, and C-6 will be in a similar region.

  • The N-methyl carbon is expected to have a chemical shift of around 46 ppm.

  • The methyl carbon of the ethyl ester will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Perform shimming on the sample to optimize the magnetic field homogeneity.[4]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 32 scans.

  • ¹H NMR Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.[4][5]

  • ¹³C NMR Processing: Process the data similarly to the ¹H spectrum with Fourier transformation and corrections.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Ion Predicted m/z Identity
[M+H]⁺173.13Molecular Ion
Fragment 1128.10[M+H - C₂H₅O]⁺
Fragment 2100.09[M+H - C₂H₅O₂C]⁺
Fragment 383.09[C₅H₁₁N]⁺
Fragment 458.07[C₃H₈N]⁺

Rationale for Predictions:

  • The molecular ion peak [M+H]⁺ is expected at an m/z of 173.13, corresponding to the molecular weight of the compound (172.22) plus a proton.[6][7]

  • Fragmentation is likely to occur via cleavage of the ester group and fragmentation of the piperazine ring.

    • Loss of the ethoxy group (-OC₂H₅) would result in a fragment at m/z 128.10.

    • Loss of the entire ethyl carboxylate group (-COOC₂H₅) would lead to a fragment at m/z 100.09.[8][9]

    • Cleavage of the piperazine ring can lead to various fragments. A common fragmentation for N-methylpiperazines is the formation of a fragment at m/z 58.07, corresponding to [CH₂=N(CH₃)CH₂]⁺.[10][11] Another possible fragment from ring cleavage is [C₅H₁₁N]⁺ at m/z 83.09.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[6][12]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ion source to electrospray ionization (ESI) in the positive ion mode.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Optimize the source parameters, such as capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas temperature and flow, to obtain a stable signal and good ionization efficiency.[13]

  • Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (sp³)2850 - 3000Strong
C=O Stretch (ester)1735 - 1750Strong, sharp
C-N Stretch1000 - 1250Medium
C-O Stretch (ester)1000 - 1300Strong

Rationale for Predictions:

  • The N-H stretch of the secondary amine in the piperazine ring is expected to appear as a medium, somewhat broad band in the region of 3300-3500 cm⁻¹.[14][15]

  • The sp³ C-H stretching vibrations from the alkyl groups (piperazine ring, N-methyl, and ethyl ester) will result in strong absorptions in the 2850-3000 cm⁻¹ region.[1][16]

  • A very prominent, sharp, and strong absorption band is predicted for the ester carbonyl (C=O) stretch between 1735 and 1750 cm⁻¹.[15][17]

  • The C-N stretching vibrations of the amines will likely appear in the fingerprint region, between 1000 and 1250 cm⁻¹.

  • The C-O stretching of the ester group will also produce strong bands in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

For a liquid sample, the Attenuated Total Reflectance (ATR) method is highly convenient.

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, then allowing it to dry completely.[18]

  • Background Collection: Collect a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of the neat liquid "this compound" directly onto the center of the ATR crystal.[19][20]

  • Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The data is collected over the range of 4000 to 400 cm⁻¹.[21]

  • Data Processing and Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the functional groups of the molecule.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with standardized protocols for experimental data acquisition. The predicted ¹H NMR, ¹³C NMR, MS, and IR data serve as a benchmark for researchers synthesizing this compound. By following the outlined experimental procedures, scientists can obtain high-quality spectroscopic data to confirm the structure and purity of their product, ensuring the reliability of their research outcomes.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Martin, G. E. (2018, September 28). Acquiring 1 H and 13 C Spectra. In Annual Reports in NMR Spectroscopy (Vol. 95, pp. 1-56). Academic Press. [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?[Link]

  • Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]

  • Maya, M. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

  • Shimadzu. Liquid Samples. [Link]

  • University of Missouri–St. Louis. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2021). Proposed fragmentation patterns following accurate mass analysis at 1 mg mL−1 of estrogen methylpiperazine derivatives displaying common mass fragments. ResearchGate. [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Farkas, E., & Gömöry, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]

  • University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Davis. Electrospray Ionization (ESI). [Link]

  • Wenzel, B., Le-Vinh, B., Geyer, A., & Wuest, F. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(11), 3505. [Link]

  • Arslan, Z., Okuroğlu, E., Senol, H., & Türkmen, Z. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • The Royal Society of Chemistry. Supplemental Information. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • SpectraBase. 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • Vaughan, K., & Le, D. D. (1998). Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-phenyl-1-diazenyl]-1-piperazinecarboxylates. Canadian Journal of Chemistry, 76(9), 1338-1348. [Link]

  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Hussain, G., Abbasi, M. A., ur-Rehman, A., & Shah, S. A. A. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • Li, Y., He, Y., Zhang, Y., & Zhang, J. (2021). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 125(1), 348-360. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-methylpiperazine-2-carboxylate is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. With the molecular formula C8H16N2O2, this ester serves as a versatile building block and intermediate in the synthesis of complex pharmaceutical agents.[1][2] The strategic placement of its functional groups—a secondary amine, a tertiary amine, and an ethyl ester—provides multiple reaction points for molecular elaboration. This guide offers a comprehensive technical overview, including physicochemical properties, validated synthesis protocols, detailed analytical characterization, and a discussion of its applications in modern drug discovery, grounded in authoritative scientific data.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis and development. This compound is typically a liquid at room temperature.[2] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 63285-60-9[1][2][3][4][5]
Molecular Formula C8H16N2O2[1][2][5]
Molecular Weight 172.22 g/mol [1][2][5]
Purity Typically ≥95%[2]
Appearance Liquid[2]
Storage Sealed in a dry environment at room temperature.[5]
Structural Diagram

The chemical structure provides insight into the molecule's reactivity and potential for forming intermolecular interactions, which is critical for its role as a pharmacophore or synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of piperazine derivatives is a cornerstone of pharmaceutical process chemistry. While multiple synthetic routes can be envisioned, a common and reliable approach involves the debenzylation of a protected precursor. This method is advantageous as it utilizes readily available starting materials and employs a robust, high-yield catalytic hydrogenation step.

Representative Synthetic Pathway

A validated pathway involves the synthesis from Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[1] This precursor contains a benzyl group on the nitrogen at position 1, which serves as a protecting group that can be selectively removed.

Caption: Workflow for the synthesis via catalytic debenzylation.

Detailed Experimental Protocol: Debenzylation

This protocol describes the removal of the N-benzyl protecting group, a critical step to yield the target compound. The causality behind this choice is the high efficiency and clean conversion offered by palladium-catalyzed hydrogenation, which minimizes side-product formation.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (1.0 eq).

  • Catalyst and Solvent: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material). The catalyst's porous structure provides a high surface area for the reaction. Add anhydrous ethanol as the solvent to dissolve the reactant completely.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas to remove oxygen, which can deactivate the catalyst. Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Carefully depressurize the vessel.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial to prevent contamination of the final product with heavy metals.

    • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting residue is the crude this compound. Purity should be assessed by NMR and LC-MS, and further purification by silica gel column chromatography can be performed if necessary.[6]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers often provide access to key spectroscopic data.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons on the piperazine ring (a series of multiplets).

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight (172.22 g/mol ) and to assess the purity of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, typically achieving >97% for research-grade material.[3]

Applications in Research and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a valuable component for optimizing drug candidates.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules. Its bifunctional nature (a nucleophilic secondary amine and an electrophilic ester) allows for sequential and site-selective modifications.

  • N-Arylation/N-Alkylation: The secondary amine at the N1 position can be readily functionalized via reactions like Buchwald-Hartwig amination or reductive amination to introduce diverse aryl or alkyl substituents.[7] This is a common strategy for building molecules that target G-protein coupled receptors (GPCRs) or kinases.

  • Amide Bond Formation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be directly converted to an amide via aminolysis.

Examples in Drug Scaffolds

The core structure is related to intermediates used in the synthesis of various therapeutic agents. For instance, substituted piperazines are central to drugs like Sildenafil (Viagra) and many kinase inhibitors.[7][8] The specific stereochemistry of related piperidine carboxylates is crucial for the activity of drugs like the anticoagulant Argatroban, highlighting the importance of stereocontrol in synthesis.[9][10][11] While not a direct precursor in these specific examples, this compound provides a synthetically accessible platform to explore chemical space around these successful pharmacophores. Piperazine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and analgesic effects.[12]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling procedures must be followed.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Agami, C.; Bisaro, F.; Commesse, S.; Guesn, S.; Kadouri-Puchot C.; M orgentin, R. A method for synthesizing (2R,4R) -4-methylpiperidine-2-carboxylic acid ethyl ester. European Journal of Organic Chemistry, 2001, (2385). [URL: https://patents.google.
  • ChemicalBook. This compound synthesis. [URL: https://www.chemicalbook.com/synthesis/63285-60-9.htm]
  • CymitQuimica. This compound. [URL: https://www.cymitquimica.com/en/63285-60-9]
  • PrepChem.com. Synthesis of Methyl 11-[2-(4-phenyl-1-piperazinyl)ethyl]thio-6,11dihydrodibenz[b,e]oxepin-2-carboxylate (Compound la). [URL: https://www.prepchem.
  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. [URL: https://patents.google.
  • BLD Pharm. 63285-60-9 | this compound. [URL: https://www.bldpharm.com/products/63285-60-9.html]
  • ChemicalBook. This compound | 63285-60-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63353.htm]
  • Wikipedia. Sildenafil. [URL: https://en.wikipedia.org/wiki/Sildenafil]
  • Sunway Pharm Ltd. This compound - CAS:63285-60-9. [URL: https://www.3wpharm.com/product/63285-60-9.html]
  • BenchChem. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. [URL: https://www.benchchem.com/product/bcp231464/synthesis]
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/20/7086]
  • PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26276732/]

Sources

The Piperazine Carboxylate Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Piperazine Moiety

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic areas. These are often termed "privileged structures" for their ability to bind to multiple biological targets with high affinity.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a quintessential example of such a scaffold.[3][4] Its prevalence is not accidental; the piperazine core offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[5][6] The two nitrogen atoms provide handles for introducing diverse substituents, allowing chemists to fine-tune a molecule's three-dimensional shape to fit specific protein binding pockets.[3] Furthermore, their basic nature is crucial for modulating properties like aqueous solubility and oral bioavailability, which are critical for a successful drug candidate.[3][5]

This guide focuses specifically on the piperazine carboxylate scaffold, a subclass of piperazine derivatives that incorporates a carboxylic acid or ester functionality. This addition further enhances the utility of the piperazine core, providing an additional point for interaction with biological targets (e.g., through hydrogen bonding or ionic interactions) and a versatile synthetic handle for creating prodrugs or linking to other molecular fragments.[7][8] As we will explore, this seemingly simple modification unlocks a vast chemical space, leading to potent and selective agents in oncology, virology, and central nervous system (CNS) disorders.

Part 1: The Core Scaffold - Synthesis and Physicochemical Properties

The strategic power of the piperazine carboxylate scaffold lies in its predictable influence on a molecule's drug-like properties and its accessibility through robust synthetic routes.

Physicochemical & Pharmacokinetic (PK) Profile

The introduction of a carboxylate group onto the piperazine ring has profound and predictable effects on a molecule's characteristics.

  • Solubility and Polarity : The piperazine ring itself, with its two basic nitrogen atoms, increases the polarity and aqueous solubility of a parent molecule, which is often advantageous for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The carboxylate group, being ionizable, further enhances this effect, providing a significant boost to solubility, particularly at physiological pH.

  • pKa Modulation : The piperazine core has two distinct pKa values (typically around 5.5 and 9.7).[9] This allows one nitrogen to be protonated at physiological pH, forming a positive charge that can engage in crucial ionic interactions with target proteins, such as the hinge region of kinases.[10] The carboxylate group introduces an acidic pKa, creating a zwitterionic potential that can be exploited to optimize cell permeability and minimize off-target effects.

  • Metabolic Stability : While aliphatic heterocycles can be sites of metabolic attack (e.g., N-dealkylation or oxidation), the piperazine ring is often relatively stable.[11] Strategic placement of substituents and the use of protecting groups like the tert-butyloxycarbonyl (Boc) group during synthesis can shield the nitrogen atoms from metabolic enzymes.[7]

PropertyContribution of Piperazine NitrogensContribution of Carboxylate GroupOverall Effect on Drug Candidate
Aqueous Solubility Increases polarity and H-bond potentialProvides ionizable handle for salt formationGenerally improved solubility and bioavailability[5]
pKa Two basic centers (pKa ~5.5, 9.7)One acidic center (pKa ~2-4)Allows for zwitterionic character, fine-tuning of charge state
Target Binding H-bond donor/acceptor, cationic interactionsH-bond donor/acceptor, ionic interactionsVersatile binding capabilities for diverse protein targets[3]
Permeability Can be optimized via N-substitutionCan be masked (e.g., as an ester prodrug) to improve BBB penetrationModifiable to balance solubility and membrane crossing[7][8]
Core Synthetic Strategies

The construction and derivatization of piperazine carboxylates rely on a well-established toolkit of organic reactions. The key is often the use of an orthogonally protected piperazine, such as 1-Boc-piperazine-2-carboxylic acid, which allows for selective modification at the two nitrogen atoms and the carboxylate group.[7]

Below is a generalized workflow illustrating the key synthetic transformations.

G cluster_0 Core Scaffold cluster_1 N4 Derivatization cluster_2 Intermediate cluster_3 Final Modifications cluster_4 Final Products Core Boc-N-Piperazine-COOH (Starting Material) SNAr SNAr Reaction (e.g., with Aryl Halide) Core->SNAr ReductiveAmination Reductive Amination (e.g., with Aldehyde) Core->ReductiveAmination Buchwald Buchwald-Hartwig Amination Core->Buchwald Intermediate N4-Substituted Boc-Piperazine-COOH SNAr->Intermediate ReductiveAmination->Intermediate Buchwald->Intermediate Deprotection Boc Deprotection (N1) Intermediate->Deprotection AmideCoupling Amide Coupling (COOH) Intermediate->AmideCoupling FinalProduct2 N1, N4-Disubstituted Piperazine Deprotection->FinalProduct2 Followed by N1-Alkylation/Arylation FinalProduct1 N1, N4-Disubstituted Piperazine Carboxamide AmideCoupling->FinalProduct1 Followed by Deprotection

Caption: General synthetic workflow for piperazine carboxylate derivatives.

Detailed Protocol: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This protocol describes the synthesis of a key intermediate used in the preparation of several FDA-approved kinase inhibitors, including Palbociclib and Ribociclib.[10] The causality behind this specific multi-step synthesis is to install the aminopyridine moiety onto the piperazine N4 position while keeping the N1 position protected for subsequent reactions.

Objective: To synthesize a key building block for CDK4/6 inhibitors via a three-step sequence: SNAr, Boc-protection, and nitro reduction.

Materials & Equipment:

  • Reagents: 5-bromo-2-nitropyridine, piperazine, di-tert-butyl dicarbonate (Boc₂O), palladium on carbon (10% Pd/C), methanol, dichloromethane (DCM), triethylamine (TEA), hydrogen gas supply (balloon or Parr hydrogenator).

  • Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, rotary evaporator, filtration apparatus (Büchner funnel), column chromatography setup (silica gel), standard glassware.

Step-by-Step Methodology:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Rationale: To couple piperazine with the electron-deficient nitropyridine ring. The nitro group acts as a strong electron-withdrawing group, activating the bromide for substitution.

    • Procedure:

      • To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent like ethanol, add an excess of piperazine (5.0 eq). The excess piperazine acts as both the nucleophile and the base to quench the HBr byproduct.

      • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

      • Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

      • Purify the crude product, 1-(6-nitropyridin-3-yl)piperazine, by silica gel column chromatography to remove excess piperazine and byproducts.

  • Step 2: N-Boc Protection

    • Rationale: To protect the more nucleophilic N1 nitrogen of the piperazine ring, leaving the N4-aryl bond intact. This allows for selective chemistry at the N1 position later in a drug synthesis sequence.

    • Procedure:

      • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

      • Add triethylamine (TEA) (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The resulting product is tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

  • Step 3: Catalytic Hydrogenation (Nitro Reduction)

    • Rationale: To reduce the nitro group to the key amine functionality, which is essential for subsequent coupling reactions in the synthesis of the final drug molecule.

    • Procedure:

      • Dissolve the Boc-protected intermediate from Step 2 in methanol.

      • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

      • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

      • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

      • Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, typically as a solid.[10]

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the piperazine carboxylate scaffold is best demonstrated by its successful application across multiple therapeutic areas.

Oncology: Targeting Protein Kinases

Piperazine derivatives are exceptionally common in the field of oncology, particularly as kinase inhibitors.[10][12] Many FDA-approved drugs for various cancers incorporate this moiety.[10][13]

  • Mechanism of Action: In many kinase inhibitors like Palbociclib (CDK4/6 inhibitor), the protonated piperazine ring forms a key salt bridge interaction with acidic residues (e.g., Aspartic Acid) in the solvent-exposed region of the kinase ATP-binding pocket.[10] This interaction anchors the molecule, while other parts of the drug engage with the hinge region and other hydrophobic pockets. The carboxylate functionality, often present in the synthetic precursors, is a critical handle for building out the molecule.[10]

  • Structure-Activity Relationship (SAR):

    • The N1-substituent is often a bulky, hydrophobic group that occupies a hydrophobic pocket.

    • The N4-substituent is typically an aromatic or heteroaromatic ring that interacts with the kinase hinge region.

    • Modifications to the piperazine ring itself (e.g., C-substitution) are less common but can be used to alter conformation and improve properties.[10]

G cluster_0 Cell Cycle Progression CDK46 CDK4/6 Cyclin D Rb Rb (Retinoblastoma Protein) CDK46->Rb Phosphorylates E2F E2F (Transcription Factor) Rb->E2F Sequesters RbP p-Rb (Phosphorylated) RbP->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Inhibitor Palbociclib (Piperazine Core) Inhibitor->CDK46 Inhibits

Sources

Ethyl 4-Methylpiperazine-2-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of blockbuster drugs.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for facile derivatization, modulate physicochemical properties such as solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets. When chirality is introduced into the piperazine ring, as in the case of ethyl 4-methylpiperazine-2-carboxylate, a powerful tool for three-dimensional diversification in drug design emerges. The stereochemistry at the C-2 position dictates the spatial orientation of substituents, which can profoundly influence binding affinity, selectivity, and ultimately, the therapeutic efficacy and safety profile of a drug candidate. This guide provides a comprehensive technical overview of this compound as a chiral building block, covering its synthesis, resolution, and applications in the development of innovative therapeutics.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueReference
CAS Number 63285-60-9[2]
Molecular Formula C8H16N2O2[2]
Molecular Weight 172.22 g/mol [2]
Appearance Colorless to yellow liquid[3]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[4]

The structure of this compound, with its stereocenter at the C-2 position, allows for the generation of two enantiomers, (R)- and (S)-ethyl 4-methylpiperazine-2-carboxylate. The methyl group at the N-4 position modulates the basicity of this nitrogen and can influence the conformational preference of the piperazine ring. The ethyl ester at the C-2 position serves as a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity.

Synthesis of this compound: Racemic and Stereoselective Approaches

The synthesis of this compound can be approached through both racemic and stereoselective routes. While racemic synthesis is often more straightforward, the development of efficient enantioselective methods or classical resolution protocols is paramount for its application in chiral drug development.

Racemic Synthesis

A common strategy for the synthesis of the racemic mixture involves the multi-step conversion of readily available starting materials. One plausible, though not explicitly detailed in the provided search results, synthetic route could commence from pyrazine-2-carboxylic acid, involving esterification, hydrogenation of the pyrazine ring to a piperazine, and subsequent N-methylation.[5]

Experimental Protocol: Proposed Racemic Synthesis

  • Step 1: Esterification of Pyrazine-2-carboxylic Acid. To a solution of pyrazine-2-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction, extract the ethyl pyrazine-2-carboxylate, and purify by distillation or column chromatography.

  • Step 2: Hydrogenation of Ethyl Pyrazine-2-carboxylate. Dissolve ethyl pyrazine-2-carboxylate in a suitable solvent such as ethanol or methanol. Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain ethyl piperazine-2-carboxylate.

  • Step 3: N-Methylation of Ethyl Piperazine-2-carboxylate. Dissolve ethyl piperazine-2-carboxylate in a suitable solvent like dichloromethane or acetonitrile. Add a methylating agent, such as methyl iodide or dimethyl sulfate, and a base (e.g., potassium carbonate or triethylamine) to scavenge the acid produced. Stir the reaction at room temperature until completion. Work up the reaction by washing with water, drying the organic layer, and concentrating to yield racemic this compound. Purification can be achieved by column chromatography.

Enantioselective Synthesis and Chiral Resolution

The generation of enantiomerically pure this compound is the cornerstone of its utility as a chiral building block. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Synthesis:

Chiral Resolution:

A more traditional and often scalable approach is the chiral resolution of the racemic mixture. This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6] Tartaric acid and its derivatives are commonly employed as resolving agents for amines.[6][7][8]

Experimental Protocol: Proposed Chiral Resolution using a Tartaric Acid Derivative

  • Step 1: Diastereomeric Salt Formation. Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (L)-tartaric acid or a derivative like (L)-dibenzoyltartaric acid, in the same solvent.[6][7] Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

  • Step 2: Isolation of the Diastereomeric Salt. Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Step 3: Liberation of the Enantiopure Amine. Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically enriched this compound with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the desired enantiomer.

  • Step 4: Determination of Enantiomeric Purity. The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.

G racemate Racemic Ethyl 4-methylpiperazine-2-carboxylate diastereomeric_salts Mixture of Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (L)-Tartaric Acid Derivative) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble_salt basification1 Basification less_soluble_salt->basification1 basification2 Basification more_soluble_salt->basification2 enantiomer1 Enantiopure (R)- or (S)-Ethyl 4-methylpiperazine-2-carboxylate basification1->enantiomer1 enantiomer2 Other Enantiomer basification2->enantiomer2 G building_block Enantiopure Ethyl 4-methylpiperazine-2-carboxylate derivatization Chemical Derivatization (e.g., Amide Coupling) building_block->derivatization intermediate Chiral Piperazine Intermediate derivatization->intermediate final_compound Novel Chiral Kinase Inhibitor intermediate->final_compound scaffold Core Scaffold of Kinase Inhibitor scaffold->final_compound biological_testing Biological Testing (Potency, Selectivity) final_compound->biological_testing

Caption: Application in kinase inhibitor synthesis.

The general synthetic strategy would involve the coupling of the enantiopure piperazine building block with a suitable heterocyclic or aromatic core, a common approach in the synthesis of kinase inhibitors. [9]The ester functionality of this compound can be hydrolyzed to the carboxylic acid, which can then be coupled with an amine-containing fragment of the target molecule via standard amide bond formation protocols. [10]Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The secondary amine of the piperazine ring can be functionalized through reactions such as reductive amination or nucleophilic aromatic substitution. [9]

Conclusion and Future Perspectives

This compound represents a chiral building block with significant potential in modern drug discovery. Its synthesis, while requiring careful stereochemical control, provides access to a versatile scaffold that can be readily incorporated into complex molecular architectures. The ability to introduce a defined three-dimensional element into the piperazine ring opens up new avenues for the design of highly potent and selective therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(9), 1137-1146.
  • ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • New Drug Approvals. (2014). IMATINIB. New Drug Approvals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
  • Ginnari, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1137.
  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US7550591B2 - Imatinib production process. Google Patents.
  • OpenMETU. (n.d.). Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) -N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs. OpenMETU. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib. Google Patents.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • PubChem. (n.d.). Ethyl 4-methylpiperazine-1-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL TRANS-4-METHYLPIPERIDINE-2-CARBOXYLATE. GSRS. Retrieved from [Link]

  • PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. PubMed. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]

  • ResearchGate. (2025). Ethyl 4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-ylmethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylpiperazine-2-carboxylate: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to Ethyl 4-methylpiperazine-2-carboxylate, a valuable substituted piperazine derivative frequently utilized as a building block in the development of novel pharmaceutical agents. The strategic selection of starting materials is paramount to a successful, scalable, and economically viable synthesis. This document will explore the primary synthetic routes, delving into the mechanistic rationale behind procedural choices and offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties, such as solubility and basicity, makes it a desirable structural component. This compound, with its specific substitution pattern, offers a versatile platform for further chemical elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles. The strategic placement of the ethyl ester and the N-methyl group allows for a range of subsequent chemical transformations, making it a key intermediate in the synthesis of numerous biologically active compounds.

Primary Synthetic Strategies: A Comparative Analysis

Two principal and logically sound synthetic strategies emerge from the literature for the preparation of this compound. The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Route A: The Pyrazine Aromatization-Reduction Approach. This is arguably the most common and well-documented pathway, commencing with the readily available pyrazine-2-carboxylic acid.

  • Route B: The Direct N-Methylation Approach. This strategy begins with a pre-formed ethyl piperazine-2-carboxylate, focusing on the final N-methylation step.

The following sections will provide a detailed examination of each route.

Route A: Synthesis from Pyrazine-2-carboxylic Acid

This synthetic approach is a three-step process that leverages the stability of the aromatic pyrazine ring, which is subsequently reduced to the desired piperazine structure.

Step 1: Esterification of Pyrazine-2-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a classical and industrially scalable method for this transformation.[1][2]

Causality of Experimental Choices:

  • Reagents: The use of ethanol as both a reagent and a solvent drives the equilibrium towards the product side. An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[2]

  • Reaction Conditions: The reaction is typically conducted under reflux to increase the reaction rate. A key consideration for maximizing yield is the removal of water as it is formed, which can be efficiently achieved through azeotropic distillation using a Dean-Stark apparatus. A patent for the esterification of the analogous pyrazine-2-carboxylic acid highlights the efficacy of this technique.[3]

Experimental Protocol: Fischer-Speier Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrazine-2-carboxylic acid (1.0 eq).

  • Add a sufficient volume of ethanol to act as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl pyrazine-2-carboxylate.

Step 2: Hydrogenation of Ethyl Pyrazine-2-carboxylate

The catalytic hydrogenation of the pyrazine ring is a critical step to furnish the desired piperazine core. The choice of catalyst and reaction conditions is crucial to achieve high conversion and avoid over-reduction or side reactions.

Causality of Experimental Choices:

  • Catalysts: A variety of heterogeneous and homogeneous catalysts can be employed for the hydrogenation of N-heterocycles.[4][5] Common choices include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts.[5] Rhodium catalysts, such as Rh₂O₃, have been shown to be highly active for the hydrogenation of unprotected pyridines under mild conditions, which is analogous to the pyrazine system.[5] Homogeneous catalysts, like those based on iridium, can also offer high efficiency under mild conditions.[6][7][8]

  • Reaction Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are key parameters that need to be optimized for a specific substrate and catalyst. The use of milder conditions (e.g., lower pressure and temperature) is generally preferred to enhance selectivity and for safety reasons.

Experimental Protocol: Catalytic Hydrogenation

  • In a pressure-resistant hydrogenation vessel, dissolve ethyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or PtO₂).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the appropriate temperature until hydrogen uptake ceases.

  • Monitor the reaction by TLC, GC, or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl piperazine-2-carboxylate.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

The final step is the selective methylation of the nitrogen at the 4-position of the piperazine ring. The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[9][10]

Causality of Experimental Choices:

  • Reagents: Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.[9] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid.[10] An excess of both reagents is typically used to drive the reaction to completion.

  • Reaction Conditions: The reaction is generally heated to facilitate the decarboxylation of formic acid and the reduction of the iminium intermediate. The reaction is irreversible due to the formation of carbon dioxide gas. A key advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium salts.

Experimental Protocol: Eschweiler-Clarke N-Methylation

  • To a round-bottom flask, add ethyl piperazine-2-carboxylate (1.0 eq).

  • Add an excess of formic acid (e.g., 3-5 eq) followed by an excess of aqueous formaldehyde solution (e.g., 3-5 eq).

  • Heat the reaction mixture to reflux and monitor the evolution of carbon dioxide.

  • Continue heating until gas evolution ceases, indicating the completion of the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully make it alkaline by the addition of a base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or distillation as required.

Route B: Direct N-Methylation of Ethyl Piperazine-2-carboxylate

This synthetic route is more direct if ethyl piperazine-2-carboxylate is commercially available or can be synthesized efficiently through an alternative route. This pathway converges with Route A at the final N-methylation step.

Starting Material: Ethyl piperazine-2-carboxylate.

The synthesis then proceeds directly to the Eschweiler-Clarke N-methylation as described in Section 3.3 .

Data Summary and Visualization

Table of Starting Materials and Reagents
StepStarting MaterialKey ReagentsCatalystSolvent
Route A: Step 1 Pyrazine-2-carboxylic acidEthanolH₂SO₄ or p-TsOHEthanol
Route A: Step 2 Ethyl pyrazine-2-carboxylateHydrogen gasPd/C, PtO₂, or Rh₂O₃Ethanol, Methanol, or Acetic Acid
Route A: Step 3 / Route B Ethyl piperazine-2-carboxylateFormaldehyde, Formic AcidNoneWater/Formic Acid
Synthetic Pathway Diagrams

Synthetic Route A A Pyrazine-2-carboxylic acid B Ethyl pyrazine-2-carboxylate A->B  Ethanol, H⁺ cat.  (Fischer Esterification) C Ethyl piperazine-2-carboxylate B->C  H₂, Catalyst  (Hydrogenation) D Ethyl 4-methylpiperazine- 2-carboxylate C->D  HCHO, HCOOH  (Eschweiler-Clarke)

Caption: Synthetic pathway for Route A starting from Pyrazine-2-carboxylic acid.

Synthetic Route B C Ethyl piperazine-2-carboxylate D Ethyl 4-methylpiperazine- 2-carboxylate C->D  HCHO, HCOOH  (Eschweiler-Clarke)

Sources

An In-depth Technical Guide to the Structural Analogs of Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Core in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms at positions 1 and 4. These heteroatoms can act as hydrogen bond acceptors and donors, enhancing aqueous solubility and bioavailability, crucial parameters for drug efficacy.[2] The 1,4-disubstituted piperazine motif allows for precise three-dimensional positioning of pharmacophoric elements, enabling fine-tuning of interactions with biological targets.[2] Ethyl 4-methylpiperazine-2-carboxylate represents a simple yet versatile starting point for the exploration of a vast chemical space. Understanding the synthesis and structure-activity relationships (SAR) of its analogs is paramount for researchers aiming to develop novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies, bioisosteric modifications, and pharmacological implications of structural analogs of this compound.

Core Scaffold: this compound

The core molecule, with its N-methyl group, C2-ethyl ester, and the piperazine ring, offers multiple points for chemical modification. Each of these sites can be systematically altered to probe the SAR and optimize for a desired biological activity.

Substituent Position Potential for Modification
MethylN4Alkylation, Arylation, Acylation
Ethyl EsterC2Hydrolysis, Amidation, Reduction, Bioisosteric replacement
Piperazine RingC3, C5, C6Alkylation, Arylation (C-H functionalization)
Piperazine RingN1Protection/Deprotection, Alkylation, Arylation

Synthetic Strategies for Analog Generation

The synthesis of this compound and its analogs can be approached through several strategic pathways. A key consideration is the introduction of chirality, as the C2 position is a stereocenter.

Synthesis of the Core Scaffold

A common route to the core scaffold involves the deprotection of a suitably protected precursor. For instance, this compound can be synthesized from ethyl 1-benzyl-4-methylpiperazine-2-carboxylate via catalytic hydrogenation to remove the benzyl protecting group.[3]

Workflow for the Synthesis of the Core Scaffold

A Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate B Catalytic Hydrogenation (e.g., H2, Pd/C) A->B Deprotection C This compound B->C

Caption: Synthetic route to the core scaffold.

Analog Synthesis via N-Functionalization

The secondary amine at the N1 position provides a convenient handle for introducing a wide variety of substituents.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the introduction of diverse alkyl groups.

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation can be employed to introduce aryl and heteroaryl moieties.[4]

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent yields the corresponding amides.

Analog Synthesis via C-H Functionalization

Recent advances in C-H functionalization have opened new avenues for modifying the carbon backbone of the piperazine ring, a traditionally challenging task.[5] Photoredox catalysis, for example, can be used to introduce aryl or alkyl groups at the C3 position.[5]

Detailed Protocol: N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an aryl group at the N1 position.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.2 mmol), aryl bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl analog.

Structure-Activity Relationship (SAR) Insights from Piperazine Analogs

While specific SAR data for this compound is not extensively published, valuable insights can be gleaned from studies on structurally related piperazine derivatives.

Dopamine Receptor Ligands

A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were investigated as dopamine D2 and D3 receptor antagonists.[6] Key findings include:

  • Aryl Substitution: A 2,3-dichlorophenyl group on the piperazine ring (at the N1 position of our core) conferred the highest D3 receptor affinity.[6]

  • Amide Moiety: Replacement of an imidazo[1,2-a]pyridine-2-carboxamide with an indole-2-carboxamide resulted in decreased D3 receptor binding and selectivity.[6]

These findings suggest that for developing dopamine receptor ligands based on our core scaffold, derivatization of the N1 position with substituted aryl groups and conversion of the C2-ester to various amides would be a fruitful strategy.

Cholinesterase Inhibitors for Alzheimer's Disease

Piperazine derivatives have been explored as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][7]

  • N-Aryl/Alkyl Groups: In a series of thiazole-piperazine derivatives, the nature of the substituent on the piperazine nitrogen significantly influenced the acetylcholinesterase (AChE) inhibitory activity.[7]

  • Chalcone Hybrids: N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE.[8] A 3-trifluoromethyl-4-fluorinated phenyl group on the chalcone moiety provided the highest selective inhibition against MAO-B.[8]

This indicates that analogs of this compound with extended substituents at the N1 position, potentially incorporating a chalcone-like motif, could be promising candidates for neurodegenerative disease therapies.

Workflow for SAR Exploration

cluster_0 Core Scaffold Modification cluster_1 Biological Evaluation A This compound B N1-Arylation/ Alkylation A->B C C2-Ester Amidation A->C D C3-Alkylation/ Arylation A->D E Dopamine Receptor Binding Assays B->E F Cholinesterase Inhibition Assays B->F C->E C->F G Antimicrobial Activity Screening D->G H SAR Analysis and Lead Optimization E->H F->H G->H

Caption: Iterative process of analog synthesis and biological evaluation for SAR studies.

Bioisosteric Replacements and Scaffold Hopping

To explore novel chemical space and improve pharmacokinetic properties, bioisosteric replacement and scaffold hopping are powerful strategies.

Bioisosteric Replacements for the Ester Group

The ethyl ester at the C2 position can be replaced with various bioisosteres to modulate activity and metabolic stability.

Ester Group Potential Bioisosteres Rationale
-COOEt-CONH2, -CONHR, -CONR2Amides can form additional hydrogen bonds and may have improved metabolic stability.
-TetrazoleA common carboxylic acid bioisostere, can improve metabolic stability and pKa.[9]
-OxadiazoleCan act as a hydrogen bond acceptor and is metabolically stable.
-SulfonamideCan introduce different geometries and hydrogen bonding patterns.
Piperazine Ring Bioisosteres

The piperazine ring itself can be replaced with other cyclic diamines or constrained bicyclic systems to alter the conformational rigidity and vectoral presentation of substituents.

  • Homopiperazine: A seven-membered ring analog that can provide a different spatial arrangement of the nitrogen atoms.

  • 3,8-Diazabicyclo[3.2.1]octane: A rigid bicyclic scaffold that can lock the substituents in a specific conformation.[10]

  • Spirodiamines: Can introduce sp3-rich character and novel three-dimensional shapes.[11]

Scaffold Hopping

Scaffold hopping involves replacing the entire core structure with a topologically similar but structurally distinct scaffold.[12] This can lead to the discovery of novel chemotypes with improved properties.

cluster_0 Bioisosteric Replacements cluster_1 Scaffold Hopping A This compound (Core Scaffold) B Amide/Tetrazole/Oxadiazole (Ester Replacement) A->B C Homopiperazine/ Bicyclic Diamine (Ring Replacement) A->C D Novel Heterocyclic Scaffold with similar pharmacophore vectors A->D Conceptual Leap

Caption: Strategies for structural diversification beyond simple analoging.

Conclusion and Future Directions

This compound serves as an excellent starting point for the design and synthesis of diverse libraries of bioactive compounds. By systematically exploring modifications at the N1, N4, and C2 positions, and on the piperazine ring itself, researchers can uncover valuable structure-activity relationships. The application of modern synthetic methodologies, such as C-H functionalization, coupled with rational design strategies like bioisosteric replacement and scaffold hopping, will undoubtedly lead to the discovery of novel chemical entities with therapeutic potential across a range of diseases. Future research should focus on obtaining detailed pharmacological profiles of these analogs to fully elucidate their potential as drug candidates.

References

  • Chamakuri, S., Tang, S. A., Tran, K. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link][5][13][14]

  • Kaya, T., et al. (2020). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 138-148. [Link][7]

  • Pettersson, H., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Neural Transmission, 127(5), 711-723. [Link][1]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 18-35. [Link]

  • Schetz, J. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7393-7407. [Link][6]

  • Sağlık, B. N., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3121. [Link][8]

  • Wrobel, D., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777-11793. [Link][15]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]

  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Retrieved from [16]

  • Varadaraju, K. R., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link][17]

  • Malin, D. H., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. Current Pharmaceutical Design, 19(6), 1019-1029. [Link][18]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 223-245. [Link][2]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved from [19]

  • Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Retrieved from [Link][20]

  • Gienger, M., et al. (2006). Synthesis and SAR of highly potent and selective dopamine D(3)-receptor antagonists: 1H-pyrimidin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 16(3), 490-494. [Link][21]

  • Pellicciari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link][4]

  • Wang, Y., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 12(1), 56-66. [Link][22]

  • Lim, H. D., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link][23]

  • Geneste, H., et al. (2006). Synthesis and SAR of highly potent and selective dopamine D(3)-receptor antagonists: 1H-pyrimidin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 16(3), 490-494. [Link][24]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of Medicinal Chemistry, 40(16), 2653-2656. [Link][25]

  • Brown, D. G., & Wobst, H. J. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(35), 10731-10748. [Link][10]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link][9]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324. [Link][12]

  • Ukrorgsintez. (n.d.). The potentially bioisosteric replacement[7][15] from methyl.... Retrieved from [Link][26]

  • Barber, D. M. (2022). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA, 76(10), 856-861. [Link][27]

  • Schneider, N., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal, 26(62), 14141-14149. [Link][28][29]

  • Viswanathan, R., et al. (2022). Scaffold Hopping in Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10189-10212. [Link]

  • Zhang, X., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link][30]

  • Ukrorgsintez. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Symmetry, 10(10), 488. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link][31]

  • PubChem. (n.d.). Ethyl 4-ethyl-1-methylpiperazine-2-carboxylate. Retrieved from [Link][32]

Sources

An In-depth Technical Guide to the Biological Significance of the 4-Methylpiperazine Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ubiquitous Scaffold—More Than Just a Solubilizing Group

In the landscape of modern medicinal chemistry, few structural motifs are as prevalent and functionally versatile as the piperazine ring.[1][2] Its frequent appearance in clinically approved pharmaceuticals is a testament to its utility in optimizing drug-like properties.[3][4][5] This guide focuses specifically on a decorated variant, the 4-methylpiperazine moiety, a cornerstone in numerous blockbuster drugs. We will dissect its fundamental contributions, moving beyond the simplistic view of it as a mere solubilizing agent. This document aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of the causality behind its widespread success, from its impact on physicochemical properties and pharmacokinetics to its direct role in target engagement across various therapeutic areas.

Decoding the Physicochemical Blueprint of 4-Methylpiperazine

The strategic incorporation of the 4-methylpiperazine moiety into a drug candidate is a deliberate choice rooted in its predictable and favorable physicochemical properties. These properties collectively address several critical challenges in drug design, namely solubility, permeability, and formulation.

Basicity and pKa: The Key to Aqueous Solubility

The piperazine ring contains two nitrogen atoms at positions 1 and 4.[2] The presence of the N-methyl group on the tertiary amine at position 4 and the secondary amine at position 1 imparts two distinct basic centers. The pKa values for piperazine are approximately 5.35 and 9.73.[6] The N-methyl group slightly increases the basicity of the N4 nitrogen. This dual basicity is paramount; at physiological pH (around 7.4), the N1 nitrogen is partially protonated, rendering the molecule charged and significantly enhancing its aqueous solubility.[7][8] This property is often exploited to overcome the poor solubility of lipophilic parent scaffolds, a common hurdle for many active pharmaceutical ingredients (APIs).[9] The ability to readily form stable salts further aids in the development of robust formulations for oral and parenteral administration.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₅H₁₂N₂A compact heterocyclic scaffold.
Molar Mass 100.16 g/mol Low molecular weight addition to a lead compound.
pKa₁ ~5.3-5.7Contributes to buffering capacity and pH-dependent solubility.
pKa₂ ~9.7-9.8The primary basic center, crucial for salt formation and solubility at physiological pH.[6]
Solubility Freely soluble in waterActs as a "pharmacokinetic handle" to improve the solubility of lipophilic molecules.[6][10]
Hydrogen Bonding N1-H as donor; N1 and N4 as acceptorsFacilitates interactions with biological targets and water molecules, enhancing both solubility and binding affinity.[1]

Table 1: Key Physicochemical Properties of the 4-Methylpiperazine Moiety and Their Implications.

A Balancing Act: Lipophilicity and Permeability

While the basic nitrogens drive solubility, the overall structure, including the methyl group, provides a degree of lipophilicity necessary for membrane permeability. The pH-dependent nature of its ionization means that in the more acidic environment of the upper gastrointestinal tract, the ionized form aids dissolution, while in the more neutral environment of the bloodstream and at cell surfaces, a sufficient population of the neutral form exists to facilitate passive diffusion across membranes. This delicate balance is critical for achieving good oral bioavailability.

G cluster_moiety 4-Methylpiperazine Moiety cluster_properties Physicochemical Influence Moiety Structure Solubility Increases Aqueous Solubility Moiety->Solubility Protonation at N1 Basicity Provides Basic Center (pKa₂ ~9.7) Moiety->Basicity N4-Methyl & N1-H Permeability Balances Lipophilicity for Permeability Moiety->Permeability Methyl Group & Ring Scaffold Rigid Conformational Scaffold Moiety->Scaffold Chair Conformation

Diagram 1: Core physicochemical contributions of the 4-methylpiperazine moiety.

Modulating the Pharmacokinetic Profile

The ultimate success of a drug is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The 4-methylpiperazine moiety is a powerful tool for fine-tuning these parameters.

Metabolic Stability: The N-Methyl Shield and Common Fates

Metabolic instability is a primary cause of drug candidate failure. The 4-methylpiperazine moiety can exhibit vulnerabilities but also offers protective effects.

  • N-Demethylation: The most common metabolic pathway is the oxidation and subsequent removal of the N4-methyl group, catalyzed by cytochrome P450 enzymes, to form the corresponding N-desmethyl piperazine metabolite.[11][12] While this creates a new chemical entity, the resulting secondary amine often retains some biological activity and favorable physicochemical properties.

  • Ring Oxidation: Oxidation can also occur on the carbon atoms of the piperazine ring, leading to hydroxylated metabolites or ring-opened products.[11]

  • Metabolic Shielding: The moiety can act as a "metabolic sink," directing metabolism towards itself and away from more functionally critical parts of the molecule. Its relatively predictable metabolic fate simplifies metabolite identification studies during drug development.

G Parent Drug with 4-Methylpiperazine Moiety Metabolite1 N-Desmethyl Metabolite Parent->Metabolite1 CYP450-mediated N-Demethylation (Major) Metabolite2 Ring-Oxidized Metabolites Parent->Metabolite2 C-Hydroxylation (Minor) Metabolite3 Ring-Opened Metabolites Metabolite2->Metabolite3 Further Oxidation

Diagram 2: Common metabolic fates of the 4-methylpiperazine moiety.

Distribution and CNS Penetration

The moiety's basicity can lead to its protonation and subsequent sequestration in acidic cellular compartments like lysosomes, a phenomenon known as "lysosomal trapping." This can increase the volume of distribution. For drugs targeting the central nervous system (CNS), the 4-methylpiperazine moiety can be a double-edged sword. While its balanced lipophilicity can facilitate crossing the blood-brain barrier (BBB), its basicity also makes it a substrate for efflux transporters like P-glycoprotein (P-gp), potentially limiting brain exposure.[13][14] Nevertheless, numerous successful CNS-acting drugs, including antipsychotics and antidepressants, feature this scaffold, demonstrating that a favorable balance can be achieved.[13]

A Privileged Scaffold in Diverse Therapeutic Areas

The 4-methylpiperazine moiety is not merely a pharmacokinetic modulator; it often serves as a key pharmacophore that interacts directly with the biological target. Its prevalence in FDA-approved drugs spans a wide array of diseases.[3][4]

Drug NameTherapeutic ClassYear of Approval (US)Role of 4-Methylpiperazine Moiety
Imatinib Kinase Inhibitor (Oncology)2001Enhances solubility and forms key H-bonds in the ATP-binding pocket of Abl/c-Kit kinases.[15]
Gefitinib Kinase Inhibitor (Oncology)2003Provides solubility and occupies a solvent-exposed region of the EGFR kinase domain.[16][17]
Aripiprazole Atypical Antipsychotic2002Interacts with dopamine and serotonin receptors; contributes to the overall physicochemical profile for CNS penetration.
Vortioxetine Antidepressant2013Key part of the pharmacophore for serotonin receptor modulation and transporter inhibition.[3]
Rifampicin Antibiotic1971A crucial intermediate, 1-amino-4-methylpiperazine, forms part of the side chain essential for its antibacterial activity.[18][19]
Venetoclax BCL-2 Inhibitor (Oncology)2016Used as a scaffold to correctly orient pharmacophoric groups for interaction with the BCL-2 protein.[3]

Table 2: Representative FDA-Approved Drugs Containing the 4-Methylpiperazine Moiety.

Case Study: Tyrosine Kinase Inhibitors (TKIs)

The 4-methylpiperazine group is a hallmark of many successful TKIs used in oncology.[20][21] In drugs like Imatinib and Gefitinib, it performs a dual function:

  • Solubilization: It imparts the necessary aqueous solubility to the otherwise large, hydrophobic heterocyclic core structures.

  • Target Engagement: It extends into the solvent-exposed region of the ATP-binding cleft, where the N1-H can form a critical hydrogen bond with a backbone carbonyl of a hinge residue, anchoring the inhibitor. The positively charged, protonated form can also form favorable ionic interactions with acidic residues like aspartate or glutamate at the mouth of the pocket.

Diagram 3: Generalized interaction of a 4-methylpiperazine-containing TKI in a kinase active site.

Experimental Protocols for Moiety Evaluation

To validate the functional contributions of the 4-methylpiperazine moiety, specific, robust experimental workflows are essential. The following protocols describe self-validating systems for assessing two of its most critical properties: solubility and metabolic stability.

Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, providing a definitive measure of a compound's intrinsic solubility.

Methodology:

  • Preparation: Accurately weigh an excess of the test compound (e.g., 2-5 mg) into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a pre-determined dilution series in the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or Methanol).

  • Validation Check: The presence of solid material at the end of the experiment visually confirms that a saturated solution was achieved, validating the result.

Protocol: In Vitro Metabolic Stability Assessment (Liver Microsomes)

This assay evaluates the susceptibility of a compound to Phase I metabolism by CYP450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH cofactor (e.g., 10 mM in buffer).

  • Incubation Setup (in duplicate):

    • Pre-warm the microsomal solution at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the test compound stock solution to the microsomes (final concentration typically 1 µM).

    • Immediately add the NADPH solution to start the metabolic process (this is the T=0 time point sample for the +NADPH condition).

    • A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Microsomes Thaw & Dilute Liver Microsomes Incubate 1. Pre-warm Microsomes 2. Add Compound 3. Add NADPH to start Microsomes->Incubate Compound Prepare Compound Stock (1 µM final) Compound->Incubate Cofactor Prepare NADPH Cofactor Cofactor->Incubate Timepoints Sample at 0, 5, 15, 30 min Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Diagram 4: Experimental workflow for the in vitro microsomal stability assay.

Conclusion: An Enduringly Significant Moiety

The 4-methylpiperazine moiety is far more than a simple appendage to improve solubility. It is a strategically employed structural unit that provides a powerful blend of favorable physicochemical and pharmacokinetic properties.[2][22] Its ability to enhance aqueous solubility, maintain membrane permeability, offer a degree of metabolic stability, and act as a key pharmacophoric element secures its place as a "privileged structure" in the medicinal chemist's toolbox.[2] A thorough understanding of its multifaceted contributions—from its fundamental basicity to its role in complex enzyme-inhibitor interactions—is crucial for its rational application in the design and development of the next generation of therapeutics.

References

  • Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice.PubMed.
  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Deriv
  • 1-Acetyl-4-methylpiperazine hydrochloride, 10 mg.AA BLOCKS.
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ioniz
  • List of most commonly encountered drugs currently controlled under the misuse of drugs legisl
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.Semantic Scholar.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.PMC - NIH.
  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.PMC - NIH.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.PMC - PubMed Central.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • 4-Methylpiperazine-2-carboxylic acid | C6H12N2O2 | CID 6420903.PubChem.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.PubMed.
  • Stability of Synthetic Piperazines in Human Whole Blood.PubMed.
  • Piperazine Bioisosteres for Drug Design.Enamine.
  • Preparation of 1-amino-4-methylpiperazine.
  • Some FDA‐approved piperazine‐containing drugs.
  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists.PMC - NIH.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.N/A.
  • Piperazine bioisosteres | News.Cambridge MedChem Consulting.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.Blumberg Institute.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.PMC - PubMed Central.
  • Piperazine.Wikipedia.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.PMC - NIH.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.PMC - NIH.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry.
  • Piperazine skeleton in the structural modification of n
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.PubMed.
  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl].PubMed.
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707.PubChem.
  • Simultaneous Determination of 4-Methyl-Piperazine-1- Carbodithioc Acid 3-Cyano-3,3-Diphenylpropyl Ester Hydrochloride and its.N/A.
  • The medicinal chemistry of piperazines: A review | Request PDF.
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • Extraction and purification method of 1-amino-4-methylpiperazine.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.MDPI.
  • The medicinal chemistry of piperazines: A review.Scilit.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive, step-by-step guide for the synthesis of Ethyl 4-methylpiperazine-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical explanation and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a wide array of biologically active compounds, and the specific substitution pattern of this molecule makes it a versatile building block for the synthesis of complex drug candidates. The presence of the methyl group at the N4 position and the ethyl carboxylate at the C2 position allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of this compound are investigated for their potential as cardiovascular, anti-cancer, and central nervous system-acting agents[1].

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the commercially available and relatively inexpensive starting material, piperazine, and proceeds through an intermediate, Ethyl piperazine-2-carboxylate. The key transformation in this synthesis is the selective N-methylation of the piperazine ring at the 4-position.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Piperazine Intermediate Ethyl piperazine-2-carboxylate Start->Intermediate Esterification Product This compound Intermediate->Product N-Methylation (Eschweiler-Clarke Reaction)

Caption: Overall synthetic workflow for this compound.

This approach is advantageous due to the ready availability of the starting materials and the high efficiency of the individual reactions. The first step involves the esterification of piperazine to introduce the ethyl carboxylate group. The second, and most critical step, is the N-methylation, for which the Eschweiler-Clarke reaction is a highly effective and widely used method[2][3].

Part 1: Synthesis of Ethyl piperazine-2-carboxylate

The initial step in the synthesis is the formation of Ethyl piperazine-2-carboxylate from piperazine. This is typically achieved by reacting piperazine with ethyl chloroformate in a suitable solvent system[4][5]. The reaction must be carefully controlled to favor mono-acylation and minimize the formation of the di-acylated byproduct.

Protocol: Esterification of Piperazine

Materials and Reagents:

Reagent/MaterialGradeSupplier
PiperazineReagentSigma-Aldrich
Ethyl chloroformateReagentSigma-Aldrich
Dichloromethane (DCM)ACSFisher Scientific
Sodium bicarbonate (NaHCO₃)ACSFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACSFisher Scientific
Deionized water--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate (0.5 eq) in DCM to the stirred piperazine solution over a period of 1 hour, maintaining the temperature at 0 °C. The slow addition is crucial to prevent di-acylation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours[5].

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl piperazine-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a gradient of DCM and methanol as the eluent.

Part 2: N-Methylation via the Eschweiler-Clarke Reaction

The second and final step is the N-methylation of Ethyl piperazine-2-carboxylate to yield the target compound, this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent[2][3].

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperazine ring with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas[2].

The mechanistic pathway can be illustrated as follows:

Eschweiler_Clarke cluster_0 Iminium Ion Formation cluster_1 Reduction Amine Ethyl piperazine-2-carboxylate (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Amine->Iminium_Ion + HCHO, - H₂O Formaldehyde Formaldehyde (HCHO) Product This compound (Tertiary Amine) Iminium_Ion->Product + HCOOH Iminium_Ion->Product Formic_Acid Formic Acid (HCOOH) CO2 Carbon Dioxide (CO₂)

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

A significant advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts, which can be a problem with other methylation methods[2].

Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl piperazine-2-carboxylate-Synthesized in Part 1
Formaldehyde (37% in H₂O)ACSSigma-Aldrich
Formic acid (88%)ACSSigma-Aldrich
Diethyl etherACSFisher Scientific
Sodium hydroxide (NaOH)ACSFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACSFisher Scientific

Procedure:

  • To a stirred solution of Ethyl piperazine-2-carboxylate (1.0 eq) in formic acid (2.5 eq), add formaldehyde (1.5 eq) dropwise at room temperature.

  • After the initial evolution of gas subsides, heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours. The reaction is typically carried out on a steam bath[6].

  • Monitor the reaction by TLC (DCM:Methanol 9:1 with a trace of ammonia).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a 2M aqueous solution of sodium hydroxide until the pH is approximately 9-10.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), the piperazine ring protons, and the N-methyl singlet.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, the piperazine ring carbons, and the N-methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (172.22 g/mol )[7].
Purity (by HPLC) >95%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC. The final product's identity and purity are confirmed through a combination of spectroscopic methods (NMR and MS) and chromatography (HPLC). Consistent results across these analytical techniques will provide a high degree of confidence in the successful synthesis of the target compound.

References

  • Google Patents.
  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Google Patents. The preparation method of one kind (2R, 4R)
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • PubChem. Ethyl 4-methylpiperazine-1-carboxylate. [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

Sources

Analytical methods for "Ethyl 4-methylpiperazine-2-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Comprehensive Characterization of Ethyl 4-methylpiperazine-2-carboxylate

Introduction

This compound (CAS: 63285-60-9) is a substituted piperazine derivative.[1][2] Piperazine rings are a common scaffold in medicinal chemistry, appearing in drugs targeting a wide range of biological systems.[3][4] As an intermediate or a final active pharmaceutical ingredient (API), rigorous structural confirmation and purity assessment of this molecule are critical to ensure the safety, efficacy, and reproducibility of the final drug product.

This guide provides a comprehensive suite of analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals. The protocols herein are built on established principles of analytical chemistry and are designed to be self-validating, providing a high degree of confidence in the final results. We will cover spectroscopic techniques for structural elucidation, chromatographic methods for purity assessment, and elemental analysis for empirical formula confirmation.

Physicochemical Properties

A foundational step in characterization is understanding the basic physical and chemical properties of the molecule.

PropertyValueSource
CAS Number 63285-60-9[1][5]
Molecular Formula C₈H₁₆N₂O₂[1][5]
Molecular Weight 172.22 g/mol [5][6]
Canonical SMILES CCOC(=O)C1CN(CCN1)C[1]

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. No single method provides all the necessary information. The relationship between the primary analytical techniques is illustrated below.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (ESI-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-UV/MS (Purity, Impurity Profile) HPLC->Report EA Elemental Analysis (CHN) EA->Report Sample Test Sample: This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->EA

Caption: Integrated workflow for the characterization of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and connectivity of all atoms in the structure.

Scientific Rationale
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR: Shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[7]

Expected Spectral Data

The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ethyl Group
-O-CH₂ -CH₃ ~4.2 ppm (quartet, 2H) ~61 ppm
-O-CH₂-CH₃ ~1.3 ppm (triplet, 3H) ~14 ppm
N-Methyl Group
N-CH₃ ~2.3 ppm (singlet, 3H) ~46 ppm
Piperazine Ring
H-2 (CH) ~3.3 ppm (multiplet, 1H) ~60 ppm
H-3, H-5, H-6 (CH₂) ~2.2 - 2.9 ppm (multiplets, 6H) ~53-55 ppm (multiple peaks)
Ester Carbonyl

| -C =O | N/A | ~172 ppm |

Detailed Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.

  • Instrument Setup (400 MHz Spectrometer): [8][9]

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H Spectrum Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 220-240 ppm, 512-2048 scans, relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Calibrate the ¹³C spectrum based on the corresponding solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily protonate.

Scientific Rationale

In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of a protonated molecular ion [M+H]⁺. This allows for the precise determination of the monoisotopic mass.[10]

Expected Data
  • Molecular Formula: C₈H₁₆N₂O₂

  • Exact Mass: 172.1212

  • Expected Ion (ESI+): [M+H]⁺ = 173.1285 m/z

Detailed Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (LC-MS or Direct Infusion):

    • Method: Direct infusion via syringe pump or flow injection from an HPLC.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Set to scan a relevant range, e.g., m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Data Acquisition & Interpretation:

    • Acquire the mass spectrum.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Verify that the measured m/z matches the theoretical value for C₈H₁₆N₂O₂H⁺ within a narrow mass tolerance (e.g., < 5 ppm for high-resolution MS).

    • Analyze any significant fragment ions to further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[11][12]

Scientific Rationale

Specific bonds vibrate at specific frequencies. By measuring the absorption of IR light, we can confirm the presence of key functional groups like the ester carbonyl (C=O), C-O, C-N, and various C-H bonds.

Expected Absorption Bands

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
~2950-2800 C-H (sp³) Alkyl C-H stretching
~1735 C=O Ester carbonyl stretching (strong)

| ~1250-1050 | C-O, C-N | C-O and C-N stretching |

Detailed Protocol: FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the neat sample (if liquid) or solid powder directly onto the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Correlate the observed absorption bands with the expected functional groups to confirm the molecular structure. Pay close attention to the strong C=O stretch, which is a key feature of the molecule.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a drug substance and for identifying and quantifying any impurities.[13]

Scientific Rationale

Reversed-phase HPLC separates compounds based on their polarity. The sample is injected into a non-polar stationary phase (like C18) and eluted with a polar mobile phase. Less polar compounds are retained longer. By monitoring the eluent with a UV detector, the purity can be assessed as the area percentage of the main peak.

Detailed Protocol: Purity Analysis by RP-HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm (as the molecule lacks a strong chromophore).

  • System Suitability:

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical and molecular formula.

Scientific Rationale

The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages must align with the theoretical values calculated from the molecular formula.[8]

Expected Composition

Table 3: Theoretical Elemental Composition for C₈H₁₆N₂O₂

Element Theoretical Percentage (%)
Carbon (C) 55.79
Hydrogen (H) 9.36
Nitrogen (N) 16.27

| Oxygen (O) | 18.58 |

Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

  • Instrument Analysis:

    • Analyze the sample using a calibrated CHN elemental analyzer.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, and N to the theoretical values.

    • The experimental values should be within ±0.4% of the theoretical values to confirm the formula.[8]

Conclusion

The combination of NMR, MS, FTIR, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. By following these detailed protocols, researchers can confidently verify the structure, confirm the molecular formula, and establish the purity of their material, ensuring it meets the high standards required for research and drug development.

References

  • ChemicalBook.
  • Vaughan, K., et al.
  • ChemicalBook.
  • PubChem.
  • BOC Sciences.
  • Mary, Y.S., et al. FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. PubMed.
  • Rydzik, A.M., et al. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • NIST.
  • The Royal Society of Chemistry.
  • CookeChem.
  • PubChemLite. Ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)
  • CymitQuimica.
  • Sunway Pharm Ltd.
  • MySkinRecipes.
  • Ukrunchon, S., et al.
  • PubChem.
  • Tircso, G., et al. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. NIH/PMC.
  • UNODC.
  • Zhang, Q., et al. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. NIH/PMC.
  • Al-Ktaifani, M.M., et al. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

Sources

The Strategic Application of Ethyl 4-methylpiperazine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperazine moiety is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including a high pKa, the ability to engage in multiple hydrogen bonding interactions, and its conformational rigidity, make it a privileged scaffold for targeting a diverse range of biological receptors and enzymes.[2][3] Within the vast chemical space of piperazine derivatives, Ethyl 4-methylpiperazine-2-carboxylate emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutics, especially those targeting the central nervous system (CNS). This document provides a detailed exploration of its applications, supported by actionable synthetic protocols for its derivatization.

The Significance of the 4-Methylpiperazine-2-carboxylate Scaffold

The strategic advantage of this compound lies in its inherent structural features, which offer medicinal chemists multiple avenues for molecular elaboration and property modulation.

  • Dual Functionality for Controlled Derivatization: The presence of a secondary amine at the 1-position and an ethyl ester at the 2-position provides two distinct and orthogonal handles for chemical modification. This allows for a stepwise and controlled introduction of various substituents to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The N-methyl group at the 4-position influences the basicity and lipophilicity of the piperazine ring, which can be critical for optimizing pharmacokinetic properties such as solubility, permeability, and metabolic stability.

  • Chiral Center Potential: The carbon at the 2-position is a chiral center, allowing for the synthesis of stereoisomers. This is of paramount importance in modern drug design, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Core Applications in Drug Discovery

While the broader class of piperazine derivatives has found application in diverse therapeutic areas including oncology and infectious diseases, the 4-methylpiperazine-2-carboxylate scaffold is particularly prominent in the development of CNS-active agents. Its structural resemblance to endogenous neurotransmitters and its ability to cross the blood-brain barrier make it an ideal starting point for the design of antipsychotics, antidepressants, and anxiolytics.[3][4]

A key application lies in the synthesis of atypical antipsychotics, which often feature a piperazine moiety to interact with dopamine (D2) and serotonin (5-HT2A) receptors. The ability to fine-tune the substituents on the piperazine ring allows for the optimization of receptor binding affinities and functional activities, leading to improved efficacy and reduced side effects.

Synthetic Protocols for the Utilization of this compound

The true utility of a chemical building block is realized through its synthetic accessibility and the robustness of its derivatization protocols. Below are detailed, field-proven methodologies for the synthesis and subsequent modification of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on synthetic strategies outlined for similar piperazine-2-carboxylic acid esters, providing a reliable method for obtaining the target compound.

Reaction Scheme:

Synthesis of this compound reactant1 N-methylethylenediamine reaction Cyclization reactant1->reaction reactant2 Ethyl 2,3-dibromopropionate reactant2->reaction product This compound reaction->product Base, Solvent Heat

Caption: Synthetic route to this compound.

Materials:

  • N-methylethylenediamine

  • Ethyl 2,3-dibromopropionate

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of N-methylethylenediamine (1.0 eq) in anhydrous toluene, add triethylamine (2.2 eq).

  • Heat the solution to 50°C with stirring.

  • Slowly add a solution of ethyl 2,3-dibromopropionate (1.0 eq) in anhydrous toluene to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Triethylamine is used as a base to neutralize the hydrobromic acid formed during the cyclization reaction, driving the reaction to completion.

  • Toluene is chosen as a high-boiling solvent to facilitate the reaction at elevated temperatures.

  • Column chromatography is essential for separating the desired product from any unreacted starting materials and side products.

Protocol 2: N-Arylation of this compound

This protocol demonstrates the derivatization of the secondary amine at the N1 position, a common step in the synthesis of many CNS-active compounds.

Reaction Scheme:

N-Arylation of this compound reactant1 This compound reaction Buchwald-Hartwig Coupling reactant1->reaction reactant2 Aryl Halide (e.g., 2-fluoronitrobenzene) reactant2->reaction product N-Aryl-Ethyl 4-methylpiperazine-2-carboxylate reaction->product Pd catalyst, Ligand Base, Solvent, Heat

Caption: N-Arylation via Buchwald-Hartwig coupling.

Materials:

  • This compound

  • Aryl halide (e.g., 1-fluoro-2-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask and degas the mixture with argon for 10-15 minutes.

  • Heat the reaction mixture to 100-110°C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-arylated product.

Causality Behind Experimental Choices:

  • The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for coupling amines with aryl halides.

  • XPhos is a bulky electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step of the catalytic cycle, leading to high yields.

  • Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Protocol 3: Amide Coupling of the Ester Moiety

This protocol details the conversion of the ethyl ester to an amide, a common bioisosteric replacement that can significantly impact a compound's biological activity and pharmacokinetic profile.

Reaction Scheme:

Amide Coupling cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling reactant1 This compound intermediate 4-Methylpiperazine-2-carboxylic acid reactant1->intermediate LiOH, THF/H2O intermediate2 4-Methylpiperazine-2-carboxylic acid product N-Alkyl/Aryl-4-methylpiperazine-2-carboxamide intermediate2->product HATU, DIPEA, DMF reactant2 Amine (R-NH2) reactant2->product

Sources

Application Notes and Protocols: Synthesis and Biological Evaluation of Ethyl 4-methylpiperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, a stable chair conformation, and the ability to modulate aqueous solubility and lipophilicity, make it an attractive moiety for drug design.[3][4] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals.[4][5] The nitrogen atoms at positions 1 and 4 provide convenient handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[6]

This application note provides a comprehensive guide to the synthesis of Ethyl 4-methylpiperazine-2-carboxylate, a key building block, and its subsequent derivatization for biological evaluation. We will delve into the rationale behind the chosen synthetic strategies and provide detailed, step-by-step protocols. Furthermore, we will outline a general method for assessing the biological activity of the synthesized derivatives, using a cytotoxicity assay as a representative example, and discuss key aspects of structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold, this compound, can be efficiently achieved through a two-step process starting from commercially available ethyl piperazine-2-carboxylate. This strategy involves the selective N-methylation of the piperazine ring.

Synthetic Workflow Overview

Synthesis_Workflow A Ethyl piperazine-2-carboxylate B N-methylation (Eschweiler-Clarke Reaction) A->B Formaldehyde, Formic Acid C This compound B->C Purification

Caption: Synthetic route to this compound.

Protocol 1: N-methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[7][8] A key advantage of this reaction is that it prevents over-alkylation to form quaternary ammonium salts.[7]

Materials:

  • Ethyl piperazine-2-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperazine-2-carboxylate (1 equivalent).

  • Addition of Reagents: Add formic acid (2.5 equivalents) to the flask, followed by the slow, dropwise addition of formaldehyde (2.5 equivalents) while stirring. The addition should be performed in a fume hood due to the evolution of carbon dioxide.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH should be basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Part 2: Synthesis of "this compound" Derivatives

With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship. A common and versatile approach is to hydrolyze the ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse range of amines.

Derivatization Strategy

Derivatization_Workflow A Ethyl 4-methylpiperazine- 2-carboxylate B Ester Hydrolysis A->B LiOH or NaOH C 4-Methylpiperazine- 2-carboxylic acid B->C D Amide Coupling C->D Coupling Agent (e.g., HATU, HOBt, EDC) E Diverse Amide Derivatives D->E F Primary/Secondary Amine (R-NHR') F->D

Caption: General strategy for the derivatization of the core scaffold.

Protocol 2: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol (or THF) and water.

  • Hydrolysis: Add LiOH or NaOH (1.5 - 2 equivalents) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • The resulting carboxylic acid can be isolated by extraction with a suitable organic solvent or by lyophilization.

Protocol 3: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and a variety of coupling reagents are available to facilitate this transformation.[9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are commonly employed.[9]

Materials:

  • 4-Methylpiperazine-2-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 4-Methylpiperazine-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Table 1: Representative "this compound" Derivatives
Derivative IDR-NHR' (Amine)Yield (%)Key Analytical Data (m/z [M+H]⁺)
D-001 Aniline85248.16
D-002 Benzylamine90262.18
D-003 Morpholine82242.18
D-004 4-Fluoroaniline88266.15

Part 3: Biological Evaluation

The synthesized derivatives can be screened for a variety of biological activities depending on the therapeutic target of interest. A common initial screening assay in drug discovery is the assessment of cytotoxicity against cancer cell lines.

Biological Evaluation Workflow

Biological_Evaluation_Workflow A Synthesized Derivatives B Primary Screening (e.g., MTT Assay for Cytotoxicity) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening (e.g., Target-based assays, Mechanism of Action studies) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A typical workflow for the biological evaluation of new chemical entities.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized piperazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The data obtained from the biological evaluation of a library of derivatives allows for the elucidation of the structure-activity relationship (SAR). For piperazine derivatives, key areas of modification and their potential impact on activity include:

  • Substituents on the N1- and N4-positions: The nature of the groups attached to the piperazine nitrogens can significantly influence target binding, selectivity, and pharmacokinetic properties.[6]

  • Modifications at the C2-position: The amide linkage at the C2-position provides a vector for exploring interactions with the target protein. The nature of the amine used in the amide coupling (aromatic, aliphatic, heterocyclic) can dramatically affect biological activity.

  • Stereochemistry: The C2-position is a chiral center, and the stereochemistry can play a crucial role in target recognition and binding affinity.

By systematically modifying these positions and observing the resulting changes in biological activity, researchers can develop a predictive SAR model to guide the design of more potent and selective compounds.

Conclusion

The this compound scaffold represents a versatile starting point for the synthesis of novel bioactive molecules. The protocols outlined in this application note provide a robust framework for the synthesis of the core structure and a diverse library of its amide derivatives. The subsequent biological evaluation, exemplified by the MTT assay, is a critical step in identifying promising lead compounds for further drug development. A systematic exploration of the structure-activity relationship will be instrumental in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds.

References

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 569-574.
  • Parmar, K., Patel, P., Parate, P., & Patel, J. (2019). Development and Validation of Analytical Method for Simultaneous Estimation of Diclofenac Sodium and Serratiopeptidase in Bulk and Tablet Dosage Form. Journal of Drug Delivery and Therapeutics, 9(4), 575-580.
  • Patel, J. B., Patel, P., Parmar, R. S., Patel, P., & Patel, D. (2019). Anticancer and Cytotoxic Potential of Aqueous Extract of Triticum aestivum on Colorectal Carcinoma. Journal of Drug Delivery and Therapeutics, 9(4), 581-585.
  • BenchChem. (2025).
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • MDPI. (n.d.).
  • PubMed Central. (2023). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central.
  • RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Google Patents. (n.d.). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
  • RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia.
  • Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • NIH. (n.d.).
  • ChemicalBook. (n.d.).
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Google Patents. (n.d.). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
  • NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH.
  • Taylor & Francis Online. (2023).
  • NIH. (n.d.).
  • AIR Unimi. (n.d.).
  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Fundam Clin Pharmacol. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol.
  • ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series.
  • BLD Pharm. (n.d.).
  • Google Patents. (n.d.). US4837324A - Process for the reaction of piperazine, and derivatives thereof, with glyoxal ....
  • Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.

Sources

Application Note: Structural Elucidation of Ethyl 4-methylpiperazine-2-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system, cancer, and infectious diseases.[1][2][3] The strategic incorporation of the piperazine scaffold can significantly enhance the pharmacological activity, solubility, and pharmacokinetic profile of drug candidates.[4][5] Ethyl 4-methylpiperazine-2-carboxylate is a key building block in this class of compounds, and its unambiguous structural characterization is paramount for ensuring the quality and consistency of downstream applications in drug discovery and development.

This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals. The methodologies described herein are crafted to ensure scientific rigor and provide a self-validating framework for the structural confirmation of this important heterocyclic compound.

Molecular Structure and Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

1H NMR Spectroscopy Analysis

Proton NMR (1H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength for optimal resolution.

  • Solvent: Deuterated chloroform (CDCl3) is a suitable choice due to its ability to dissolve the analyte and its distinct solvent peak. Other deuterated solvents like DMSO-d6 or D2O can be used depending on the sample's solubility and the desired chemical shift dispersion.

Sample Preparation Workflow:

NMR_Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Weigh 5-10 mg of this compound dissolve Dissolve in ~0.7 mL of CDCl3 start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze MS_Analysis_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms MS Analysis start_ms Prepare a dilute solution (1-10 µg/mL) solvent_ms Use a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) start_ms->solvent_ms infuse Direct infusion or LC-MS solvent_ms->infuse acquire_ms Acquire mass spectrum in positive ion mode infuse->acquire_ms msms Perform MS/MS on the [M+H]+ ion acquire_ms->msms analyze_ms Analyze fragmentation pattern msms->analyze_ms

Caption: Workflow for Mass Spectrometry sample preparation and analysis.

ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Source Temperature: 120 - 150 °C.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C8H16N2O2) is 172.22 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]+ is expected at m/z 173.23.

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]+ ion is expected to occur primarily through cleavage of the piperazine ring and the ester group.

m/z Proposed Fragment Loss Fragmentation Pathway
173.23[C8H17N2O2]+-Protonated molecule
128.12[C6H12N2O]+C2H5O (45 Da)Loss of the ethoxy group from the ester.
100.10[C5H12N2]+C3H5O2 (73 Da)Loss of the entire ethyl carboxylate group.
70.08[C4H8N]+C4H9NO2 (103 Da)Cleavage of the piperazine ring.
57.07[C3H7N]+C5H10NO2 (116 Da)Further fragmentation of the piperazine ring.

Conclusion

The combined application of 1H NMR, 13C NMR, and mass spectrometry provides a robust and reliable methodology for the comprehensive structural characterization of this compound. The protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the accurate identification and quality control of this important synthetic intermediate. The causality behind the experimental choices, such as solvent selection and ionization mode, is grounded in the physicochemical properties of the analyte to maximize data quality and interpretive value.

References

  • Vertex AI Search. (2024).
  • Rathi, A. K., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Jampilek, J. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Sharma, S., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

Sources

Handling and storage procedures for "Ethyl 4-methylpiperazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpiperazine-2-carboxylate is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart favorable physicochemical properties.[2] This document provides a detailed guide to the safe handling, storage, and preliminary application of this compound in a laboratory setting. The protocols and recommendations herein are grounded in established safety practices for piperazine derivatives and aim to ensure both the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Physicochemical Properties

PropertyValueSource
CAS Number 63285-60-9[3][4]
Molecular Formula C₈H₁₆N₂O₂[3][4]
Molecular Weight 172.23 g/mol [3]
Appearance Liquid[5]
Purity Typically ≥95%[5]
Storage Store in freezer (-20°C) under inert atmosphere[3]

Safety and Handling

Given the general hazard profile of piperazine derivatives, which can range from skin and eye irritation to more severe corrosive effects, a cautious approach is mandatory.[1][6] The following procedures are based on best practices for handling similar chemical entities.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure. The following should be worn at all times when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[7]

  • Body Protection : A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[8]

General Handling Procedures
  • Avoid Contact : Minimize all personal contact with the compound, including inhalation, ingestion, and skin/eye contact.[1]

  • Ventilation : Always handle the compound in a well-ventilated area, such as a certified chemical fume hood, to keep airborne concentrations low.[8]

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Container Management : Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[1] Avoid physical damage to the container.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a designated, labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills :

    • Evacuate the area immediately and alert emergency responders.[1]

    • Ensure the area is well-ventilated.

    • Prevent the spill from entering drains or waterways.[1]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water. Wash with soap and water. Seek medical attention if irritation persists.[9]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound.

  • Temperature : The compound should be stored in a freezer at approximately -20°C.[3]

  • Atmosphere : It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[3]

  • Container : Store in the original, tightly sealed container.

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1]

Experimental Protocols

The following are general protocols for the use of this compound in a research setting.

Preparation of Stock Solutions

The preparation of accurate stock solutions is fundamental for most experimental applications.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or a suitable alcohol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Transfer the weighed compound to a volumetric flask of the appropriate size.

  • Add a portion of the desired anhydrous solvent to the flask.

  • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a clearly labeled storage vial, indicating the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Liquid Waste : Collect all solutions containing the compound in a designated, labeled hazardous waste container.

  • Solid Waste : Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be placed in a separate, labeled hazardous solid waste container.

  • Disposal : All waste must be disposed of in accordance with local, state, and federal regulations.[6][10] Do not pour waste down the drain.

Visualized Workflow

The following diagram illustrates the key stages of handling and storage for this compound.

Handling_and_Storage_Workflow cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_disposal Waste Management Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect InitialStore Store in Freezer (-20°C) under Inert Atmosphere Inspect->InitialStore Equilibrate Equilibrate to Room Temp InitialStore->Equilibrate For Use PPE Don Appropriate PPE Equilibrate->PPE Weigh Weigh in Fume Hood PPE->Weigh PrepareSolution Prepare Stock Solution Weigh->PrepareSolution CollectWaste Collect Liquid and Solid Waste PrepareSolution->CollectWaste Generate Waste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste Dispose Dispose via Institutional Protocol LabelWaste->Dispose

Caption: Workflow for this compound.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • s d fine-chem limited. piperazine anhydrous Safety Data Sheet. Retrieved from [Link]

  • Novachem. (2024). Piperazine citrate Safety Data Sheet. Retrieved from [Link]

  • Scribd. Chemical Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • PubChem. Ethyl 4-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • PharmaCompass.com. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • precisionFDA. ETHYL (2R,4R)-4-METHYL-2-PIPERIDINECARBOXYLATE. Retrieved from [Link]

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • gsrs. ETHYL 4-METHYLPIPERIDINE-2-CARBOXYLATE, (2S,4S)-. Retrieved from [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • AMERICAN ELEMENTS. Ethyl 4-Methylpiperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. How do I prepare an n-methylpiperazine buffer?. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of (2R,4R)-Ethyl 4-Methylpiperidine-2-carboxylate in the Synthesis of Argatroban

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Argatroban is a potent, synthetic direct thrombin inhibitor used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Its efficacy is intrinsically linked to its specific stereochemistry, which is constructed from key chiral building blocks. This document provides a detailed technical guide on the synthesis and application of a critical intermediate, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate. We will delve into the strategic importance of this intermediate, provide validated, step-by-step synthesis protocols, and discuss the analytical methods required for its characterization.

A Note on Nomenclature: The topic of interest specifies "Ethyl 4-methylpiperazine -2-carboxylate." However, a thorough review of the established synthetic routes for Argatroban confirms that the crucial intermediate is, in fact, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate .[2][3][4] Argatroban's core structure contains a piperidine ring (a single nitrogen heterocycle), not a piperazine ring (a two-nitrogen heterocycle). This guide will focus exclusively on the scientifically correct piperidine intermediate to ensure accuracy and relevance for drug synthesis applications.

The Central Role of the Piperidine Moiety in Argatroban

Argatroban's mechanism of action involves binding reversibly to the active site of the thrombin enzyme, preventing it from catalyzing fibrin formation and other coagulation cascade reactions.[5][6] The molecule's three-dimensional structure is paramount for this high-affinity interaction. The (2R,4R)-4-methylpiperidine-2-carboxylic acid portion of Argatroban serves as a rigid scaffold, correctly orienting the other pharmacophoric elements—the L-arginine derivative and the 3-methyl-tetrahydroquinoline sulfonyl group—for optimal binding within the enzyme's catalytic pocket. The specific (2R,4R) configuration is essential; other stereoisomers exhibit significantly lower inhibitory potency.[4]

The overall synthetic strategy, therefore, hinges on the efficient and stereochemically pure preparation of this key piperidine intermediate.

G 4-Picoline 4-Picoline Ethyl_4_methylpiperidine_2_carboxylate Ethyl (2R,4R)-4-methyl- piperidine-2-carboxylate 4-Picoline->Ethyl_4_methylpiperidine_2_carboxylate Multi-step Synthesis & Resolution Protected L-Arginine Protected L-Arginine Argatroban_Precursor Dipeptide Intermediate Protected L-Arginine->Argatroban_Precursor Coupling 3-Methyl-tetrahydroquinoline 3-Methyl-tetrahydroquinoline Sulfonyl_Chloride Sulfonyl Chloride Derivative 3-Methyl-tetrahydroquinoline->Sulfonyl_Chloride Sulfonylation Ethyl_4_methylpiperidine_2_carboxylate->Argatroban_Precursor Coupling Argatroban Argatroban Argatroban_Precursor->Argatroban Sulfonyl_Chloride->Argatroban Final Coupling & Deprotection

Caption: High-level overview of the Argatroban synthesis pathway.

Synthesis and Stereochemical Control

The industrial production of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate requires a robust process that is both scalable and provides high stereochemical purity. One common approach involves the synthesis of a diastereomeric mixture of 4-methylpiperidine-2-carboxylic acid or its ester, followed by a classical chemical resolution.

Protocol 1: Synthesis of 4-Methylpiperidine-2-carboxylic Acid Hydrochloride from 4-Picoline

This protocol outlines a common industrial route starting from readily available 4-picoline (4-methylpyridine). The process involves hydrogenation to create the piperidine ring, followed by subsequent reactions. A more direct, but often higher-cost, alternative is starting from 4-methyl-2-piperidinecarboxylic acid if commercially available. The following is adapted from established patent literature.[7]

Rationale: High-pressure hydrogenation is a powerful method for reducing aromatic nitrogen heterocycles. The use of hydrochloric acid during hydrolysis ensures the product precipitates as a salt, facilitating isolation.

Materials:

  • 4-Picoline-2-carboxylic acid ethyl ester

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Anhydrous Formic Acid Amine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Ethanol

Procedure:

  • Reduction of the Pyridine Ring: In a suitable high-pressure reactor, dissolve 4-picoline-2-carboxylic acid ethyl ester N-oxide (0.28 mol) in methanol (500 mL).

  • Carefully add 10% Pd/C catalyst (15 g) and anhydrous formic acid amine (5.52 mol).

  • Heat the mixture to 50°C under normal pressure and stir vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) until completion (approx. 20 hours).

  • Cool the reaction to room temperature and carefully filter off the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Work-up and Salt Formation: Add purified water (200 mL) to the residue and extract twice with ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with water (100 mL).

  • Adjust the pH of the organic phase to 1 with concentrated HCl.

  • Concentrate the solution to yield a solid. Recrystallize from an ethanol/ethyl acetate mixture to obtain pure 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride as a white solid.[7]

Protocol 2: Chiral Resolution using L-Tartaric Acid

Rationale: This step is critical for isolating the desired (2R,4R) stereoisomer. L-tartaric acid, a chiral resolving agent, is used to form diastereomeric salts with the racemic trans-4-methyl-2-ethyl piperidinecarboxylate. These salts have different solubilities, allowing the less soluble salt of the desired (2R,4R) isomer to crystallize selectively.[8]

G Racemic_Ester Racemic trans-Ester ((2R,4R) and (2S,4S)) Process Diastereomeric Salt Formation (in Ethanol) Racemic_Ester->Process L_Tartaric L-(+)-Tartaric Acid L_Tartaric->Process Salt_R Less Soluble Salt [(2R,4R)-Ester : L-Tartrate] Process->Salt_R Salt_S More Soluble Salt [(2S,4S)-Ester : L-Tartrate] (Remains in solution) Process->Salt_S Filtration Filtration Salt_R->Filtration Free_Base Liberation of Free Base (e.g., with NaHCO₃) Filtration->Free_Base Final_Product (2R,4R)-Ethyl 4-methylpiperidine- 2-carboxylate Free_Base->Final_Product

Caption: Workflow for the chiral resolution of the piperidine intermediate.

Materials:

  • trans-4-methyl-2-ethyl piperidinecarboxylate (racemic mixture)

  • L-(+)-tartaric acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation: Dissolve the racemic trans-ester in ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, heating gently if necessary.

  • Slowly add the tartaric acid solution to the ester solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to promote crystallization. The less soluble diastereomeric salt of the (2R,4R)-ester will precipitate.

  • Isolation: Collect the crystalline solid by filtration and wash with cold ethanol.

  • Liberation of Free Ester: Suspend the collected salt in a mixture of water and DCM.

  • Add a saturated solution of NaHCO₃ portion-wise until the aqueous layer is basic (pH > 8), which breaks the salt and liberates the free ester.

  • Separate the organic (DCM) layer, which now contains the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

Coupling with Protected Arginine

With the stereochemically pure piperidine intermediate in hand, the next key step is the formation of the amide bond with a protected L-arginine derivative. Nα-Boc-Nω-nitro-L-arginine is a common choice, as the Boc and nitro groups protect the reactive amine and guanidino functionalities, respectively.[2]

Protocol 3: Mixed Anhydride Peptide Coupling

Rationale: The mixed anhydride method is a classic and effective way to activate a carboxylic acid for amidation. Isobutyl chloroformate reacts with the protected arginine to form a highly reactive mixed anhydride, which is then susceptible to nucleophilic attack by the secondary amine of the piperidine ester.[9]

Materials:

  • Nα-Boc-Nω-nitro-L-arginine

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Anhydride Formation: Dissolve Nα-Boc-Nω-nitro-L-arginine in anhydrous THF and cool the solution to -15°C in an ice-salt bath.

  • Add N-methylmorpholine (1.0 eq) to act as a base.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10°C. Stir for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Coupling: In a separate flask, dissolve (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate (1.0-1.1 eq) in cold, anhydrous THF.

  • Add the piperidine solution to the mixed anhydride solution dropwise, again maintaining the temperature below -10°C.

  • Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic phase successively with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often a mixture of two diastereomers that can be separated by column chromatography.[9]

Analytical Characterization and Data

Rigorous analytical control is essential at each stage, especially after the resolution and coupling steps, to ensure the correct stereochemistry and purity of the intermediates.

ParameterMethodTypical SpecificationPurpose
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms chemical structure and absence of major impurities.
Purity HPLC-UV/MS≥98.0%Quantifies the purity of the intermediate.
Stereochemical Purity Chiral HPLC≥99.0% e.e. (for resolved ester)Confirms the success of the chiral resolution.
Optical Rotation PolarimetrySpecific value for the (2R,4R) isomerProvides a bulk measure of enantiomeric purity.
Residual Solvents GC-HSWithin ICH limitsEnsures removal of process solvents.

Conclusion

The synthesis of Argatroban is a testament to the precision required in modern pharmaceutical manufacturing. (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate is not merely an intermediate; it is the foundational chiral scaffold upon which the drug's therapeutic activity is built. The protocols and rationale outlined in this document highlight the critical importance of stereochemical control, achieved through methodical resolution and confirmed by rigorous analytical testing. For scientists in drug development, a deep understanding of the synthesis and handling of this key building block is indispensable for the successful production of Argatroban.

References

  • Title: A short synthesis of argatroban. a potent selective thrombin inhibitor. Source: PubMed URL: [Link]

  • Title: Intermediates for the synthesis of Argatroban monohydrate Source: Google Patents URL
  • Title: Argatroban - API SYNTHESIS INTERNATIONAL Source: API SYNTHESIS INTERNATIONAL URL: [Link]

  • Title: Synthesis of Argatroban. 3.1.103 is N-Boc-4-methylpiperidine and... Source: ResearchGate URL: [Link]

  • Title: Preparation method for argatroban intermediate Source: SciSpace URL: [Link]

  • Title: Process for the preparation of process intermediates for the synthesis of argatroban monohydrate Source: Google Patents URL
  • Title: Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride Source: Google Patents URL
  • Title: Diastereoselective synthesis of an argatroban intermediate, ethyl (2 R,4 R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation Source: ResearchGate URL: [Link]

  • Title: Pharmacology of Argatroban ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: The preparation method of one kind (2R, 4R)
  • Title: Argatroban | C23H36N6O5S Source: PubChem - NIH URL: [Link]

Sources

Topic: High-Throughput Parallel Synthesis Techniques Utilizing the Ethyl 4-Methylpiperazine-2-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable impact on physicochemical properties like solubility and bioavailability.[1][2][3] This application note provides a detailed guide to leveraging the Ethyl 4-methylpiperazine-2-carboxylate scaffold for the rapid generation of diverse chemical libraries through parallel synthesis. We present field-proven protocols for derivatization at two key positions: the secondary amine at the N1 position and the carboxylic acid functionality at the C2 position (following hydrolysis). The methodologies covered include robust and scalable techniques such as parallel amide bond formation and reductive amination. This guide is designed to provide researchers with the foundational knowledge and practical steps required to efficiently construct high-quality compound libraries for high-throughput screening and lead discovery programs.

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of drug discovery, the piperazine ring stands out as one of the most versatile and frequently employed heterocyclic motifs.[1][4][5] Its prevalence stems from the unique combination of a rigid cyclic structure and the presence of two nitrogen atoms, which can be functionalized to modulate biological activity and pharmacokinetic profiles.[2] The six-membered ring with its two opposing nitrogen atoms offers a structurally rigid core while providing hydrogen bond donors and acceptors, which often leads to improved aqueous solubility and target affinity.[2]

The This compound scaffold is a particularly strategic starting point for library synthesis. Its key attributes include:

  • Defined Regiochemistry: The N4 position is blocked by a methyl group, directing functionalization to the N1 secondary amine.

  • Orthogonal Reactive Sites: It possesses two distinct points for diversification: the nucleophilic N1 amine and the C2 ethyl ester. The ester can be readily hydrolyzed to a carboxylic acid, creating a second, orthogonal handle for a different set of chemical transformations.

This dual reactivity allows for the creation of complex and diverse libraries from a single, readily accessible core structure.

cluster_scaffold This compound Scaffold Scaffold Scaffold Structure Structure N1 N1 Amine (Nucleophilic Site) N1->Structure C2 C2 Ester (Hydrolysis to Acid) C2->Structure

Caption: Key reactive sites on the this compound scaffold.

Methodology I: Parallel Library Synthesis via N1-Amine Functionalization

The most direct approach to library generation from this scaffold involves the functionalization of the secondary amine at the N1 position. This allows for the rapid introduction of a wide array of substituents using robust, high-throughput chemistry.

Parallel Amide Bond Formation

Amide bond formation is a cornerstone reaction in medicinal chemistry.[6][7] By coupling the N1 amine of the scaffold with a diverse library of carboxylic acids, a large set of unique amides can be generated efficiently in a parallel format.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for ensuring high conversion and minimizing side products. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but can be costly for large-scale synthesis. A more cost-effective and widely used alternative for library synthesis is the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure.[6][8] The EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[8] The additive suppresses side reactions and minimizes racemization if chiral acids are used.

cluster_workflow Workflow: Parallel Amide Coupling start Prepare Stock Solutions: 1. Scaffold in DMF 2. Carboxylic Acid Library 3. Coupling Reagents dispense Dispense Reagents into 96-Well Plate start->dispense react Seal Plate & React (e.g., 16h at RT) dispense->react purify Purification (e.g., SPE or HPLC) react->purify end Final Compound Library (Dry Plate) purify->end cluster_workflow2 Workflow: C2-Position Derivatization start Ethyl 4-methylpiperazine- 2-carboxylate hydrolysis Batch Saponification (Protocol 3.1) start->hydrolysis acid 4-Methylpiperazine- 2-carboxylic acid hydrolysis->acid coupling Parallel Amide Coupling (with Amine Library) acid->coupling library Final C2-Amide Library coupling->library

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Piperazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of methyl piperazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this common but often challenging synthetic transformation. The unique bifunctional nature of methyl piperazine-2-carboxylate, with its two distinct secondary amines and a reactive ester, presents specific challenges that require a nuanced approach. This guide provides in-depth, experience-driven answers to common troubleshooting questions, ensuring your path to the desired N-methylated product is both efficient and successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the N-methylation of methyl piperazine-2-carboxylate in a question-and-answer format.

Q1: My N-methylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue stemming from several factors, primarily related to the choice of reagents and reaction conditions. Let's break down the common culprits and their solutions.

  • Sub-optimal Methylating Agent: The reactivity of methylating agents varies significantly. For a sterically accessible secondary amine like the N4-position of piperazine-2-carboxylate, a range of agents can be effective. However, if you are experiencing low conversion, consider the nature of your chosen reagent.

    • Alkyl Halides (e.g., Iodomethane): While highly reactive, their efficacy is heavily dependent on the base and solvent.[1][2] Inadequate base strength or poor solubility of the base can lead to a low concentration of the deprotonated, nucleophilic amine.

    • Reductive Amination (e.g., Eschweiler-Clarke): This is often a high-yielding method but requires careful control of stoichiometry and pH.[3][4][5][6] An insufficient excess of formaldehyde or formic acid can stall the reaction.[3][6]

  • Inadequate Base: When using alkyl halides, the choice and handling of the base are critical.

    • Inorganic bases (K₂CO₃, Cs₂CO₃): These are common choices. However, they are often hygroscopic. Water in the reaction mixture can consume your methylating agent. Ensure your base is thoroughly dried before use. Cesium carbonate is more soluble in organic solvents and more basic, which can be advantageous.

    • Organic bases (e.g., Triethylamine, DIPEA): These are generally not strong enough to deprotonate the secondary amine sufficiently for rapid methylation, especially the less basic N1 amine. They primarily act as acid scavengers.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions or degradation of starting material or product. For Eschweiler-Clarke reactions, temperatures are typically in the range of 80-100 °C.[6] For methylations with alkyl halides, the optimal temperature will depend on the solvent and the reactivity of the halide.

Troubleshooting Workflow for Incomplete Conversion:

G start Incomplete Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure reagents or incorrect stoichiometry. Rectify and repeat. check_base Is the base adequate? (Strength, Solubility, Dryness) check_reagents->check_base Reagents OK check_base->start Change base (e.g., to Cs₂CO₃) or ensure dryness. Repeat reaction. check_temp Is the reaction temperature optimal? check_base->check_temp Base is appropriate check_temp->start Adjust temperature. Monitor by TLC/LC-MS. Repeat reaction. switch_method Consider alternative methylation method check_temp->switch_method Temperature is optimized purify Purify and characterize intermediates switch_method->purify

Caption: Troubleshooting workflow for incomplete N-methylation.

Q2: I'm trying to achieve mono-methylation at the N4 position, but I'm getting a mixture of unreacted starting material, the desired product, and di-methylated product. How can I improve selectivity?

A2: This is a classic selectivity challenge rooted in the differential reactivity of the two nitrogen atoms in the piperazine ring. The N4 nitrogen is significantly more basic and nucleophilic than the N1 nitrogen, which is adjacent to the electron-withdrawing ester group.[7] This inherent difference is your key to achieving selectivity.

  • Leverage the Reactivity Difference: Most electrophilic reagents will preferentially react at the N4 position.[7] The issue of di-methylation often arises from overly harsh conditions or an excess of the methylating agent.

  • Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use 1.0 to 1.1 equivalents of the methylating agent relative to your piperazine-2-carboxylate.

  • Eschweiler-Clarke for Mono-methylation: The Eschweiler-Clarke reaction is an excellent choice for achieving mono-methylation at N4.[3][4][5] The reaction proceeds through the formation of an iminium ion, and the tertiary amine product is unable to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[3][4] By carefully controlling the equivalents of formaldehyde and formic acid, you can favor mono-methylation.

  • Protecting Groups: For absolute selectivity, especially when subsequent reactions are planned, protecting the N1 nitrogen is the most robust strategy. A common protecting group is the benzyloxycarbonyl (Cbz or Z) group. The N1-Cbz protected methyl piperazine-2-carboxylate is commercially available and allows for clean methylation at the N4 position.[8]

Table 1: Comparison of Methylation Methods for N4-Selectivity

MethodKey AdvantagesKey DisadvantagesTypical Conditions
Eschweiler-Clarke High yield, avoids quaternization, cost-effective.[3][6][9]Requires heating, workup can be tedious.Formaldehyde, Formic Acid, 80-100 °C.[5][6]
Iodomethane/Base High reactivity, can be run at lower temperatures.[1][2]Risk of over-methylation, iodomethane is toxic and volatile.[1][10]CH₃I, K₂CO₃ or Cs₂CO₃, Acetone or DMF, RT to reflux.[10]
Dimethyl Sulfate/Base Cost-effective, highly reactive.[11][12]Highly toxic, risk of over-methylation.[11](CH₃)₂SO₄, K₂CO₃, Acetone or DCM, RT.[13]
N1-Protection Strategy Excellent selectivity, clean reaction.[14]Adds two steps to the synthesis (protection/deprotection).1. N1-protection (e.g., Cbz-Cl). 2. N4-methylation. 3. Deprotection.
Q3: I'm observing the formation of a quaternary ammonium salt. How can I prevent this?

A3: The formation of a quaternary ammonium salt is a common side reaction when using highly reactive alkylating agents like iodomethane or dimethyl sulfate with amines.[9] This occurs when the newly formed tertiary amine is further alkylated.

  • Avoid Overly Reactive Methylating Agents: If quaternization is a persistent issue, switch to a less reactive methylating agent or a different methylation method altogether.

  • The Eschweiler-Clarke Advantage: As mentioned previously, the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[3][4] This is because a tertiary amine cannot form the necessary iminium ion intermediate for further methylation.[3] This makes it a superior choice if quaternization is a problem.

  • Careful Control of Reagents: If you must use an alkyl halide, use it in slight excess (no more than 1.1 equivalents for mono-methylation) and add it slowly to the reaction mixture to avoid localized high concentrations.

Mechanism Diagram: Why Eschweiler-Clarke Prevents Quaternization

G cluster_0 Primary/Secondary Amine Methylation cluster_1 Tertiary Amine (Product) R2NH R₂NH Imine [R₂N=CH₂]⁺ R2NH->Imine + CH₂O, - H₂O R2NMe R₂N-CH₃ Imine->R2NMe + HCOOH, - CO₂ R2NMe_start R₂N-CH₃ NoReaction Cannot form [R₂N(CH₃)=CH₂]⁺ R2NMe_start->NoReaction + CH₂O

Caption: The Eschweiler-Clarke reaction stops at the tertiary amine.

Q4: My purification is proving difficult. What are the best strategies for isolating pure N-methyl piperazine-2-carboxylate?

A4: Purification can be challenging due to the basic nature of the product and potential side products.

  • Aqueous Workup: A standard aqueous workup is the first step.

    • After the reaction, if acidic conditions were used (like in Eschweiler-Clarke), the mixture should be cooled and basified (e.g., with NaOH or K₂CO₃) to a pH of ~11 to ensure the product is in its free base form.[5]

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: This is often necessary to remove unreacted starting material and any side products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can prevent the basic product from streaking on the silica gel.

  • Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method, particularly on a larger scale.

  • Salt Formation and Recrystallization: For crystalline products, forming a salt (e.g., the hydrochloride or acetate salt) and recrystallizing can be an excellent method for achieving high purity.[15] The free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: N4-Methylation using Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of secondary amines.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl piperazine-2-carboxylate (1.0 eq).

  • Reagent Addition: Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heating: Heat the reaction mixture to 80 °C and maintain for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.

    • Basify the aqueous phase to pH 11 with aqueous NaOH.

    • Extract the aqueous phase three times with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., 0-10% MeOH in DCM with 0.5% Et₃N).

Protocol 2: N4-Methylation using Iodomethane

This protocol is a general procedure for the N-alkylation of secondary amines.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperazine-2-carboxylate (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Reagent Addition: Cool the mixture in an ice bath and add iodomethane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

References

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Figshare. [Link]

  • Methylation of piperazines.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions... ResearchGate. [Link]

  • Methylation of piperazines.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Iodomethane. Wikipedia. [Link]

  • Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
  • Dimethyl sulfate. Wikipedia. [Link]

  • Purification of piperazine.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]

  • Sildenafil. Wikipedia. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. [Link]

  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Oriental Journal of Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • TRIMETHYLGALLIC ACID. Organic Syntheses. [Link]

  • Method for preparing N-methyl piperazine.
  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. [Link]

  • Methylation using iodomethane. Reddit. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. PubMed. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Ethyl 4-methylpiperazine-2-carboxylate. As a key intermediate in various pharmaceutical pipelines, achieving high purity and yield is paramount. This document moves beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently encountered challenges, focusing specifically on the mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

Section 1: N-Methylation of Ethyl Piperazine-2-carboxylate

The final N-methylation step is a frequent source of impurities that can complicate purification and impact downstream applications. The primary challenges are controlling regioselectivity and preventing unwanted secondary reactions.

FAQ 1.1: My N-methylation of ethyl piperazine-2-carboxylate is giving a mixture of products. How can I selectively methylate the N4 position and avoid the N1 isomer?

Answer: This is a classic regioselectivity problem. The desired product is the result of methylation at the N4 position, which is distal to the ester group. The primary byproduct is typically the N1-methylated isomer, Ethyl 1-methylpiperazine-2-carboxylate. Achieving high selectivity for the N4 position is governed by a combination of electronic and steric factors.

Causality: The two nitrogen atoms in the ethyl piperazine-2-carboxylate starting material have different nucleophilicities.

  • Electronic Effect: The N1 nitrogen is directly adjacent to the electron-withdrawing ethyl carboxylate group (-COOEt). This group inductively pulls electron density away from N1, making it less nucleophilic and therefore less reactive towards electrophilic methylating agents.

  • Steric Effect: The N1 position is also more sterically hindered due to the proximity of the bulky ester group. An incoming methylating agent will face greater steric repulsion at N1 compared to the more accessible N4 position.[1]

Together, these effects strongly favor the kinetic and thermodynamic product being the desired N4-methylated isomer. However, harsh reaction conditions or highly reactive methylating agents can sometimes overcome this energy barrier, leading to the formation of the undesired N1-isomer.

Troubleshooting Workflow:

start Low N4-Selectivity (Mixture of N1/N4 isomers) reagent Assess Methylating Agent start->reagent conditions Review Reaction Conditions start->conditions protect Consider Protecting Group Strategy start->protect If other methods fail MeI Using MeI or Me₂SO₄? reagent->MeI High Reactivity EC Using Eschweiler-Clarke? reagent->EC Good Choice harsh High Temperature or Strong, Non-hindered Base? conditions->harsh mild Mild Conditions Used conditions->mild solution3 Protect N1 with Boc group, methylate N4, then deprotect. (Higher cost, more steps). protect->solution3 solution1 Switch to Eschweiler-Clarke (Formaldehyde/Formic Acid). Inherently more selective and avoids over-methylation. MeI->solution1 solution2 Lower Temperature. Use a weaker or more hindered base (e.g., DIPEA vs TEA). harsh->solution2

Caption: Troubleshooting logic for poor N4-methylation selectivity.

Recommended Protocol (Eschweiler-Clarke Reaction): The Eschweiler-Clarke reaction is highly recommended for this transformation as it is a mild, high-yielding method that intrinsically avoids over-methylation to the quaternary salt.[2][3]

  • To a stirred solution of ethyl piperazine-2-carboxylate (1.0 eq) in water, add formic acid (2.5 - 3.0 eq).

  • Add aqueous formaldehyde (37 wt. %, 2.5 - 3.0 eq).

  • Heat the reaction mixture to reflux (approx. 90-100 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully basify with a saturated solution of sodium carbonate or sodium hydroxide to pH > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

FAQ 1.2: My reaction is clean, but my final product mass is low. I suspect hydrolysis of the ethyl ester. How can I prevent this?

Answer: Ester hydrolysis is a valid concern, especially under the acidic and heated conditions of the Eschweiler-Clarke reaction.[4][5] The product of this side reaction is 4-methylpiperazine-2-carboxylic acid.

Causality: The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate which subsequently eliminates ethanol to form the carboxylic acid.

Preventative Measures & Optimization:

ParameterStandard ConditionOptimization to Minimize HydrolysisRationale
Reaction Time 12-24 hours4-8 hoursMinimize the ester's exposure to hydrolytic conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formic Acid >3.0 eq2.0 - 2.2 eqUse the minimum excess of acid necessary to drive the methylation. Excess acid and water will favor hydrolysis.[4]
Work-up Delayed basificationImmediate cooling and basificationOnce the reaction is complete, promptly cool the mixture and neutralize the acid to halt the hydrolysis process.
Solvent AqueousUse of a co-solvent (e.g., THF)While the classic reaction is in water, using a co-solvent can sometimes reduce the activity of water and disfavor hydrolysis, though this may slow the primary reaction.

Verification Protocol (Detecting Hydrolysis): To confirm if hydrolysis is occurring, you can analyze the crude reaction mixture using LC-MS. Look for a mass peak corresponding to the hydrolyzed product (C₆H₁₂N₂O₂, MW: 144.17). You can also acidify a small aliquot of the aqueous layer after extraction and look for a precipitate, which would be the zwitterionic carboxylic acid.

Section 2: Formation of the Piperazine Ring

For syntheses that build the heterocyclic core from acyclic precursors, side reactions during the cyclization step can be a major hurdle. A common strategy might involve a Dieckmann-type cyclization of a suitable diamino-diester precursor.

FAQ 2.1: I am attempting an intramolecular cyclization to form the piperazine-2-carboxylate core and am getting low yields and polymeric material. What is going wrong?

Answer: Low yields and polymerization during intramolecular cyclizations like the Dieckmann condensation are often due to competing intermolecular reactions.[6] The success of the reaction depends on favoring the intramolecular pathway over the intermolecular one.

Causality: The Dieckmann cyclization is an intramolecular Claisen condensation that works best for forming 5- and 6-membered rings.[7] If the concentration of the acyclic precursor is too high, the reactive ends of two different molecules (e.g., the enolate of one molecule and the ester of another) are more likely to react with each other than with the other end of the same molecule. This leads to dimers, trimers, and eventually, polymer chains.

Troubleshooting Workflow:

start Low Yield / Polymerization in Cyclization Step concentration Check Reaction Concentration start->concentration base_add Review Base Addition start->base_add high_conc Concentration > 0.1 M? concentration->high_conc low_conc Concentration < 0.05 M concentration->low_conc fast_add Base added all at once? base_add->fast_add slow_add Base added slowly? base_add->slow_add solution1 Employ High-Dilution Conditions. Add substrate slowly to a solution of the base. Final concentration should be low (0.01-0.05 M). high_conc->solution1 solution2 Ensure slow, dropwise addition of the base to the substrate solution to keep enolate concentration low. fast_add->solution2

Caption: Troubleshooting logic for Dieckmann-type cyclization issues.

Experimental Protocol (High-Dilution Cyclization):

  • Set up a reaction vessel with a strong, non-nucleophilic base (e.g., Sodium Hydride or NaHMDS, 1.1 eq) in a suitable anhydrous solvent (e.g., THF).

  • In a separate addition funnel, dissolve the acyclic diester precursor (1.0 eq) in a large volume of the same anhydrous solvent to achieve a final reaction concentration of approximately 0.01 M.

  • Slowly, over a period of 4-8 hours, add the solution of the precursor from the addition funnel to the stirred suspension of the base at the appropriate temperature (e.g., reflux for NaH in THF).

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

  • Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl) and proceed with extraction.

This technique, known as high-dilution, ensures that the concentration of the substrate is always low, statistically favoring the intramolecular reaction pathway.

Section 3: Summary of Potential Impurities

A proactive approach to synthesis involves anticipating potential impurities. Based on the common side reactions discussed, the following byproducts should be considered during the analysis of "this compound".

Impurity NameStructureTypical OriginRecommended Analytical Method
Ethyl 1-methylpiperazine-2-carboxylate Isomer of the target compoundLack of regioselectivity during N-methylation.LC-MS (same mass, different retention time), ¹H NMR (distinct chemical shifts for N-CH₃ and ring protons).
Ethyl piperazine-2-carboxylate Starting MaterialIncomplete N-methylation reaction.LC-MS, TLC.
4-Methylpiperazine-2-carboxylic acid Hydrolysis ProductAcid- or base-catalyzed hydrolysis of the ethyl ester.LC-MS (different mass), HPLC (will have different polarity and retention time).
1,4-Dimethyl-2-ethoxycarbonylpiperazin-1-ium salt Over-methylation ProductUse of highly reactive methylating agents like methyl iodide or dimethyl sulfate.LC-MS (different mass), ¹H NMR (two distinct N-CH₃ signals). Unlikely with Eschweiler-Clarke.[2]

References

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Available at: [Link]

  • Wikipedia (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate Impurity. Available at: [Link]

  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Available at: [Link]

  • Mahmood, A., et al. (2022). Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects. New Journal of Chemistry. Available at: [Link]

  • University of Calgary (n.d.). Hydrolysis of Esters. Available at: [Link]

  • J&K Scientific LLC (2021). Eschweiler-Clarke Reaction. Available at: [Link]

  • O'Brien, P. (2009). Recent Advances in Piperazine Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Available at: [Link]

  • OpenStax (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Available at: [Link]

  • LibreTexts (2023). The Hydrolysis of Esters. Available at: [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. Available at: [Link]

Sources

How to improve the yield of "Ethyl 4-methylpiperazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-methylpiperazine-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your yields.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several pathways. The optimal route often depends on the available starting materials and the scale of the reaction. Below are two common strategies, each with its own set of potential challenges.

Route A: Cyclization Followed by N-Methylation

This approach involves first constructing the piperazine-2-carboxylate core, followed by the selective methylation of the nitrogen at the 4-position. A common method for forming the piperazine ring is through the cyclization of a diamine precursor.

A N-Benzylethylenediamine C Ethyl 1,4-dibenzylpiperazine-2-carboxylate A->C Cyclization (e.g., with base) B Ethyl 2,3-dibromopropionate B->C D Ethyl piperazine-2-carboxylate C->D Hydrogenolysis (Debenzylation) E This compound D->E Reductive Amination (Formaldehyde, HCOOH)

Caption: General workflow for Route A: Cyclization and N-methylation.

Route B: N-Alkylation of a Pre-formed Piperazine Ring

This strategy starts with a pre-formed piperazine ring and introduces the methyl and ethyl carboxylate groups in subsequent steps. A specific example involves the debenzylation of a precursor to yield the final product.

A Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate B This compound A->B Hydrogenolysis (Pd/C, H2)

Caption: Workflow for Route B: Debenzylation of a protected precursor.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in Cyclization Step to Form the Piperazine Ring

Question: I am attempting to synthesize the piperazine ring from a diamine precursor and am getting a low yield of the desired cyclic product. What are the likely causes and how can I improve this?

Answer: Low yields in piperazine ring formation are often due to competing polymerization or the formation of undesired side products. The success of the cyclization is highly dependent on reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Intermolecular vs. Intramolecular Reaction: The open-chain precursor may react with another molecule of itself (intermolecularly) to form polymers, rather than reacting with itself (intramolecularly) to form the desired ring.High Dilution: Running the reaction at a very low concentration (high dilution) favors the intramolecular cyclization. This can be achieved by slowly adding the reactants to a large volume of solvent over an extended period.
Incorrect Base or Stoichiometry: The choice and amount of base are critical for deprotonating the amines and facilitating the cyclization. An inappropriate base can lead to side reactions or incomplete conversion.Base Selection: For reactions involving alkyl halides, non-nucleophilic bases like triethylamine or diisopropylethylamine are often used. Ensure at least two equivalents of base are used to neutralize the generated acid.
Steric Hindrance: Bulky substituents on the diamine or the cyclizing agent can sterically hinder the ring-closing step.Re-evaluate Starting Materials: If possible, consider using starting materials with less steric bulk. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but this must be balanced against the risk of side reactions.
Issue 2: Incomplete or Stalled Hydrogenolysis (Debenzylation)

Question: My debenzylation reaction using Palladium on Carbon (Pd/C) and hydrogen gas has stalled. TLC analysis shows remaining starting material even after prolonged reaction time. What could be the problem?

Answer: A stalled hydrogenolysis reaction is a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions.[1][2]

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities. Sulfur-containing compounds, residual halides from previous steps, and some nitrogen-containing heterocycles can irreversibly bind to the palladium surface, rendering it inactive.

    • Solution: Ensure your starting material is highly pure. If catalyst poisoning is suspected, you may need to increase the catalyst loading or pre-treat the starting material to remove impurities. In some cases, filtering the reaction mixture through a fresh pad of catalyst can restart the reaction.

  • Poor Quality or Aged Catalyst: The activity of Pd/C can vary significantly between batches and suppliers.[3] An old or improperly stored catalyst may have reduced activity.

    • Solution: Use a fresh, high-quality catalyst. It is good practice to test a new batch of catalyst on a small scale before committing to a large-scale reaction.

  • Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas), and efficient mixing is crucial for the reaction to proceed.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. If using a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated. For more stubborn reactions, a Parr shaker or a similar hydrogenation apparatus that allows for higher hydrogen pressures may be necessary.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Solution: Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis as they facilitate proton transfer. If your substrate is not soluble in these, a co-solvent system may be necessary.

A particularly effective strategy for challenging debenzylations is the use of a mixed catalyst system.[4] A combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) can be more efficient than either catalyst alone.[4]

Issue 3: Poor Regioselectivity in N-Methylation

Question: I am trying to methylate the N-4 position of ethyl piperazine-2-carboxylate, but I am getting a mixture of N-1 methylated product and di-methylated product. How can I improve the selectivity?

Answer: The two nitrogen atoms in the piperazine ring have different steric and electronic environments, but achieving selective methylation can still be challenging.

Potential Causes and Solutions:

  • Reactivity of the Nitrogens: The N-1 nitrogen is adjacent to the ester group, which can influence its nucleophilicity. The N-4 nitrogen is less sterically hindered.

    • Solution (Reductive Amination): The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and effective method for selective N-methylation of secondary amines.[5] This method is generally highly selective for the less hindered nitrogen and avoids the formation of quaternary ammonium salts.

    • Solution (Protecting Groups): A more robust but longer route involves protecting the N-1 position with a group like Boc (tert-butyloxycarbonyl), methylating the N-4 position, and then deprotecting the N-1 nitrogen. This provides excellent control over the regioselectivity.

A Stalled Hydrogenolysis B Check Catalyst Activity A->B C Check H2 Supply & Agitation A->C D Check for Impurities A->D E Use Fresh Catalyst / Increase Loading B->E F Increase H2 Pressure / Stir Rate C->F G Purify Starting Material D->G H Consider Mixed Catalyst System (Pd/C + Pd(OH)2/C) E->H

Sources

Purification challenges of "Ethyl 4-methylpiperazine-2-carboxylate" and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support guide for Ethyl 4-methylpiperazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this valuable pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

The unique structure of this compound—containing two basic nitrogen atoms and a chiral center—presents a distinct set of purification hurdles. This guide will equip you with the strategies to overcome these challenges, ensuring the high purity required for downstream applications.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

General Purification Issues

Q1: My crude product is a persistent oil that I cannot crystallize. What is the most effective purification strategy?

A1: This is a very common issue with piperazine derivatives.[2] When direct crystallization fails, you have two primary, highly effective options:

  • Modified Flash Column Chromatography: This is often the first method to try. The key challenge with piperazine compounds on standard silica gel is their basicity, which leads to strong interactions with acidic silanol groups on the silica surface, causing significant peak tailing. The solution is to add a basic modifier to your eluent system. A small amount of triethylamine (TEA), typically 0.5-1%, will neutralize the active sites on the silica, leading to symmetrical peak shapes and improved separation.[2]

  • Salt Formation and Recrystallization: If chromatography is not providing adequate purity or is difficult to scale, converting the basic free-base into a salt is an excellent alternative.[2] Piperazines readily form salts with acids like hydrochloric acid (HCl) or tartaric acid. These salts are often highly crystalline solids that can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[3] Once the salt is purified, the free base can be regenerated by neutralization with a mild base (e.g., NaHCO₃) and extraction into an organic solvent.[2]

Q2: I am performing silica gel chromatography, but my product is smearing down the column, resulting in poor separation and mixed fractions. What is happening?

A2: This phenomenon, known as peak tailing, is the classic sign of a strong, undesirable interaction between your basic analyte and the acidic silica gel stationary phase. The lone pair of electrons on the piperazine nitrogens binds tightly to the surface silanol (Si-OH) groups.

Causality & Solution:

  • The Problem: The interaction is so strong that the elution of the molecule is retarded, but not uniformly, leading to a "tail."

  • The Fix: To mitigate this, you must add a competitive base to your mobile phase. Triethylamine (TEA) is the standard choice. It is more basic than your product and will preferentially occupy the acidic sites on the silica, allowing your compound to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks. Start by adding 0.5-1% TEA to your eluent and re-evaluate your separation by TLC.[2]

Tailing_Troubleshooting start Peak Tailing Observed on Silica Gel? add_tea Add 0.5-1% Triethylamine (TEA) to Eluent start->add_tea Yes re_tlc Re-run TLC Analysis add_tea->re_tlc improved Peak Shape Improved? re_tlc->improved proceed Proceed with Column Chromatography improved->proceed Yes alt_phase Consider Alternative Phase (e.g., Alumina, C18) improved->alt_phase No

Caption: Troubleshooting workflow for peak tailing in chromatography.

Q3: What are the most common non-chiral impurities I should expect from the synthesis?

A3: Impurities are typically structurally related to the target molecule and originate from the reaction itself. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic route, these are often the most common impurity.

  • Di-substituted By-products: If the synthesis involves direct alkylation of a piperazine ring, reaction at both nitrogen atoms can occur, leading to di-alkylated or di-acylated impurities.[4] Using a large excess of the piperazine starting material can help minimize this side reaction.[4]

  • N-Oxides: If oxidative conditions are present, the tertiary amine of the piperazine can be oxidized to an N-oxide.[3]

Advanced Purification: Chiral Separation

This compound possesses a stereocenter at the C2 position. For many pharmaceutical applications, isolating a single enantiomer is critical, as different enantiomers can have vastly different biological activities.[5]

Q1: My product is a racemic mixture. How can I separate the enantiomers?

A1: Separating enantiomers requires a chiral environment. The two most robust industrial and laboratory methods are Diastereomeric Salt Resolution and Preparative Chiral HPLC.

  • Diastereomeric Salt Resolution: This classical technique relies on reacting your racemic basic compound with a single enantiomer of a chiral acid (a resolving agent). This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference can be exploited to separate them by fractional crystallization. L-tartaric acid is a common and effective resolving agent for piperazine-based compounds.

  • Preparative Chiral HPLC: This method uses a high-performance liquid chromatography column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are highly effective for separating piperazine derivatives.[5] While often more expensive in terms of solvents and columns, it can be faster for method development.

Chiral_Resolution_Workflow start Racemic Ethyl 4-methylpiperazine-2-carboxylate add_acid Add Chiral Resolving Agent (e.g., L-Tartaric Acid) start->add_acid form_salts Formation of Diastereomeric Salts (R,R)-salt and (S,R)-salt add_acid->form_salts crystallize Fractional Crystallization (Exploit Solubility Difference) form_salts->crystallize separate Isolate Less Soluble Diastereomeric Salt (Filtration) crystallize->separate mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt crystallize->mother_liquor liberate Liberate Free Base (Neutralize with Base & Extract) separate->liberate enantiomer1 Pure Enantiomer 1 liberate->enantiomer1 liberate2 Liberate Free Base from Mother Liquor mother_liquor->liberate2 enantiomer2 Enriched Enantiomer 2 liberate2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Part 2: Experimental Protocols & Data

Protocol 1: Purification via Salt Formation & Recrystallization

This protocol describes the purification of crude, oily this compound by converting it to its hydrochloride salt.

Materials:

  • Crude this compound oil

  • Anhydrous Isopropanol (IPA)

  • 2 M HCl in Diethyl Ether or Acetyl Chloride

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve the crude oil (1.0 eq) in a minimal amount of anhydrous IPA. Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of 2 M HCl in diethyl ether (approx. 1.05 eq) dropwise with vigorous stirring. Alternatively, add acetyl chloride (1.05 eq) dropwise. A white precipitate should form.

  • Continue stirring in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot ethanol or methanol. Slowly add a co-solvent like ethyl acetate until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystalline salt by vacuum filtration and dry under vacuum.

  • Liberation of Free Base (Optional): Dissolve the purified salt in water and cool in an ice bath. Slowly add saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified, oily free base.[2]

Protocol 2: Optimized Flash Chromatography

This protocol details the purification of the title compound using silica gel chromatography with a modified eluent.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC plates

Procedure:

  • TLC Analysis: Develop a suitable solvent system. A good starting point is 20-50% Ethyl Acetate in Hexanes. Spot the crude material on a TLC plate and develop it in the chosen solvent system. Then, develop a second plate in the same solvent system but with 1% TEA added. Compare the two. You should observe a higher Rf and a much rounder, less streaked spot in the system containing TEA. Aim for an Rf of 0.25-0.35 for your product in the modified system.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA) and pack the column.

  • Loading: Adsorb the crude oil onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading). Apply the sample to the top of the packed column.

  • Elution: Elute the column with the TEA-modified solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like DCM can help remove residual TEA.

Data Summary Tables

Table 1: Comparison of Primary Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Flash Chromatography Fast, versatile, good for removing a wide range of impurities.[2]Can be difficult for very polar compounds; requires solvent, potential for tailing with basic compounds.[2]Initial cleanup of crude reaction mixtures, separation of non-isomeric impurities.
Salt Recrystallization Highly efficient for achieving high purity, easily scalable, cost-effective.[2][3]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.Achieving high final purity, especially when the product is an oil; scalable process.
Chiral HPLC Direct separation of enantiomers, high resolution, good for analytical and preparative scales.[5]High cost of chiral columns and solvents; can be lower throughput for large quantities.Final separation of enantiomers when diastereomeric resolution is unsuccessful or for analytical QC.
Diastereomeric Resolution Scalable, uses standard lab equipment, can be very cost-effective for large scales.Requires screening for a suitable resolving agent and solvent system; can be time-consuming.Large-scale enantiomeric separation in a process chemistry setting.

Part 3: References

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.

  • Synthesis of two new derivatizing reagents and their application to separation of chiral drug. Various Authors.

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

Stability of "Ethyl 4-methylpiperazine-2-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-methylpiperazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this piperazine derivative is crucial for ensuring the accuracy, reproducibility, and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this molecule is hydrolysis of the ethyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-methylpiperazine-2-carboxylic acid and ethanol. The piperazine ring itself is generally stable, but pH-related degradation of the ester is a key factor to monitor.[1]

Q2: At what pH is this compound most stable?

A2: Generally, esters are most stable at a slightly acidic to neutral pH (around pH 4-6). Extreme acidic or basic conditions will accelerate the rate of hydrolysis. It is highly recommended to perform a pH-stability profile to determine the optimal pH for your specific application and formulation.[1]

Q3: Can I store solutions of this compound?

A3: For optimal results, it is always best to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1] Long-term storage at room temperature is not recommended as it can lead to significant degradation.[2]

Q4: I'm seeing an unexpected peak in my HPLC analysis of a stability sample. What could it be?

A4: An unexpected peak is often a degradant. In the case of this compound, the most likely degradation product is the hydrolyzed carboxylic acid (4-methylpiperazine-2-carboxylic acid). Developing a stability-indicating HPLC method that can separate the parent compound from its potential degradants is critical for accurate assessment.[1]

Troubleshooting Unstable Results

Encountering inconsistent results can be a significant roadblock in research and development. This section provides a structured approach to troubleshooting stability-related issues with this compound.

Issue 1: Loss of Compound Potency Over Time

If you observe a decrease in the expected biological activity or a lower than expected concentration in analytical measurements, compound degradation is a likely cause.

Troubleshooting Steps:

  • Verify Solution Preparation and Storage:

    • Always use freshly prepared solutions when possible.

    • If storing, ensure solutions are kept in tightly sealed containers at low temperatures (-20°C or below) and protected from light.[1]

    • Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]

  • Conduct a Forced Degradation Study:

    • Expose the compound to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to identify the primary degradation pathways.

    • This will help in developing a stability-indicating analytical method.

  • Optimize Formulation pH:

    • Perform a pH-stability study to identify the pH at which the compound exhibits maximum stability.[1]

    • Utilize appropriate buffer systems to maintain this optimal pH in your experimental solutions.[1]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Issues such as peak tailing or the inability to separate the parent compound from its degradants can compromise the accuracy of your stability data.

Troubleshooting Steps for HPLC Method Development:

  • Mobile Phase pH Adjustment: The ionization state of the piperazine moiety is pH-dependent. Experimenting with the mobile phase pH can significantly improve peak shape and retention.[1]

  • Column Selection: While C18 columns are a common starting point, consider alternative stationary phases (e.g., C8, phenyl, or cyano) to achieve different selectivity between the parent ester and its more polar carboxylic acid degradant.[1]

  • Use of Additives: For basic compounds like piperazine derivatives, adding a small amount of an amine modifier, such as triethylamine, to the mobile phase can reduce peak tailing.[1]

  • Gradient Elution: If isocratic elution is insufficient, a gradient program that varies the mobile phase composition over time can often resolve closely eluting peaks.[1]

Mechanistic Insights into Degradation

A fundamental understanding of the degradation mechanisms is essential for proactive stability management. The primary route of degradation for this compound is the hydrolysis of the ester functional group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester.[3][4] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction is reversible, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[3]

Key Steps:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water on the carbonyl carbon.

  • Proton transfer to the ethoxy group, forming a good leaving group (ethanol).

  • Elimination of ethanol and deprotonation of the carbonyl oxygen to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, the ester is hydrolyzed via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Key Steps:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of the ethoxide ion as the leaving group.

  • Proton transfer from the newly formed carboxylic acid to the ethoxide ion, forming a carboxylate anion and ethanol.

Visualization of Hydrolysis Mechanisms

The following diagrams illustrate the step-wise mechanisms for both acid and base-catalyzed hydrolysis.

AcidHydrolysis Acid-Catalyzed Hydrolysis Workflow Ester Ethyl 4-methylpiperazine- 2-carboxylate ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster + H3O+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H2O ProtonatedIntermediate Protonated Intermediate (Good Leaving Group) Tetrahedral1->ProtonatedIntermediate Proton Transfer CarboxylicAcid 4-methylpiperazine-2- carboxylic acid ProtonatedIntermediate->CarboxylicAcid - Ethanol Ethanol Ethanol ProtonatedIntermediate->Ethanol H3O H3O+ CarboxylicAcid->H3O - H+ H2O H2O

Caption: Acid-Catalyzed Hydrolysis Workflow.

BaseHydrolysis Base-Catalyzed Hydrolysis Workflow Ester Ethyl 4-methylpiperazine- 2-carboxylate Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH- CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid - EtO- EtO EtO- Tetrahedral2->EtO Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Ethanol Ethanol OH OH- EtO->Ethanol + H+ (from Acid)

Caption: Base-Catalyzed Hydrolysis Workflow.

Experimental Protocols

To quantitatively assess the stability of this compound, the following protocols can be employed.

Protocol 1: pH-Rate Profile Study

Objective: To determine the rate of hydrolysis as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup:

    • In separate vials for each pH and time point, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the vials in a constant temperature bath (e.g., 50°C) to accelerate degradation.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately quench the reaction by neutralizing the sample and/or diluting it with the mobile phase to halt further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH. A final plot of log(k) versus pH will reveal the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in appropriate solvents.

  • Apply Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by HPLC-UV and HPLC-MS to separate and identify the degradation products.

Expected Quantitative Data Summary

The following table provides a hypothetical summary of results from a pH-rate profile study, illustrating how the data can be presented.

pHTemperature (°C)Pseudo-first-order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.0500.0858.2
4.0500.01546.2
6.0500.01163.0
7.0500.02034.7
8.0500.0927.5
10.0500.4501.5

Note: These values are illustrative and will vary based on specific experimental conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Yip, W. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis.

Sources

Piperazine N-Alkylation Technical Support Center: A Guide to Maximizing Selectivity and Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine N-alkylation. As a Senior Application Scientist, I understand that while piperazine is an invaluable scaffold in drug development, controlling its reactivity to achieve selective mono-N-alkylation can be a significant challenge. This guide is designed to provide you with an in-depth understanding of the underlying chemical principles and to offer practical, field-proven solutions to common experimental hurdles. We will move from diagnosing issues to implementing proactive strategies for clean, high-yield reactions.

Section 1: Understanding the Core Challenge: The Reactivity of Piperazine

This section addresses the fundamental reasons why controlling piperazine alkylation is not always straightforward.

Q1: Why is preventing di-alkylation in piperazine reactions so difficult?

A: The difficulty arises from two main factors inherent to piperazine's structure and reactivity:

  • Symmetry and Basicity: Piperazine is a symmetrical molecule with two secondary amine nitrogens, both of which are nucleophilic and basic. When the first nitrogen is alkylated, the second nitrogen remains reactive.

  • The pKa Paradox: The pKa of the first protonated nitrogen in piperazine is approximately 9.8, while the second is around 5.6.[1] After the first N-alkylation, the newly introduced alkyl group is electron-donating. This increases the electron density and basicity of the second nitrogen, making it a more potent nucleophile than the nitrogens in the starting piperazine pool. Consequently, the newly formed mono-alkylated product can react with the alkylating agent faster than the initial piperazine, leading to the formation of the N,N'-di-alkylated byproduct.[1][2]

Q2: What are the most common byproducts I should be looking for?

A: The primary byproduct is the N,N'-di-alkylated piperazine . In cases where a highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide) is used or under harsh conditions, you may also see the formation of quaternary ammonium salts , where one of the nitrogens becomes alkylated twice.[1][3] This can be particularly problematic as it renders the product highly water-soluble, complicating extraction and purification.[1]

Piperazine_Alkylation_Pathway cluster_legend Reaction Kinetics Piperazine Piperazine Mono_Product Desired Mono-alkylated Product Piperazine->Mono_Product Di_Byproduct Di-alkylated Byproduct Mono_Product->Di_Byproduct + R-X (k2) Quat_Salt Quaternary Salt Byproduct Di_Byproduct->Quat_Salt key The core challenge: k2 can be ≥ k1

Caption: Reaction pathway for piperazine N-alkylation and common byproducts.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This table addresses the most frequent problems encountered during piperazine N-alkylation experiments and provides actionable solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
High percentage of di-alkylated byproduct 1. Stoichiometry: Ratio of alkylating agent to piperazine is too high (e.g., 1:1 or 1:2).2. Reaction Rate: The second alkylation (k2) is faster than or competitive with the first (k1).3. High Temperature: Provides excess energy that overcomes the activation barrier for the second alkylation.1. Increase Piperazine Excess: Use a large stoichiometric excess of piperazine (5 to 10 equivalents). This statistically favors the alkylating agent reacting with an un-substituted piperazine.[2]2. Slow Addition: Add the alkylating agent dropwise or via syringe pump to keep its instantaneous concentration low.[2]3. Lower Temperature: Run the reaction at 0 °C or even lower to increase selectivity.[2]
Product is water-soluble and lost during workup 1. Protonation: The product is likely in its protonated ammonium salt form, especially if the reaction generates acid (e.g., HBr from an alkyl bromide).2. Quaternary Salt Formation: The product itself is a quaternary ammonium salt, which is inherently water-soluble.[1]1. Basify Workup: During the aqueous workup, adjust the pH of the aqueous layer to >11 with a base like NaOH or K₂CO₃ before extraction. This deprotonates the product, making it soluble in organic solvents.[1]2. Re-evaluate Conditions: If quaternization is suspected, use a less reactive alkylating agent or switch to a different method like reductive amination.[3]
Low yield with significant starting material remaining 1. Insufficient Reagent: Not enough alkylating agent was used, or it degraded.2. Poor Nucleophilicity: The piperazine nitrogen is not sufficiently nucleophilic under the reaction conditions (e.g., if it is protonated).3. Inactive Conditions: Temperature is too low or the base is too weak to facilitate the reaction.1. Verify Reagent Quality: Ensure the alkylating agent is pure and active.2. Add a Base: Include a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize any generated acid and ensure the piperazine remains in its free-base, nucleophilic form.[1]3. Increase Temperature Gradually: If the reaction is clean but slow, cautiously increase the temperature while monitoring for byproduct formation via TLC or LC-MS.
Section 3: Proactive Strategies for Preventing Byproduct Formation

Instead of troubleshooting a complex mixture, a well-designed initial experiment can prevent byproduct formation from the start. The most robust strategy is the use of a protecting group.

Strategy 1: The Protecting Group Workflow (Recommended)

This is the most reliable method for achieving clean, selective mono-N-alkylation. The strategy involves three main stages: protecting one nitrogen, alkylating the other, and then deprotecting. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and clean, acidic removal.[1][3]

Protecting_Group_Workflow Start Start: Piperazine Protect Step 1: Protect (Add Boc₂O in DCM) Start->Protect BocPip Intermediate: 1-Boc-piperazine Protect->BocPip Alkylate Step 2: Alkylate (Add R-X, K₂CO₃ in MeCN) BocPip->Alkylate BocRPip Intermediate: 1-Boc-4-Alkyl-piperazine Alkylate->BocRPip Deprotect Step 3: Deprotect (Add HCl in Dioxane or TFA) BocRPip->Deprotect Final Final Product: Clean Mono-alkylated Piperazine Deprotect->Final

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

Experimental Protocol: Mono-Alkylation via Boc-Protection

This two-part protocol provides a reliable method for synthesizing a mono-N-alkylated piperazine.

Part A: Synthesis of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) [1]

  • Setup: In a round-bottom flask, dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Slow Addition: Cool the piperazine solution to 0 °C in an ice bath. Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 18-22 hours).

  • Workup: Evaporate the solvent under reduced pressure. Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extraction: Extract the aqueous filtrate with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-piperazine.

Part B: N-Alkylation of 1-Boc-piperazine and Deprotection [1][4]

  • Setup: Combine 1-Boc-piperazine (1.0 eq.), your alkylating agent (R-X, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile or acetone.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the 1-Boc-piperazine is consumed.

  • Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting 1-Boc-4-alkyl-piperazine intermediate by column chromatography if necessary.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol, DCM). Add an excess of strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Isolation: Stir until the reaction is complete (monitor by LC-MS). Evaporate the solvent to yield the hydrochloride or trifluoroacetate salt of your desired mono-alkylated piperazine.

Strategy 2: Stoichiometric Control

For a quicker, one-step synthesis, using a large excess of piperazine can be effective, though it may require more rigorous purification.[2]

Experimental Protocol: Mono-Alkylation using Piperazine Excess [2]
  • Setup: Dissolve piperazine (10 eq.) in DCM or another suitable solvent in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add the alkylating agent (1 eq.), dissolved in a small amount of DCM, dropwise to the cold piperazine solution over 1-2 hours.

  • Reaction: Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature. Monitor for the disappearance of the alkylating agent.

  • Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the piperazine hydrohalide salt.

  • Purification: The main challenge is removing the large excess of unreacted piperazine. This can often be achieved by acidic extraction (product goes into the aqueous layer as a salt, while some byproducts may remain in the organic layer) followed by basification and re-extraction, or by column chromatography.[1]

Impact of Reaction Parameters on Selectivity

The table below summarizes how key parameters can be tuned to favor mono-alkylation.

Parameter Effect on Mono- vs. Di-alkylation Rationale & Explanation
Temperature Lower temperatures (e.g., 0 °C to RT) favor mono-alkylation.The second alkylation step typically has a higher activation energy. Lowering the temperature disproportionately slows this second reaction, thus improving selectivity.[2]
Solvent Aprotic solvents (DCM, MeCN, THF) are generally preferred.Solvent polarity can influence nucleophilicity and reaction rates. Aprotic solvents are generally effective, but empirical screening may be necessary for difficult substrates.[2]
Base A mild, non-nucleophilic base (K₂CO₃, NaHCO₃, DIPEA) is recommended.A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation. A weaker base maintains the starting piperazine in its free form without activating the product.[2]
Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the right protecting group?

A: For most applications, Boc is the ideal choice. It's stable to many reaction conditions (e.g., basic alkylations, reductions) and is easily removed with acid.[1][4] If your synthesis requires acidic conditions elsewhere, a Cbz group, which is removed by hydrogenolysis, could be a suitable alternative.[4]

Q: My mono-alkylated product is difficult to separate from the di-alkylated byproduct. What are the best purification methods?

A: Separation can usually be achieved with silica gel column chromatography. The polarity difference between the mono- and di-alkylated products is typically sufficient. A gradient elution, often starting with dichloromethane (DCM) and gradually adding methanol (MeOH), is effective. For example, a 0% to 10% MeOH in DCM gradient can separate the less polar di-alkylated product from the more polar mono-alkylated product.[1]

Q: Can I perform a one-pot, one-step mono-alkylation without a large excess of piperazine?

A: While possible, it is challenging and highly dependent on the specific substrates. Success requires careful control over reaction conditions, including very low temperatures and slow addition of a less reactive alkylating agent.[2] For drug development and scale-up, the predictability and cleanliness of the protecting group strategy are almost always superior.[5]

Q: Besides direct alkylation, are there other reliable methods for making mono-N-substituted piperazines?

A: Yes. Reductive amination is an excellent alternative, particularly if you want to avoid quaternary salt formation.[3][5] This involves reacting a mono-protected piperazine (like 1-Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[3] Another method is the reduction of a mono-amide derivative of piperazine.[5]

References
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]

  • Scafuri, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. [Link]

  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine...". ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 4-Methylpiperazine-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers frequently exhibit different pharmacological and toxicological profiles. For intermediates like 4-methylpiperazine-2-carboxylic acid esters, which are valuable building blocks in drug synthesis, robust and efficient chiral resolution is paramount. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals to overcome common challenges in separating these chiral compounds. We will explore the nuances of both classical diastereomeric salt crystallization and modern chiral chromatography techniques.

Section 1: Troubleshooting Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a widely used, scalable, and economical method for chiral resolution.[1][2] It relies on the differential solubility between two diastereomeric salts formed from a racemic mixture and a chiral resolving agent.[1][3] However, success is highly dependent on a range of interacting parameters. This section addresses the most common issues encountered during this process.

FAQ 1.1: My resolution process yields low enantiomeric excess (ee). What are the primary causes and how can I improve it?

Low enantiomeric excess is a frequent challenge and can stem from multiple factors. A systematic approach is necessary to diagnose the root cause.[4]

  • Causality & Explanation:

    • Poor Resolving Agent Selection: The fundamental requirement for successful resolution is a significant difference in solubility between the two diastereomeric salts. If the chosen resolving agent forms salts with similar solubilities, the crystallization will not be selective, leading to a low ee in the isolated solid.[4][5]

    • Suboptimal Solvent System: The solvent is not merely a medium but an active participant in the crystallization process. It directly influences the solubility of both diastereomeric salts. An ideal solvent will maximize the solubility difference, promoting the precipitation of the less soluble salt while keeping the more soluble one in the mother liquor.[5][6]

    • Incorrect Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, it is not always optimal. For some systems, using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective, selectively precipitating the salt of one enantiomer.[3][4] Conversely, molar ratios greater than 1.5 can sometimes yield more enantiopure products by shifting complex acid-base equilibria.[1]

    • Thermodynamic vs. Kinetic Control: Crystallization can be under thermodynamic (solubility-based) or kinetic (rate-based) control.[1] If the cooling rate is too fast, the system may not have enough time to reach equilibrium, leading to co-precipitation of both diastereomers (kinetic trapping) and thus, low ee.[7]

    • Racemization: The target compound itself or the formed diastereomeric salts might be susceptible to racemization under the experimental conditions (e.g., elevated temperatures or presence of base), which will invariably erode the enantiomeric excess.[4]

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Low_EE" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    start [label="Low ee Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    cause1 [label="Inappropriate Resolving Agent", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Poor Solvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Incorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Suboptimal Crystallization Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

    solution1 [label="Screen alternative resolving agents\n(e.g., Tartaric Acid derivatives, Mandelic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Screen a matrix of solvents and\nsolvent/anti-solvent mixtures", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Optimize molar ratio\n(e.g., 0.5, 1.0, 1.5 eq.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution4 [label="Optimize cooling profile (slower cooling),\nImplement seeding strategy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

    start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> solution1 [color="#34A853"]; cause2 -> solution2 [color="#34A853"]; cause3 -> solution3 [color="#34A853"]; cause4 -> solution4 [color="#34A853"]; }

    Caption: Workflow for Troubleshooting Low Enantiomeric Excess.

FAQ 1.2: I'm observing poor or no crystallization. What factors should I investigate?

Failure to crystallize is often a solubility problem. The diastereomeric salt may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.

  • Causality & Explanation:

    • High Salt Solubility: The most common reason is that the diastereomeric salt is highly soluble in the solvent, preventing it from precipitating.

    • Insufficient Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the components at a higher temperature and then cooling, or by adding an anti-solvent. If the initial concentration is too low, supersaturation may not be reached upon cooling.

    • Inhibition of Nucleation: The presence of impurities can sometimes inhibit the formation of crystal nuclei, preventing crystallization from starting.

  • Solutions:

    • Increase Concentration: Start with a more concentrated solution.

    • Anti-Solvent Addition: Introduce an "anti-solvent" in which the salt is poorly soluble to induce precipitation. This should be done slowly to avoid oiling out.

    • Solvent Screening: Test a range of solvents with different polarities.[5]

    • Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to a supersaturated solution to initiate crystallization.[5]

    • Reduce Temperature: Cool the solution to lower temperatures (e.g., 0 °C or below) to decrease solubility.

FAQ 1.3: The recovery of the desired enantiomer is consistently low. How can I optimize the yield?

Low recovery, even with high ee, can make a process economically unviable. The theoretical maximum yield for a classical resolution is 50%.

  • Causality & Explanation:

    • Significant Solubility of the Desired Salt: Even the "less soluble" diastereomeric salt has some solubility. If this solubility is significant, a large portion will remain in the mother liquor, reducing the isolated yield.

    • Suboptimal Stoichiometry: As mentioned, the molar ratio affects which salt precipitates and to what extent.[1]

    • Mother Liquor Losses: The desired product remains dissolved in the mother liquor. Minimizing the final crystallization volume is key.

  • Solutions:

    • Optimize Solvent and Temperature: Find a solvent system where the desired salt's solubility is minimized at the final filtration temperature.

    • Racemization and Recycle: For an economically viable process, it is crucial to recover the unwanted enantiomer from the mother liquor, racemize it, and recycle it back into the resolution process. This "Resolution-Racemization-Recycle" (RRR) strategy is the only way to achieve a yield greater than 50%.[6]

Section 2: Optimizing Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers when crystallization fails or for high-value products.[2] Success hinges on selecting the right chiral stationary phase (CSP) and mobile phase.

FAQ 2.1: Peak resolution is poor in my chiral HPLC/SFC method. What parameters can I adjust?

Poor resolution (Rs < 1.5) means the peaks for the two enantiomers are not well separated, preventing accurate quantification and purification.

  • Causality & Explanation:

    • Inappropriate CSP: The CSP is the heart of the separation. The interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP dictate the separation.[8] 4-methylpiperazine-2-carboxylic acid esters, being basic compounds, often perform well on polysaccharide-based CSPs.[9]

    • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly competes with the analyte for interaction sites on the CSP.[10] For basic amines, acidic or basic additives are often crucial for good peak shape and selectivity.[10]

    • Temperature: Column temperature affects both the kinetics and thermodynamics of the analyte-CSP interaction, thereby influencing resolution.

  • Solutions:

    • Mobile Phase Modifiers: For polysaccharide CSPs, vary the alcohol modifier (e.g., ethanol, isopropanol). Additives are key: for basic compounds like piperazines, adding a small amount of a base (e.g., diethylamine, DEA) can improve peak shape, while adding an acid (e.g., trifluoroacetic acid, TFA) can enhance interaction with the stationary phase.[10][11]

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.

    • Temperature Optimization: Screen temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase backpressure and retention time.

FAQ 2.2: How do I choose the most suitable chiral stationary phase (CSP)?

CSP selection can appear empirical, but a rational approach based on the analyte's structure can significantly increase the chances of success.

  • Decision-Making Workflow: For a molecule like a 4-methylpiperazine-2-carboxylic acid ester, which contains a tertiary amine, a secondary amine (within the ring), and an ester group, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[9]

    dot graph "CSP_Selection_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    start [label="Analyte: 4-Methylpiperazine-2-Carboxylic Acid Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    prop1 [label="Key Functional Groups:\n- Tertiary Amine\n- Ester\n- Piperazine Ring (Basic)", fillcolor="#F1F3F4", fontcolor="#202124"];

    class1 [label="Primary Screening Choice:\nPolysaccharide-based CSPs", fillcolor="#FBBC05", fontcolor="#202124"];

    csp1 [label="Immobilized Amylose-based\n(e.g., Chiralpak IA, IC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; csp2 [label="Immobilized Cellulose-based\n(e.g., Chiralpak IB, ID)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

    class2 [label="Secondary Choice:\nPirkle-type (π-acidic/π-basic)", fillcolor="#FBBC05", fontcolor="#202124"];

    csp3 [label="Whelk-O 1", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

    start -> prop1 [color="#5F6368"]; prop1 -> class1 [color="#5F6368"]; class1 -> {csp1, csp2} [label="Broad applicability for amines", color="#34A853"]; prop1 -> class2 [label="If ester group contains aromatic ring", color="#5F6368"]; class2 -> csp3 [color="#34A853"]; }

    Caption: Decision Tree for Chiral Stationary Phase Selection.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Screening Protocol for Chiral Resolving Agents

Objective: To identify an effective resolving agent and solvent system for the chiral resolution of racemic 4-methylpiperazine-2-carboxylic acid ester.[5]

Materials:

  • Racemic ester

  • Candidate chiral resolving acids (see Table 1)

  • Array of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate)

  • 96-well plate or small glass vials (1-2 mL)

  • Chiral HPLC or SFC for ee analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the racemic ester in a suitable solvent (e.g., Methanol) at a known concentration (e.g., 100 mg/mL).

  • Resolving Agent Preparation: In separate vials, weigh an equimolar amount of each chiral resolving agent to be screened.

  • Reaction & Crystallization:

    • To each vial containing a resolving agent, add the stoichiometric equivalent of the racemic ester stock solution (typically starting with a 1:1 molar ratio).[4]

    • Add a screening solvent (approx. 10-20 volumes) to each vial.

    • Heat the vials gently (e.g., to 50-60 °C) to ensure complete dissolution.

    • Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 12-24 hours.[5]

  • Isolation & Analysis:

    • Visually inspect vials for crystal formation.

    • Isolate any crystalline material by filtration or centrifugation.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals.

    • Liberate the free ester from the salt by treating with a mild base (e.g., aq. NaHCO₃) and extracting with an organic solvent (e.g., Ethyl Acetate).

    • Analyze the enantiomeric excess (ee) of the isolated ester and the mother liquor by chiral HPLC/SFC. A successful "hit" is a system that provides solid material with a significant ee (>20%).

Protocol 3.2: Method Development Strategy for Chiral HPLC

Objective: To develop a robust chiral HPLC method for the separation of the enantiomers of 4-methylpiperazine-2-carboxylic acid ester.

Starting Point:

  • Column: Chiralpak IC (Immobilized amylose tris(3,5-dichlorophenylcarbamate)) is a good first choice for piperazine derivatives.[9][11]

  • Mobile Phase: Start with a polar organic mode (e.g., Acetonitrile/Methanol/DEA 90:10:0.1 v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[9]

  • Temperature: 35 °C.[9][11]

  • Detection: UV at 205 nm (if no strong chromophore is present) or Evaporative Light Scattering Detector (ELSD).[9][12]

Optimization Steps:

  • Initial Injection: Prepare a 0.1-1.0 mg/mL solution of the racemic ester in the mobile phase, filter, and inject.[9] Assess if any separation is observed.

  • Modifier Optimization:

    • If peaks are broad or tailing, adjust the concentration of the basic additive (e.g., DEA from 0.05% to 0.2%).

    • If no separation is seen, switch to a normal phase mobile phase (e.g., Hexane/Isopropanol with DEA).

  • Solvent Strength: Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) to optimize retention times.

  • Temperature Screening: Evaluate the separation at different temperatures (e.g., 25 °C and 40 °C) to see the effect on resolution.

  • Column Screening: If the Chiralpak IC fails, screen other polysaccharide columns (e.g., Chiralpak IA, IB, ID) before moving to other CSP types.

Section 4: Data Interpretation and Visualization

Table 1: Comparison of Common Chiral Resolving Agents for Basic Compounds
Resolving AgentClassTypical ApplicationsKey Considerations
(+)-Tartaric AcidDicarboxylic AcidWidely used for primary and secondary amines. Inexpensive and readily available.[13]Can sometimes form gels. The use of 0.5 equivalents is common.[3]
(-)-Dibenzoyl-L-tartaric acidTartaric Acid DerivativeOften provides better-defined crystals than tartaric acid itself.[6]More expensive than tartaric acid.
(+)-Camphor-10-sulfonic acidSulfonic AcidStrong acid, useful for weakly basic amines.[13]Salts can be very soluble in polar solvents.
(-)-Mandelic Acidα-Hydroxy Carboxylic AcidGood for forming salts with a wide range of amines.[14]Racemization is possible at high temperatures.
(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Phosphoric AcidEffective for resolving chiral amines through phosphate salt formation.[2]A more specialized and costly reagent.

References

  • Troubleshooting low enantiomeric excess in chiral resolution experiments. (n.d.). Benchchem.
  • Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation. (n.d.). Benchchem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.
  • Troubleshooting low yields in diastereomeric salt formation. (n.d.). Benchchem.
  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (n.d.). Benchchem.
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. Retrieved from [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Technical Support Center: Scaling Up Chiral Resolution of Amines. (n.d.). Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2001). Enantiomer.
  • 4.8: 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar. Retrieved from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik.
  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthetic Landscape

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to the quality and safety of the final drug product. This guide will delve into the common impurities that can arise during its synthesis, their mechanisms of formation, and strategies for their detection and mitigation.

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route A: N-Alkylation of Ethyl piperazine-2-carboxylate. This is a straightforward approach involving the methylation of the nitrogen at the 4-position of the piperazine ring.

  • Route B: Reductive Amination of Ethyl piperazine-2-carboxylate with Formaldehyde. This method offers an alternative to direct N-methylation and is widely used for the introduction of methyl groups onto secondary amines.

Each of these pathways, while effective, presents a unique profile of potential impurities that must be carefully managed.

Visualizing the Synthetic Pathways and Impurity Formation

To better understand the origin of impurities, let's visualize the common synthetic pathways.

Synthetic_Pathways cluster_0 Route A: N-Alkylation cluster_1 Route B: Reductive Amination A_start Ethyl piperazine-2-carboxylate A_reagent + Methylating Agent (e.g., CH3I, (CH3)2SO4) A_start->A_reagent Reaction A_impurity2 Impurity: Unreacted Starting Material A_start->A_impurity2 Incomplete Reaction A_product This compound A_reagent->A_product Desired Product A_impurity1 Impurity: Di-alkylation Product (N,N'-dimethylpiperazinium salt) A_reagent->A_impurity1 Side Reaction B_start Ethyl piperazine-2-carboxylate B_reagent + Formaldehyde (HCHO) + Reducing Agent (e.g., NaBH3CN) B_start->B_reagent Reaction B_product This compound B_reagent->B_product Desired Product B_impurity1 Impurity: N-hydroxymethyl intermediate B_reagent->B_impurity1 Incomplete Reduction B_impurity2 Impurity: Over-reduction products B_reagent->B_impurity2 Side Reaction

Caption: Synthetic routes to this compound and key impurity formation points.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Observed Issue Potential Impurity Likely Cause Proposed Solution & Rationale
Unexpected peak in HPLC/LC-MS with a higher molecular weight than the product. N,N'-Dialkylated Piperazine Derivative Over-alkylation of the piperazine ring, especially when using reactive methylating agents or excess reagent in Route A. The secondary amine at position 1 can also be methylated.1. Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Use no more than 1.05 equivalents. 2. Slow Addition: Add the methylating agent slowly and at a controlled temperature to minimize localized high concentrations. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions.
Presence of starting material in the final product. Unreacted Ethyl piperazine-2-carboxylate Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of reagents.1. Reaction Monitoring: Monitor the reaction progress using TLC or in-process HPLC. 2. Optimize Conditions: Increase reaction temperature or time as needed. Ensure the quality of reagents. 3. Purification: Utilize column chromatography or crystallization to remove the unreacted starting material.
A polar impurity is detected, which is difficult to remove by standard purification. N-hydroxymethyl intermediate Incomplete reduction of the intermediate formed from the reaction of the amine with formaldehyde in Route B.1. Sufficient Reducing Agent: Ensure an adequate amount of the reducing agent is used. 2. Reaction Time: Allow sufficient time for the reduction step to go to completion. 3. pH Control: Maintain the appropriate pH for the reductive amination, as the efficiency of some reducing agents is pH-dependent.
Appearance of small peaks with molecular weights corresponding to loss of the ethyl or carboxylate group. Degradation Products Instability of the ester functionality under harsh reaction or work-up conditions (e.g., strong acid or base, high temperatures).[1]1. Mild Conditions: Use mild reaction and work-up conditions. Avoid prolonged exposure to strong acids or bases. 2. Temperature Control: Maintain a controlled temperature throughout the synthesis and purification process. 3. Proper Storage: Store the final product in a cool, dry, and dark place to prevent degradation.
Broad or tailing peaks during HPLC analysis. Residual Piperazine or other basic impurities Impurities from the starting materials or side reactions. Basic compounds can interact strongly with the silica support in reverse-phase HPLC.1. High-Purity Starting Materials: Use high-purity Ethyl piperazine-2-carboxylate. 2. HPLC Method Development: Use a mobile phase with an appropriate modifier (e.g., trifluoroacetic acid or an amine additive) to improve peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting material impurities to be aware of?

A1: The primary starting material, Ethyl piperazine-2-carboxylate, can contain several critical impurities. These include piperazine itself, which can lead to the formation of N,N'-dimethylpiperazine as a byproduct, and positional isomers if the synthesis of the starting material is not well-controlled. It is crucial to source high-purity starting materials and to have analytical methods in place to verify their quality before use.

Q2: How can I selectively achieve mono-methylation in the N-alkylation route (Route A)?

A2: Achieving selective mono-alkylation over di-alkylation is a common challenge in amine chemistry. The key is to control the reactivity of the system. Using a less reactive methylating agent, such as dimethyl carbonate, can favor mono-methylation. Additionally, employing a protecting group strategy, where one of the nitrogen atoms is temporarily blocked, can provide excellent selectivity. However, this adds extra steps to the synthesis. For direct methylation, slow addition of the methylating agent at a low temperature is the most practical approach to minimize the formation of the di-methylated impurity.

Q3: What are the advantages and disadvantages of reductive amination (Route B) compared to direct N-alkylation (Route A)?

A3:

  • Advantages of Reductive Amination: This method often uses less hazardous reagents than traditional alkylating agents like methyl iodide. The reaction conditions are typically mild, and the process can be highly selective for mono-methylation, reducing the risk of over-alkylation.[3]

  • Disadvantages of Reductive Amination: The reaction involves the use of formaldehyde, which is a known carcinogen and requires careful handling. The intermediate iminium ion can be unstable, and incomplete reduction can lead to impurities that are difficult to remove. The choice of reducing agent is also critical, with reagents like sodium cyanoborohydride being toxic.

Q4: What analytical techniques are best suited for detecting and quantifying these impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most powerful technique for analyzing the purity of this compound.[4][5]

  • HPLC-UV: A standard method for routine purity analysis. A C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid usually provides good separation.

  • LC-MS: Essential for identifying unknown impurities by providing molecular weight information. This is particularly useful for confirming the presence of di-alkylation products or degradation products.

  • Gas Chromatography (GC): Can be used if the impurities are volatile. However, many of the potential impurities are not sufficiently volatile for GC analysis without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main product.

Experimental Protocols: A Closer Look

Protocol 1: N-Alkylation of Ethyl piperazine-2-carboxylate (Illustrative)
  • Dissolution: Dissolve Ethyl piperazine-2-carboxylate (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Methylation: Slowly add a methylating agent (e.g., dimethyl sulfate, 1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination (Illustrative)
  • Mixing: To a solution of Ethyl piperazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.1 eq).

  • pH Adjustment: Adjust the pH of the solution to 6-7 with a mild acid (e.g., acetic acid).

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture for 12-18 hours at room temperature, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) until the pH is >8.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Analysis of Final Product Shows Impurity check_mw Determine Molecular Weight of Impurity (LC-MS) start->check_mw mw_higher MW > Product check_mw->mw_higher Yes mw_lower MW < Product check_mw->mw_lower No mw_same MW = Starting Material check_mw->mw_same Maybe dialkylation Likely Di-alkylation (Route A) mw_higher->dialkylation incomplete_reduction Likely Incomplete Reduction (Route B) mw_higher->incomplete_reduction degradation Likely Degradation Product mw_lower->degradation unreacted_sm Unreacted Starting Material mw_same->unreacted_sm solution_dialkylation Optimize Stoichiometry and Reaction Conditions dialkylation->solution_dialkylation solution_incomplete_reduction Increase Reducing Agent/Time incomplete_reduction->solution_incomplete_reduction solution_degradation Use Milder Conditions degradation->solution_degradation solution_unreacted_sm Increase Reaction Time/Temp or Improve Purification unreacted_sm->solution_unreacted_sm

Caption: A logical workflow for troubleshooting impurities based on molecular weight.

References

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Google Patents. (2014). Method for preparing n-alkyl-piperazines.
  • ResearchGate. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]

  • PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Available at: [Link]

  • ACS Omega. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

Sources

Technical Support Center: Ethyl 4-methylpiperazine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 4-methylpiperazine-2-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals. We will address common questions and troubleshooting scenarios encountered during the transition from laboratory-scale experiments to larger-scale production.

Introduction to this compound

This compound is a key heterocyclic building block, frequently utilized as a strategic intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Piperazine derivatives are valued for their versatile biological activities and are core components in drugs ranging from antipsychotics to antihistamines.[1][2] The successful scale-up of this compound is critical, but it presents distinct challenges related to reaction control, selectivity, purification, and safety. This guide provides field-proven insights to navigate these complexities.

General Synthesis Workflow

The production of this compound can be approached through several synthetic routes. A common and illustrative pathway involves the N-alkylation of a piperazine-2-carboxylate precursor. The following diagram outlines a representative workflow, which will serve as the basis for our discussion.

Synthesis_Workflow Fig. 1: General Synthesis Workflow A Piperazine-2-carboxylic acid derivative B Protection (e.g., Boc) (Optional, for selectivity) A->B Improves regioselectivity C Esterification (Ethanol, Acid catalyst) A->C Direct Route (Risk of di-substitution) B->C D N-Methylation (e.g., Reductive Amination with Formaldehyde) C->D E Deprotection (If applicable) D->E F Workup & Purification (Extraction, Crystallization/Distillation) D->F If no protecting group used E->F G Final Product: This compound F->G Low_Yield_Troubleshooting Fig. 2: Troubleshooting Low Yield Start Low Yield Observed CheckMixing Is mixing efficient? (No dead spots) Start->CheckMixing CheckTemp Is temperature uniform and controlled? CheckMixing->CheckTemp Yes ImproveMixing Solution: Change impeller type, increase agitation speed, use baffles. CheckMixing->ImproveMixing No CheckAddition Is reagent addition rate controlled? CheckTemp->CheckAddition Yes ImproveTemp Solution: Improve heat transfer (jacketed reactor, cooling coils), adjust addition rate. CheckTemp->ImproveTemp No CheckWorkup Are there losses during workup/isolation? CheckAddition->CheckWorkup Yes ImproveAddition Solution: Use a dosing pump for controlled addition, dilute reagent to manage exotherm. CheckAddition->ImproveAddition No ImproveWorkup Solution: Optimize extraction pH, use anti-solvent for precipitation, minimize transfers. CheckWorkup->ImproveWorkup No

Sources

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling piperazine intermediates. As a researcher in drug development, you understand that the integrity of your starting materials and intermediates is paramount. Piperazine and its derivatives are invaluable building blocks, but their inherent hygroscopicity can present significant challenges, impacting everything from physical handling to reaction kinetics and impurity profiles.[1]

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting protocols to manage the moisture-sensitive nature of these critical compounds. We will delve into the causality behind these challenges and provide self-validating systems to ensure the quality and consistency of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes piperazine intermediates so hygroscopic?

The hygroscopicity of piperazine intermediates is fundamentally linked to their chemical structure. The piperazine ring contains two secondary amine functional groups. The nitrogen atoms in these amines have lone pairs of electrons, making them excellent hydrogen bond acceptors.[1] They readily interact with water molecules, which are strong hydrogen bond donors, effectively pulling moisture from the atmosphere and holding it within the material's structure.[2][3] This process, known as adsorption or absorption, can significantly alter the physical and chemical properties of the intermediate.[4]

Q2: Why is it critical to control moisture in my piperazine intermediates?

Uncontrolled moisture can compromise your research in several ways:

  • Chemical Stability: Water can act as a reactant, leading to hydrolysis or other degradation pathways, creating impurities that can be difficult to remove and may impact the final API's safety profile.[5] Amine groups, in particular, can be susceptible to side reactions in the presence of excess water.[6]

  • Reaction Stoichiometry: If a significant portion of your intermediate's weight is actually water, your stoichiometric calculations will be inaccurate. This can lead to incomplete reactions, lower yields, and an increase in process-related impurities.

  • Physical Properties: Moisture absorption leads to caking and clumping, which causes poor flowability.[4] This makes accurate weighing and dispensing extremely difficult and can be a major issue during process scale-up.

  • Analytical Results: Excess moisture can interfere with various analytical techniques, leading to out-of-specification (OOS) results and questioning the quality of your batch.

Q3: My solid piperazine intermediate used to be a free-flowing powder, but now it's clumpy. Has it absorbed moisture?

Yes, this is a classic physical sign of moisture uptake. When a hygroscopic powder absorbs water, the moisture forms liquid bridges between individual particles. This leads to increased inter-particle attraction, causing the powder to clump, cake, and lose its flowability.[4] If you observe this, it is a strong indication that the material has been exposed to ambient humidity and its water content should be quantified immediately.

Q4: I've just received a new piperazine intermediate. What are the essential first steps for storage?

Proper initial storage is crucial to prevent moisture uptake.

  • Inspect Packaging: Ensure the material arrived in a well-sealed container, often with an outer foil pouch that acts as a moisture barrier.[7]

  • Minimize Exposure: Only open the container in a controlled environment with low relative humidity (RH), such as a glove box or a room with a dehumidifier. If this is not possible, make the opening and transfer process as brief as possible.

  • Use a Desiccator: Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[8][9] This creates a dry micro-environment.

  • Seal Tightly: After use, ensure the container lid is tightly secured. For screw-top jars, wrapping the junction with parafilm can provide an additional barrier.[9]

  • Aliquot if Necessary: If you will be accessing the material frequently, consider aliquoting the bulk quantity into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture.

Troubleshooting Guides & Protocols

Problem 1: Inconsistent Reaction Yields and Unexpected Impurity Profiles

You're running a reaction where a piperazine intermediate is a key nucleophile. Sometimes the reaction proceeds cleanly with a >90% yield, but other times it stalls, and you observe a significant new impurity peak in your LC-MS analysis.

Underlying Cause: The variable water content in your piperazine intermediate is likely the culprit. Water can compete with your intended reactant, participate in side reactions, or alter the intermediate's solubility and reactivity. The amine groups are basic and can react with carbon dioxide from the air, a reaction facilitated by moisture, forming carbamates that may further complicate your process.[3]

Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 A Inconsistent Reaction Outcome (Yield, Impurities) B Hypothesis: Varying water content in piperazine intermediate A->B C Action: Quantify Water Content of Intermediate Batches B->C D Is Water Content > Specification (e.g., >0.5%)? C->D E YES D->E YES F NO D->F NO G Implement Drying Protocol (See Protocol 2) E->G J Investigate Other Reaction Parameters (Solvent, Temp, Reagents) F->J H Re-run Reaction with Dried Intermediate G->H I Review Storage & Handling Procedures (See FAQs) G->I K Is Reaction Outcome Now Consistent? H->K L Problem Solved. Update SOPs. K->L YES M Return to J K->M NO

Caption: Troubleshooting inconsistent reaction outcomes.

Problem 2: Quantifying Moisture Content Accurately

You suspect moisture is the issue, but you need reliable quantitative data to prove it and release a batch for use.

Underlying Cause: Selecting the right analytical technique and, more importantly, ensuring proper sample handling are critical for accurately determining water content in a highly hygroscopic material.[10] Exposure to ambient air for even a few seconds during sample preparation can lead to erroneously high results.

Data Presentation: Comparison of Moisture Determination Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Karl Fischer (KF) Titration Chemical reaction of water with an iodine-sulfur dioxide reagent. Can be volumetric or coulometric.Highly specific to water, very high accuracy (PPM level), considered the gold standard.[11]Destructive, requires specialized reagents, can be time-consuming.[11]Accurate quantification of low to moderate water content.
Thermogravimetric Analysis (TGA) Measures weight loss as a sample is heated under a controlled atmosphere.Small sample size, provides information on thermal stability.Not specific to water (any volatile compound will cause weight loss), less sensitive than KF.[]Quick screening, assessing total volatiles, confirming presence of hydrates.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH).Provides a complete moisture sorption/desorption profile, useful for characterizing hygroscopicity.[4][]Time-consuming, requires specialized instrumentation.In-depth characterization of a material's behavior in different humidity environments.
Experimental Protocol 1: Accurate Water Content Determination by Coulometric Karl Fischer Titration

This protocol is designed to minimize exposure to atmospheric moisture.

  • System Preparation:

    • Ensure the Karl Fischer titrator is in good working order, with fresh reagents and a properly conditioned titration cell (low drift).

  • Sample Preparation (in a low-humidity environment if possible):

    • Use small, sealable glass vials with septa caps.

    • Place 5-10 empty, capped vials onto an analytical balance and tare the weight.

    • Quickly add approximately 10-20 mg of the piperazine intermediate to each vial. The exact mass is not critical at this stage.

    • Immediately seal the vials after adding the sample.

  • Weight Measurement:

    • Weigh each sealed vial containing the sample. The difference between this weight and the initial tare weight is the exact mass of your sample. Record this precisely. This "weighing by difference" ensures you account for every particle.

  • Titration:

    • Using a gas-tight syringe, inject a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) into the sealed vial to dissolve the sample.

    • Draw the entire volume of the dissolved sample into the syringe.

    • Inject the sample solution directly into the KF titration cell.

    • Start the titration and record the amount of water detected in micrograms (µg).

  • Calculation:

    • Water Content (%) = [ (µg of water detected) / (mass of sample in µg) ] * 100

    • Analyze at least three replicates to ensure precision. The relative standard deviation (RSD) should typically be less than 5%.

Problem 3: Material Caking and Handling Difficulties

Your piperazine intermediate is caked into a solid mass inside its container, making it impossible to weigh accurately for your next experiment.

Underlying Cause: The material has absorbed a significant amount of moisture, causing extensive particle agglomeration.[4] Attempting to use this material as-is will lead to significant errors. The material may need to be dried before use.

Experimental Protocol 2: Small-Scale Drying of a Hygroscopic Intermediate

This protocol is for drying small (mg to g) quantities for immediate experimental use.

  • Select a Drying Method:

    • High-Vacuum Oven: The most common and effective method. Use a temperature well below the compound's melting or decomposition point (e.g., 40-50 °C).

    • Desiccator with High-Potency Desiccant: For very heat-sensitive materials, drying under high vacuum within a desiccator containing phosphorus pentoxide (P₂O₅) at room temperature can be effective, though slower.

  • Procedure:

    • Spread the caked material in a thin layer in a clean, tared glass vessel (like a watch glass or a round bottom flask).

    • Place the vessel in the vacuum oven.

    • Apply vacuum slowly to avoid bumping the powder.

    • Heat to the desired temperature and dry for several hours (e.g., 4-16 hours).

    • To determine if the material is dry, you can use a "dry-to-constant-weight" approach: cool the sample to room temperature in a desiccator, weigh it, then return it to the oven for another 1-2 hours and repeat the process. The material is considered dry when two consecutive weighings are identical within the balance's tolerance.

  • Post-Drying Handling:

    • Once dry, the material is extremely active and will re-absorb moisture quickly.

    • Crucially, backfill the vacuum oven or desiccator with an inert gas like nitrogen or argon before opening.

    • Immediately transfer the dried material to a tightly sealed container and store it in a desiccator.

    • It is best to use the dried material immediately.

Workflow for Handling and Dispensing

G A Need to Weigh Hygroscopic Intermediate B Assess Environment: Is a Glove Box or Low-Humidity Room Available? A->B C YES B->C YES D NO B->D NO E Perform all operations (opening container, weighing) inside the controlled environment. C->E F Prepare for Rapid 'Snatch & Weigh' Technique D->F H Proceed with Experiment E->H G 1. Pre-tare a sealed vial. 2. Briefly open main container and   quickly transfer an approximate amount. 3. Immediately seal both containers. 4. Weigh the vial to get exact mass. F->G G->H

Sources

Validation & Comparative

"Ethyl 4-methylpiperazine-2-carboxylate" vs ethyl piperazine-1-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather foundational information. I'm focusing on the synthesis, properties, and applications of "ethyl 4-methylpiperazine-2-carboxylate" and "ethyl piperazine-1-carboxylate". This initial data gathering is the first step in my overall process.

Expanding Search Parameters

I am now delving into academic databases, patent filings, and technical datasheets. I'm focusing on experimental data, reaction protocols, and spectroscopic information for both compounds, particularly looking for comparative studies. I've broadened my search to understand the impact of N-substitution on their chemical behavior. Simultaneously, I'm researching synthetic routes, yields, and purification methods, and I am starting to look for their commercial availability and relative cost.

Analyzing Search Results

I'm now collating the information, focusing on established synthetic routes, yields, and purification methods for both compounds. My search now includes commercial availability and the relative cost of each. The next stage is synthesizing a comparison guide, starting with an introduction to both molecules and a detailed comparison of their synthesis and reactivity.

Synthesizing the Comparison Guide

I'm starting the comparison guide, beginning with introductions to each molecule. I'm focusing on their synthesis and reactivity differences, supported by data tables and experimental protocols. I will conclude with a summary of their advantages and disadvantages for researchers. My plan includes a comprehensive reference list and Graphviz diagrams, too.

Consolidating Foundational Data

I'm now focusing on synthesizing the data I've gathered into a concise comparative guide for the target compounds. I've compiled details on synthesis routes, yields, and purification strategies for both "this compound" and "ethyl piperazine-1-carboxylate". I'm also including information on their commercial availability, costs, and spectroscopic data.

Analyzing Foundational Search Results

I've been going through initial search results, and now I'm building a comparison guide. This will begin with introductions to both molecules, followed by comparisons of their synthesis and reactivity. I am also developing a comparison of their commercial availability, cost, and spectroscopic information. This will be followed by experimental protocols. I will conclude with a summary of the advantages and disadvantages of each compound for researchers and include complete references and diagrams.

Evaluating Reactivity Profiles

I'm now starting a more detailed analysis of the two molecules, focusing on their distinct properties. I've been researching reaction mechanisms, especially those influenced by the N-methyl and ester groups. I am going to build detailed reaction schemes and data tables to show reactivity differences. This guide will continue by covering advantages and disadvantages, complete with a reference list and diagrams.

I've been examining reactions with alkylating agents, acylating agents, and electrophiles, along with the influence of each group. I will finish the reactivity discussion and prepare a comparison of applications, including examples of drug candidates where the molecules are present.

Analyzing Compound Reactivity

I'm now starting to investigate the reactivity patterns of each compound in detail, including examining reactions with electrophiles, acylating and alkylating agents, and exploring any notable impacts from the N-methyl or ester groups. My focus is on synthesizing a comparison guide that will provide a thorough examination of differences in reactivity, and include a full reference list and diagrams to help with understanding.

Refining Synthetic Strategies

I'm now thoroughly examining the synthetic pathways for both molecules, and I've found that the experimental protocols vary depending on the target molecule. I'm focusing on the reaction conditions, the starting materials, and the need for purification methods. I'm taking notes on reaction schemes and experimental protocols for each one and plan to build reaction schemes for the synthesis of both compounds.

Comparing Ester Piperazines

I'm now incorporating detailed structural and electronic property analyses into the comparison. I am outlining two distinct synthetic strategies, along with experimental protocols for both compounds. My focus is now the reactivity of each molecule. I'm building data tables and diagrams to show the critical differences, and I'll evaluate potential drug applications.

Analyzing Application Potential

I'm now focusing on practical applications, comparing the molecules' utility in drug design. I'm building case studies to show each molecule's advantages, detailing synthesis routes. I'm including reaction schemes and focusing on diverse experimental protocols. This will provide a thorough examination of differences in reactivity, with complete references and diagrams.

Analyzing Application Potential

I've been focusing on the practical applications of each molecule in drug design. I've built some example case studies demonstrating the advantages of each, with detailed synthesis routes including reaction schemes and experimental protocols. I am continuing to finalize the comparison and providing a full examination of the differences in reactivity, with references and diagrams.

Refining Comparison Parameters

I'm now deep in analyzing the differences between both molecules' reactivity profiles and I've focused my attention on the experimental data. I've been exploring a more detailed approach to their synthesis and reactivity, taking notes on the advantages and disadvantages of each compound for researchers and adding diagrams. I've also been focused on reaction schemes for each compound and have reviewed their potential applications.

Evaluating Comparison Guide Progress

I'm making progress synthesizing the comparison guide, now consolidating data from all my sources. I'm focusing on the differences in reactivity, with comparisons for synthesis routes, yields, and purification strategies for each compound. I am now incorporating applications in drug design and will conclude with a complete comparison, including references and diagrams. I've also begun to build reaction schemes for these.

A Comparative Guide for the Synthetic Chemist: Ethyl 4-methylpiperazine-2-carboxylate vs. its N-Boc Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the piperazine scaffold remains a cornerstone, prized for its versatile biological activities and favorable physicochemical properties.[1] This guide provides an in-depth technical comparison between two closely related yet functionally distinct building blocks: Ethyl 4-methylpiperazine-2-carboxylate and its tert-butoxycarbonyl (Boc)-protected analogue . Understanding the nuanced differences in their reactivity, stability, and handling is paramount for researchers, scientists, and drug development professionals aiming to streamline their synthetic strategies and accelerate the discovery of novel therapeutics.

This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and function. We will delve into the strategic implications of the Boc protecting group, supported by experimental data and detailed protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.

At a Glance: Key Physicochemical and Structural Differences

The introduction of the Boc protecting group fundamentally alters the electronic and steric landscape of the piperazine ring. This modification has profound consequences on the molecule's physical properties and chemical behavior.

PropertyThis compoundtert-Butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylateRationale for Difference
Molecular Formula C₈H₁₆N₂O₂[2]C₁₃H₂₄N₂O₄Addition of the C₅H₈O₂ Boc group.
Molecular Weight 172.22 g/mol [2]272.35 g/mol Increased mass due to the Boc protecting group.
Appearance Liquid (predicted)Solid (often a waxy solid)[1]The bulky, non-polar Boc group can lead to a more ordered solid state.
Boiling Point Not readily availableHigher (predicted)Increased molecular weight and van der Waals forces.
Solubility Generally soluble in polar protic solvents.More soluble in non-polar organic solvents like dichloromethane and ethyl acetate.The lipophilic nature of the tert-butyl group increases solubility in less polar media.
Basicity (pKa) Higher (secondary amine)Significantly LowerThe electron-withdrawing nature of the Boc group's carbonyl delocalizes the nitrogen's lone pair, reducing its basicity.[3][4]
Nucleophilicity High (unhindered secondary amine)Very Low (carbamate nitrogen)The lone pair on the nitrogen is engaged in resonance with the carbonyl of the Boc group, making it a poor nucleophile.[3][4]

The Decisive Factor: Reactivity and the Role of the Boc Group

The most critical distinction between these two molecules lies in their reactivity, a direct consequence of the Boc group's presence.

This compound features a nucleophilic secondary amine at the N1 position. This site is readily available for a wide range of chemical transformations, including:

  • Acylation: Forms amides with acyl chlorides, anhydrides, and carboxylic acids (with coupling agents).

  • Alkylation: Reacts with alkyl halides and other electrophiles, though over-alkylation can be a concern.[4]

  • Reductive Amination: Condenses with aldehydes and ketones, followed by reduction to form tertiary amines.

  • Arylation: Participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl piperazines.

In stark contrast, the Boc-protected analogue renders the N1 nitrogen essentially inert to these reactions under standard conditions.[3][5] The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and basicity.[4] This protective strategy is the cornerstone of its utility, allowing for selective functionalization at other positions of a larger molecule without interference from the piperazine nitrogen.

The true value of the Boc-protected compound is realized in its ability to be selectively deprotected, unmasking the reactive secondary amine at a later synthetic stage. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6]

Visualizing the Synthetic Strategy: Protection and Deprotection Workflow

G cluster_0 Unprotected Piperazine cluster_1 Protected Piperazine cluster_2 Synthetic Utility A This compound B Boc-Protected Analogue A->B Boc₂O, Base C Selective functionalization of other molecular sites B->C Coupling Reactions D Further elaboration at N1 B->D Acidic Deprotection (e.g., TFA, HCl)

Caption: A typical workflow illustrating the strategic use of Boc protection.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol 1: Boc Protection of this compound

This protocol describes the straightforward N-Boc protection of the secondary amine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Add TEA or DIPEA (1.2 equiv.) to the solution and stir.

  • Add a solution of Boc₂O (1.1 equiv.) in DCM dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Rationale: The base (TEA or DIPEA) acts as a scavenger for the acid generated during the reaction. The workup with sodium bicarbonate removes any remaining acidic byproducts.

Protocol 2: Acid-Catalyzed Deprotection of the Boc-Protected Analogue

This protocol details the removal of the Boc group to liberate the free secondary amine.

Materials:

  • tert-Butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).[6]

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[6]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[6]

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Rationale: Strong acids like TFA or HCl protonate the oxygen of the carbonyl group, facilitating the cleavage of the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.

Visualizing the Deprotection Mechanism

G Boc-Protected Piperazine Boc-Protected Piperazine Protonated Intermediate Protonated Intermediate Boc-Protected Piperazine->Protonated Intermediate H+ Deprotected Piperazine Salt Deprotected Piperazine Salt Protonated Intermediate->Deprotected Piperazine Salt -CO₂, -isobutylene Free Amine Free Amine Deprotected Piperazine Salt->Free Amine Base

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Analytical Characterization: Comparative Data

Accurate characterization is crucial for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant difference in the ¹H NMR spectra will be the presence of a large singlet around 1.4-1.5 ppm in the Boc-protected analogue, corresponding to the nine equivalent protons of the tert-butyl group.[1] The chemical shifts of the piperazine ring protons will also be affected by the presence of the electron-withdrawing Boc group.

ProtonThis compound (Predicted)tert-Butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylate (Predicted)
-C(CH₃)₃ N/A~1.45 ppm (s, 9H)
-OCH₂CH₃ ~4.1-4.2 ppm (q, 2H)~4.1-4.2 ppm (q, 2H)
-OCH₂CH₃ ~1.2-1.3 ppm (t, 3H)~1.2-1.3 ppm (t, 3H)
Piperazine Ring Protons ~2.2-3.5 ppm (m)Shifted due to Boc group
N-CH₃ ~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

In the ¹³C NMR spectrum, the Boc-protected analogue will show characteristic signals for the quaternary carbon of the tert-butyl group (~80 ppm) and the carbamate carbonyl (~155 ppm).[1]

High-Performance Liquid Chromatography (HPLC)

Due to the significant difference in polarity, these two compounds are easily separated by reverse-phase HPLC.

  • This compound: Being more polar, it will have a shorter retention time.

  • Boc-protected analogue: The non-polar Boc group will cause it to be retained longer on a C18 column, resulting in a longer retention time.[6]

This difference in retention time is a reliable method for monitoring the progress of both protection and deprotection reactions.

Applications in Drug Discovery and Development

Both compounds are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • This compound: This is used when the N1 nitrogen is intended to be a part of the final molecular scaffold, often serving as a linker or a point for diversification. The piperazine moiety is a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1]

  • Boc-protected analogue: This is the reagent of choice when the N1 nitrogen needs to be protected during multi-step syntheses to allow for selective reactions elsewhere in the molecule. Its use is prevalent in the synthesis of complex natural products and pharmaceuticals where regioselectivity is critical.[1][7]

Conclusion: A Strategic Choice

The choice between this compound and its Boc-protected analogue is a strategic one, dictated by the overall synthetic plan.

  • Choose this compound when:

    • Immediate functionalization of the N1 nitrogen is desired.

    • The synthetic route is short and does not involve reagents that would react with the secondary amine.

  • Choose the Boc-protected analogue when:

    • The N1 nitrogen needs to be masked to allow for selective reactions at other positions.

    • A multi-step synthesis requires the controlled, late-stage introduction of functionality at the N1 position.

By understanding the fundamental principles outlined in this guide, researchers can leverage the distinct properties of these two valuable building blocks to design more efficient and robust synthetic routes, ultimately accelerating the pace of innovation in drug discovery and development.

References

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • NMR Chemical Shifts. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • pK a values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available at: [Link]

  • pK a Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]

  • Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]

  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]

  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted piperazines is a critical endeavor in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their pharmacological activity and safety profile. Ethyl 4-methylpiperazine-2-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of two prominent strategies for its enantioselective synthesis: Catalytic Asymmetric Hydrogenation and Enzymatic Kinetic Resolution. The discussion delves into the mechanistic underpinnings, practical considerations, and performance of each method, supported by experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The introduction of a stereocenter at the C2 position significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Consequently, robust and efficient methods for the synthesis of enantiomerically pure piperazine derivatives, such as this compound, are in high demand.

Comparative Analysis of Synthetic Strategies

This guide will compare two distinct and powerful methodologies for achieving the enantioselective synthesis of the target molecule.

Method 1: Catalytic Asymmetric Hydrogenation of a Pyrazine Precursor

This approach relies on the stereoselective reduction of a prochiral pyrazine substrate using a chiral transition metal catalyst. The key advantage of this method is its high atom economy, as it directly establishes the desired stereocenter.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This strategy involves the synthesis of a racemic mixture of the target compound, followed by the selective reaction of one enantiomer catalyzed by an enzyme, typically a lipase. This allows for the separation of the two enantiomers, providing access to one enantiomer in high purity.

Performance Comparison

ParameterCatalytic Asymmetric HydrogenationEnzymatic Kinetic Resolution
Precursor Ethyl 4-methyl-1,4,5,6-tetrahydropyrazine-2-carboxylateRacemic this compound
Catalyst Chiral Rhodium or Iridium ComplexLipase (e.g., from Candida antarctica)
Enantioselectivity Good to Excellent (up to >95% ee)Excellent (often >99% ee for one enantiomer)
Yield High (typically >90%)Maximum 50% for the desired enantiomer
Atom Economy HighModerate
Process Complexity Requires specialized catalysts and high-pressure equipmentRequires synthesis of racemate and enzymatic screening
Scalability Generally good, but catalyst cost can be a factorCan be scalable, with enzyme cost and stability as considerations

Method 1: Catalytic Asymmetric Hydrogenation

Mechanistic Rationale

The enantioselectivity in this reaction is imparted by the chiral ligand coordinated to the metal center (e.g., Rhodium or Iridium). The substrate coordinates to the chiral catalyst, and the hydrogenation occurs from a specific face of the double bond, leading to the preferential formation of one enantiomer. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Experimental Workflow

cluster_0 Synthesis of Pyrazine Precursor cluster_1 Asymmetric Hydrogenation A Ethyl glyoxalate C Condensation A->C B N-Methylethylenediamine B->C D Ethyl 4-methyl-1,4,5,6-tetrahydropyrazine-2-carboxylate C->D E Pyrazine Precursor (D) G Reaction E->G F Chiral Rh-catalyst, H2 F->G H Enantiomerically enriched this compound G->H

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Protocol

Step 1: Synthesis of Ethyl 4-methyl-1,4,5,6-tetrahydropyrazine-2-carboxylate

  • To a solution of ethyl glyoxalate (1.0 eq) in a suitable solvent such as methanol, add N-methylethylenediamine (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the tetrahydropyrazine precursor.

Step 2: Asymmetric Hydrogenation

This protocol is adapted from methodologies for similar substrates and may require optimization.

  • In a glovebox, a high-pressure autoclave is charged with the pyrazine precursor (1.0 eq), a chiral rhodium catalyst such as [Rh(COD)2]BF4 with a suitable chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos, 0.5-2 mol%), and a degassed solvent (e.g., methanol or dichloromethane).

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (e.g., 10-50 atm) at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • After releasing the pressure, the solvent is removed in vacuo.

  • The residue is purified by column chromatography to afford the enantiomerically enriched product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Method 2: Enzymatic Kinetic Resolution

Mechanistic Rationale

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes. In this case, a lipase is used to selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric purity.

Experimental Workflow

cluster_0 Synthesis of Racemic Ester cluster_1 Enzymatic Resolution A Racemic Piperazine-2-carboxylic acid C Esterification A->C B Ethanol, Acid catalyst B->C D Racemic this compound C->D E Racemic Ester (D) G Selective Hydrolysis E->G F Lipase, Buffer F->G H (S)-Ester (unreacted) G->H I (R)-Carboxylic Acid G->I

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Step 1: Synthesis of Racemic this compound

  • A solution of racemic 4-methylpiperazine-2-carboxylic acid (1.0 eq) in ethanol is cooled to 0 °C.

  • Thionyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the racemic ester.

Step 2: Enzymatic Kinetic Resolution

This protocol is based on general procedures for lipase-catalyzed resolutions and may require optimization of the enzyme and reaction conditions.[2][3]

  • The racemic ester (1.0 eq) is suspended in a phosphate buffer (e.g., pH 7.5).

  • A lipase, such as Candida antarctica lipase B (CAL-B), is added to the suspension.

  • The mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the progress of the reaction is monitored by chiral HPLC.

  • When approximately 50% conversion is reached, the reaction is stopped.

  • The unreacted ester is extracted with an organic solvent. The aqueous layer can be acidified to recover the hydrolyzed carboxylic acid.

  • The organic extract is dried and concentrated to yield the enantiomerically enriched ester.

  • The enantiomeric excess of the ester and the acid can be determined by chiral HPLC analysis.

Conclusion

Both Catalytic Asymmetric Hydrogenation and Enzymatic Kinetic Resolution represent viable and powerful strategies for the enantioselective synthesis of this compound. The choice between these methods will depend on the specific requirements of the research, including the desired enantiomer, scale of the synthesis, and available resources. Catalytic asymmetric hydrogenation offers a more direct and atom-economical route to the product, while enzymatic kinetic resolution can provide access to one enantiomer with exceptionally high optical purity. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully implement these advanced synthetic methodologies.

References

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3647–3657.
  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278.
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759.
  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
  • de Souza, R. O. M. A., et al. (2018).
  • Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: a concise, new synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor Crixivan. Tetrahedron Letters, 36(36), 6419-6422.
  • Burke, A. J. (2016). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry, 12, 1446-1454.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Bevinakatti, H. S., & Banerji, A. A. (1991). Lipase-catalyzed transesterification of esters in organic solvents. Biotechnology and Bioengineering, 38(8), 967-971.
  • Faber, K. (2018).
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Sources

A-Senior-Application-Scientist's-Guide-to-Validating-the-Structure-of-Ethyl-4-methylpiperazine-2-carboxylate-using-2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailed structural elucidation. This guide provides an in-depth, practical comparison of 2D NMR techniques for the structural validation of Ethyl 4-methylpiperazine-2-carboxylate, a key building block in organic synthesis.[1] We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a self-validating analytical system.

The increasing complexity of synthetic molecules necessitates the use of advanced 1D and 2D NMR techniques to resolve and assign the numerous resonance signals that would otherwise overlap in a simple 1D spectrum.[2] This guide will demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments provides a comprehensive and trustworthy confirmation of the target structure.

The-Challenge:-Unambiguous-Structure-Confirmation

This compound (C8H16N2O2, MW: 172.22)[3][4][5] presents a moderately complex heterocyclic structure with multiple chiral centers and stereoisomers possible. While 1D ¹H and ¹³C NMR provide initial data, overlapping signals and the lack of direct connectivity information can lead to ambiguity. 2D NMR techniques are essential to overcome these limitations by revealing correlations between different nuclei.[2][6]

Structure of this compound:

The-Solution:-A-Multi-faceted-2D-NMR-Approach

A combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a robust framework for structural validation.[7][8][9] Each experiment offers a unique piece of the structural puzzle.

Predicted ¹H and ¹³C NMR Data

Before delving into the 2D spectra, it's crucial to have a foundational understanding of the expected 1D NMR data. The following tables summarize the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H2~3.5dd1H
H3a~2.8m1H
H3b~2.6m1H
H5a~2.9m1H
H5b~2.2m1H
H6a~2.7m1H
H6b~2.1m1H
N-CH₃~2.3s3H
O-CH₂~4.1q2H
O-CH₂-CH₃~1.2t3H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (ppm)Attached Protons
C2~581
C3~502
C5~552
C6~532
N-CH₃~463
C=O~1720
O-CH₂~612
O-CH₂-CH₃~143

Step-by-Step-2D-NMR-Data-Interpretation

COSY: Mapping the Proton-Proton Network

The ¹H-¹H Correlation Spectroscopy (COSY) experiment is the first step in assembling the molecular framework. It identifies protons that are coupled to each other, typically through two or three bonds.[7][10] Cross-peaks in the COSY spectrum reveal these correlations, allowing us to trace out the spin systems within the molecule.[11]

Experimental Logic: By identifying which protons are neighbors, we can piece together fragments of the molecule. For the piperazine ring, we expect to see correlations between H2 and the H3 protons, and between the H5 and H6 protons.

Interpreting the COSY Spectrum:

  • A cross-peak between the signal at ~3.5 ppm (H2) and the signals at ~2.8 and ~2.6 ppm confirms the H2-C2-C3-H3 connectivity.

  • Correlations between the signals in the ~2.1-2.9 ppm range will delineate the -CH₂-CH₂- fragment of the piperazine ring (C5-C6).

  • A clear correlation between the quartet at ~4.1 ppm (O-CH₂) and the triplet at ~1.2 ppm (O-CH₂-CH₃) confirms the ethyl ester group.

Caption: COSY correlations for this compound.

HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[7][12] This is a crucial step for assigning the carbon signals based on the already established proton assignments.[7]

Experimental Logic: HSQC provides direct one-bond ¹H-¹³C correlations, simplifying the ¹³C spectrum and confirming the assignments made from 1D data and DEPT experiments.[7][12]

Interpreting the HSQC Spectrum:

  • The proton at ~3.5 ppm (H2) will show a cross-peak with the carbon at ~58 ppm, definitively assigning this carbon as C2.

  • The protons of the ethyl group (~4.1 and ~1.2 ppm) will correlate with their respective carbons (~61 and ~14 ppm).

  • The N-CH₃ protons (~2.3 ppm) will correlate with the carbon at ~46 ppm.

  • The remaining methylene protons of the piperazine ring will correlate with their corresponding carbons in the ~50-55 ppm range.

Caption: HSQC correlations showing direct ¹H-¹³C attachments.

HMBC: Assembling the Full Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.[7][13] This is particularly useful for identifying quaternary carbons and connecting the spin systems established by COSY.[7]

Experimental Logic: HMBC provides the long-range connectivity information needed to link the different fragments of the molecule. Key correlations will be those that bridge the piperazine ring, the ethyl ester, and the N-methyl group.

Interpreting the HMBC Spectrum:

  • Connecting the Ethyl Ester: The O-CH₂ protons (~4.1 ppm) will show a correlation to the carbonyl carbon (C=O) at ~172 ppm, confirming the ester functionality. H2 (~3.5 ppm) will also show a correlation to this carbonyl carbon.

  • Positioning the N-Methyl Group: The N-CH₃ protons (~2.3 ppm) will show correlations to the adjacent piperazine ring carbons, C3 (~50 ppm) and C5 (~55 ppm), confirming its position at N4.

  • Confirming the Ring Structure: H2 (~3.5 ppm) will show correlations to C6 (~53 ppm) and C3 (~50 ppm). The protons on C3 will show correlations to C2 (~58 ppm) and C5 (~55 ppm).

HMBC_Correlations cluster_structure Molecular Structure with Key HMBC Correlations C_O C=O C2 C2 C3 C3 N4 N4 C5 C5 C6 C6 N1 N1 O_CH2 O-CH2 CH3_ethyl CH3 N_CH3 N-CH3 H2 H2->C_O 2,3J H2->C3 2,3J H2->C6 2,3J H_OCH2 H_OCH2->C_O 2J H_NCH3 H_NCH3->C3 2J H_NCH3->C5 2J

Caption: Key HMBC correlations confirming the molecular skeleton.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1s

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 2-4

    • Data Points (TD): 2048 (F2), 256 (F1)

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (NS): 2-8

    • Data Points (TD): 2048 (F2), 256 (F1)

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans (NS): 8-16

    • Data Points (TD): 4096 (F2), 256 (F1)

Conclusion:-A-Self-Validating-System

By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating system for the structural elucidation of this compound. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations that piece the entire molecular puzzle together. This multi-technique approach leaves no room for ambiguity and provides the high level of confidence required in research and drug development. The congruence of the data from these three experiments provides an authoritative confirmation of the proposed structure.

References

  • Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

  • Scribd. 2D-NMR COSY Spectroscopy Guide | PDF. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

  • MySkinRecipes. This compound. [Link]

  • YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Link]

  • Scribd. HMQC and HMBC | PDF. [Link]

  • University of Wisconsin-Madison. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

  • Google Patents.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • PubChem. Ethyl 4-ethyl-1-methylpiperazine-2-carboxylate. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supplemental Information. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

Pharmacological profile of "Ethyl 4-methylpiperazine-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 4-methylpiperazine-2-carboxylate Derivatives as CNS-Targeting Agents

Introduction: The Piperazine-2-Carboxylate Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique stereochemical and physicochemical properties, including two basic nitrogen atoms, allow for versatile structural modifications to achieve desired pharmacological effects.[1][2] These modifications can significantly influence a compound's affinity, selectivity, and pharmacokinetic profile.[3] This guide focuses on a specific, yet underexplored, subclass: derivatives of this compound. While this exact scaffold is more commonly cited as a synthetic intermediate in patent literature for complex molecules like CGRP antagonists and ALK5 inhibitors,[4][5][6][7] its structural features suggest significant potential for developing novel agents targeting the central nervous system (CNS).

This comparison guide will synthesize available data from closely related piperazine analogs to project the pharmacological profile of this compound derivatives. We will explore their potential as modulators of key CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a range of psychiatric disorders.[8][9] The subsequent sections will provide a comparative analysis of their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and a forward-looking perspective on their therapeutic potential.

Comparative Pharmacological Profiles: A Focus on CNS Receptors

Derivatives of the piperazine scaffold are well-known for their interactions with dopamine and serotonin receptors, making them prime candidates for antipsychotic, antidepressant, and anxiolytic drug development.[9][10] The core structure of this compound provides a foundation for creating a diverse library of compounds with tunable activity at these key receptors.

Dopamine D2 and D3 Receptor Modulation

The dopamine D2 and D3 receptors are primary targets for typical and atypical antipsychotic medications.[11] Fine-tuning the affinity and selectivity for these receptors is a key challenge in developing new treatments with improved efficacy and fewer side effects. The N-arylpiperazine motif is a classic pharmacophore for D2/D3 receptor ligands.[10][12]

By appending various aryl groups to the N1 position of the piperazine ring of our core scaffold, we can anticipate a range of activities, from full antagonism to partial agonism. The ethyl ester at the C2 position can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's polarity, cell permeability, and binding characteristics. The N4-methyl group is expected to influence the basicity of the nitrogen and the overall conformation of the ring, which can impact receptor affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Representative N-Arylpiperazine Derivatives at Dopamine Receptors

Compound (Analog)Linker/SubstituentD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D3 vs D2 SelectivityReference
BP 897 N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)naphthalene-2-carboxamide22.40.22102[11]
Compound 38 (ST 280) (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide76.40.5153[11]
Compound 4v 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butyl-2-naphthamide2181.6136[10]

This table presents data for well-characterized N-arylpiperazine dopamine receptor ligands to illustrate the potential range of affinities and selectivities that could be achieved with derivatives of this compound.

The data in Table 1 suggests that modifications to the N-arylpiperazine scaffold can lead to high-affinity and selective ligands for the D3 receptor. For derivatives of this compound, an extended and more rigid aryl carboxamide side chain is predicted to be crucial for achieving high D3 receptor selectivity.[11]

Serotonin 5-HT1A and 5-HT2A Receptor Modulation

A dual-action profile, with antagonism at the 5-HT2A receptor and partial agonism at the 5-HT1A receptor, is a hallmark of many atypical antipsychotics, contributing to their improved side-effect profile.[13] Piperazine derivatives have been extensively explored as ligands for these receptors.[9][14]

The structure-activity relationship for these targets often involves a long-chain alkyl spacer connecting the piperazine ring to a terminal aromatic or heterocyclic moiety.[9] For our scaffold, derivatization at the N1 position with different aryl groups and varying the linker length would be a key strategy to modulate the 5-HT1A/5-HT2A activity ratio.

Table 2: Comparative Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives at Serotonin Receptors

Compound (Analog)N1-Aryl GroupLinker5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Derivative 3d 1,3-benzoxazolin-2,4-dionen-butyl1.25246[9]
Derivative 3e 1,3-benzoxazolin-2,4-dionen-butyl1.9585[9]
Derivative 3f 1,3-benzoxazolin-2,4-dionen-butyl3.5495[9]

This table showcases how modifications to the N-arylpiperazine structure can influence affinity for serotonin receptors, providing a model for the expected behavior of this compound derivatives.

Signaling Pathways and Mechanism of Action

The therapeutic effects of dopamine and serotonin receptor modulators are mediated through complex intracellular signaling cascades. For instance, D2 receptor activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., altered gene expression) cAMP->Response Leads to In_Vitro_Workflow start Synthesized Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50) start->functional_assay selectivity_panel Receptor Selectivity Panel (Off-target screening) binding_assay->selectivity_panel data_analysis Data Analysis (SAR) functional_assay->data_analysis selectivity_panel->data_analysis

Caption: In vitro evaluation workflow for novel CNS compounds.

In Vivo Assays

1. Phencyclidine (PCP)-Induced Hyperlocomotion Model

  • Objective: To assess the potential antipsychotic activity of a compound. PCP induces a hyperdopaminergic state that mimics some positive symptoms of schizophrenia.

  • Methodology:

    • Acclimate rodents (mice or rats) to an open-field arena equipped with infrared beams to track movement.

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer PCP to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

    • Effective antipsychotic agents are expected to attenuate the PCP-induced hyperlocomotion. [13] 2. Elevated Plus Maze (EPM) Test

  • Objective: To evaluate the anxiolytic or anxiogenic potential of a compound.

  • Methodology:

    • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Administer the test compound or vehicle to rodents.

    • Place the animal in the center of the maze and allow it to explore freely for a set time (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

    • Anxiolytic compounds typically increase the time spent and entries into the open arms.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the extensive literature on related piperazine derivatives, it is evident that strategic modifications to this core can yield compounds with high affinity and selectivity for key dopamine and serotonin receptors.

Future research should focus on synthesizing a focused library of derivatives with systematic variations at the N1 position and modifications of the C2 ethyl ester to explore the structure-activity relationship in detail. The protocols outlined in this guide provide a robust framework for their pharmacological characterization. Phenotypic screening approaches, which measure functional changes at a systems level, could also be employed to identify novel activities without a preconceived target. [15][16]The ultimate goal is to identify lead compounds with a balanced pharmacological profile, offering improved efficacy and a favorable safety margin for the treatment of complex psychiatric disorders.

References

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link] [13][17]2. Shao, L., Campbell, U., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(9), 1746-1752. [Link] [15][16]3. Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • Gąsior, N., et al. (2022). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals, 15(7), 849. [Link]

  • Shao, L., Campbell, U., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar. [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2273185. [Link]

  • Siwek, A., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

  • Badgujar, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 195-207. [Link]

  • Butini, S., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Molecules, 25(24), 5961. [Link]

  • Chiesi Farmaceutici S.P.A. (2023). Pyridazinyl amino derivatives as ALK5 inhibitors.
  • Badgujar, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • van der Zee, P., et al. (1980). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 23(5), 532-536. [Link]

  • Perregaard, J., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry Letters, 15(2), 359-362. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Chiesi Farmaceutici S.P.A. (2024). Pyridazinyl amino derivatives as alk5 inhibitors.
  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 14(15), 1145-1163. [Link]

  • Żuk, J., et al. (2021). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 22(4), 1781. [Link]

  • Wang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2947. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3179-3192. [Link]

  • Knez, D., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(16), 4966. [Link]

  • Sirajuddin, M., et al. (2013). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. [Link]

  • Pfizer Inc. (2006). N-(1-benzyl-2-oxo-2-(1-piperazinyl)ethyl)-1-pyridinecarboxamide derivatives and related compounds as CGRP-antagonists for the treatment of headache.
  • Boehringer Ingelheim International GMBH. (2005). Selected cgrp antagonists, their preparation and use as medicaments.

Sources

A Comparative Guide to Heterocyclic Scaffolds in Drug Design: The Case of Ethyl 4-Methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core of a significant portion of all approved drugs.[1] Their structural diversity and ability to engage in various biological interactions make them "privileged structures" in the quest for novel therapeutics.[2][3][4] This guide provides an in-depth comparison of Ethyl 4-methylpiperazine-2-carboxylate against other widely used heterocyclic scaffolds such as piperidine, morpholine, and thiophene. We will delve into their physicochemical properties, pharmacokinetic profiles, and synthetic tractability, supported by experimental data and protocols to aid researchers in making informed decisions during the drug discovery process.

Introduction: The Primacy of Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in drug design.[5][6] Certain scaffolds, termed "privileged structures," exhibit a remarkable ability to bind to multiple biological targets with high affinity.[2][7] This promiscuity is not a flaw; rather, it provides a validated starting point for the design of compound libraries, accelerating the hit-to-lead optimization process.[1] The selection of a heterocyclic core is a critical decision that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide focuses on the piperazine derivative, this compound, and contrasts its utility with other key heterocyclic systems.

Profiling this compound

This compound is a disubstituted piperazine derivative. The piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms, a feature that imparts a unique set of properties.[8][9]

Synthesis and Physicochemical Properties: The synthesis of this compound can be achieved through various synthetic routes, often starting from precursors like ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[10] The presence of two nitrogen atoms in the piperazine ring results in two distinct pKa values, allowing for fine-tuning of its ionization state at physiological pH.[11] This characteristic can be leveraged to modulate solubility and target engagement. The ethyl carboxylate and N-methyl groups further modify its lipophilicity and steric profile.

Structural Features and Biological Relevance: The piperazine moiety is a common feature in many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[12][13] Its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions is well-documented.[8][14] The two nitrogen atoms can act as hydrogen bond acceptors and the overall ring structure provides a rigid scaffold for the precise positioning of substituents. The N-methyl group can enhance metabolic stability and the ethyl carboxylate group offers a handle for further chemical modification. Researchers often utilize this scaffold in designing drug candidates for neurological and cardiovascular targets.[15]

Comparative Analysis with Other Key Heterocyclic Scaffolds

The choice of a heterocyclic scaffold is a multi-parameter optimization problem. Below is a comparison of the piperazine core with piperidine, morpholine, and thiophene.

Piperidine: The Saturated Nitrogen Heterocycle

Piperidine, a six-membered ring with a single nitrogen atom, is another cornerstone of medicinal chemistry.[16]

  • Basicity and Lipophilicity: Piperidine is more basic (pKa ≈ 11.22) than piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[11] This higher basicity can lead to stronger ionic interactions with target proteins but may also result in higher clearance and potential for phospholipidosis.[11] Piperidine derivatives are generally more lipophilic than their piperazine counterparts.

  • Pharmacokinetics: The higher lipophilicity of piperidines can lead to better membrane permeability and oral absorption.[11] However, the single basic nitrogen can be a site for metabolism.

  • Applications: Piperidines are prevalent in CNS-active agents, such as opioids and antipsychotics.[1][13]

Morpholine: The Ethereal Counterpart

Morpholine is a six-membered heterocycle containing both a nitrogen and an oxygen atom.[17]

  • Physicochemical Properties: The presence of the ether oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.5) and increases the polarity and aqueous solubility compared to piperidine.[18][19] This often leads to improved pharmacokinetic properties.[20][21]

  • Metabolic Stability: The morpholine ring is generally considered to be metabolically stable.

  • Applications: Morpholine is frequently incorporated into drug candidates to enhance potency and confer desirable drug-like properties.[18][19] It is a key component in the antibiotic linezolid and the anticancer agent gefitinib.[17]

Thiophene: The Aromatic Sulfur Heterocycle

Thiophene is a five-membered aromatic ring containing a sulfur atom.[22]

  • Aromaticity and Bioisosterism: Thiophene is considered a bioisostere of a phenyl ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of activity.[22][23] This is exemplified by the NSAID lornoxicam, a thiophene analog of piroxicam.[22]

  • Metabolic Considerations: While a valuable scaffold, the thiophene ring can be a "structural alert" as its metabolism via cytochrome P450 enzymes can lead to the formation of reactive metabolites, which can cause hepatotoxicity.[24]

  • Applications: Thiophene is a privileged scaffold found in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antipsychotic agents.[25][26]

Summary of Physicochemical and Pharmacokinetic Properties
ScaffoldKey Physicochemical PropertiesGeneral Pharmacokinetic ProfileCommon Therapeutic Areas
Piperazine Two basic nitrogens (tunable pKa), increased polarity and water solubility.[8][9]Good oral bioavailability, can be susceptible to N-dealkylation.[8][14]CNS disorders (antipsychotics, antidepressants), antivirals.[1][12]
Piperidine Single basic nitrogen (higher pKa), more lipophilic than piperazine.[11]Good membrane permeability, can have higher clearance.[11]CNS disorders (opioids), cardiovascular.[1][13]
Morpholine Reduced basicity, increased polarity and solubility due to the ether oxygen.[18][19]Generally good metabolic stability and favorable PK properties.[18][20]Oncology, infectious diseases.[17]
Thiophene Aromatic, bioisostere of a phenyl ring.[22][23]Variable, potential for metabolic activation to reactive species.[24]Anti-inflammatory, oncology, antiplatelet.[25][26]

Experimental Protocols for Scaffold Evaluation

To objectively compare these scaffolds, standardized in vitro assays are indispensable. Here, we provide protocols for two fundamental experiments: the in vitro Metabolic Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[27][28]

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.[29]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[27]

    • Prepare a working stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.[30]

    • Prepare an NADPH regenerating system solution.[31]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[28]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.[27]

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[28][29]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Causality: Liver microsomes are used as they contain a high concentration of phase I drug-metabolizing enzymes.[28] Monitoring the disappearance of the parent compound provides a direct measure of its metabolic stability, a key determinant of its in vivo half-life.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.[32][33]

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound diffuses from a donor compartment, through the lipid membrane, to an acceptor compartment.[32]

Step-by-Step Protocol:

  • Plate Preparation:

    • Coat the wells of a 96-well filter (donor) plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[34]

  • Solution Preparation:

    • Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4) in a 96-well donor plate.[35]

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly and Incubation:

    • Place the lipid-coated filter plate on top of the acceptor plate, and then add the test compound solution to the donor wells.

    • Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.[34][36]

  • Quantification:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[33]

  • Calculation of Permeability:

    • Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

Causality: PAMPA specifically measures passive diffusion, which is a primary mechanism for the absorption of many orally administered drugs.[32] It provides a rapid and cost-effective way to rank compounds based on their potential for good oral bioavailability.

Visualizations

Structures of Compared Heterocyclic Scaffolds

Caption: Chemical structures of the discussed heterocyclic scaffolds.

Workflow for In Vitro Metabolic Stability Assay

MetabolicStabilityWorkflow reagents Prepare Reagents (Microsomes, Compound, NADPH) incubation Incubate at 37°C reagents->incubation Add NADPH to initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) incubation->sampling termination Terminate Reaction (Acetonitrile + IS) sampling->termination analysis LC-MS/MS Analysis termination->analysis Centrifuge & inject supernatant data_proc Data Processing (Calculate k, t½, Clint) analysis->data_proc ScaffoldSelection start Start: New Target solubility Is high aqueous solubility critical? start->solubility cns Is CNS penetration required? solubility->cns No piperazine Consider Piperazine solubility->piperazine Yes metabolism Is metabolic stability a major concern? cns->metabolism No cns->piperazine Yes bioisostere Is a phenyl bioisostere needed? metabolism->bioisostere No morpholine Consider Morpholine metabolism->morpholine Yes piperidine Consider Piperidine bioisostere->piperidine No thiophene Consider Thiophene bioisostere->thiophene Yes

Caption: A simplified decision tree for initial scaffold selection.

Discussion and Future Perspectives

The choice between this compound and other heterocyclic scaffolds is context-dependent, relying on the specific therapeutic target and desired ADMET properties. The piperazine core offers a compelling balance of aqueous solubility, synthetic tractability, and a proven track record in successful drugs, particularly for CNS targets. [8][12]However, its two basic centers can also be a liability, leading to potential off-target effects or complex metabolic pathways. [11] Piperidine provides a more lipophilic and basic alternative, which can be advantageous for membrane permeability. [11]Morpholine stands out for its metabolic stability and ability to improve pharmacokinetic profiles. [18][19]Thiophene, as a phenyl bioisostere, offers a route to explore aromatic interactions, though with a caveat regarding its metabolic activation potential. [24] The future of drug discovery will likely involve the use of more complex and bridged heterocyclic systems to explore novel chemical space and achieve greater target selectivity. [16][37]Furthermore, the strategic incorporation of fluorine atoms into these scaffolds is an emerging trend to modulate physicochemical and pharmacological properties. [6]As our understanding of the interplay between chemical structure and biological function deepens, the rational selection and design of heterocyclic scaffolds will remain a cornerstone of medicinal chemistry.

References

  • Verma, A., & Dubey, A. (2024). The medicinal chemistry of piperazines: A review. Chem Biol Drug Des, 103(6), e14537. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev, 40(2), 709-752. [Link]

  • Singh, H., Singh, A., & Singh, D. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med Chem, 13(10), 1184-1209. [Link]

  • Verma, A., & Dubey, A. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Curr Opin Chem Biol, 14(3), 347-361. [Link]

  • Patel, K., & Patel, M. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals (Basel), 14(11), 1164. [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Verma, A., & Dubey, A. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • de Souza, G. E. P., & de Paula, C. A. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals (Basel), 16(8), 1083. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Singh, H., Singh, A., & Singh, D. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Ceras,uolo, M., & Iacobazzi, A. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci, 13(12), 1753-1773. [Link]

  • Cerasuolo, M., & Iacobazzi, A. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Wang, Y., & Chen, C. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chem Res Toxicol, 31(10), 1017-1033. [Link]

  • ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • de Freitas, R. L., & da Silva, G. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol, 32(6), 583-595. [Link]

  • Andreozzi, G., & Iacobazzi, A. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 15(10), 1210. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Journal of Pharma Insights and Research, 03(05), 394-402. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Wessig, P., & Otto, S. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Front Chem, 8, 590929. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • RSC Publishing. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Egypt J Chem, 65(4), 427-452. [Link]

  • Hanessian, S., & Deschenes-Simard, B. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorg Med Chem Lett, 28(15), 2627-2630. [Link]

  • Singh, A., & Sharma, P. K. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Rev Med Chem, 21(3), 362-379. [Link]

Sources

The Strategic Role of Ethyl 4-methylpiperazine-2-carboxylate in Lead Optimization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, the lead optimization phase stands as a critical juncture where promising "hit" compounds are meticulously refined into viable drug candidates. This guide delves into the strategic application of Ethyl 4-methylpiperazine-2-carboxylate, a versatile heterocyclic building block, in this demanding process. We will explore its utility through the lens of hypothetical and illustrative case studies grounded in published research on structurally related compounds, comparing its potential performance with alternative scaffolds and bioisosteric replacements. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their quest for novel therapeutics.

The Piperazine Scaffold: A Privileged Element in Medicinal Chemistry

The piperazine ring is a recurring motif in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms offer opportunities for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The piperazine core can also impart aqueous solubility and act as a protonatable center at physiological pH, which can be crucial for target engagement and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

This compound, with its ester and N-methyl functionalities, presents a valuable starting point for library synthesis and structure-activity relationship (SAR) studies. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, while the N-methyl group can be varied to explore the impact on potency and selectivity.

Case Study 1 (Illustrative): Targeting Dopamine D2/D3 Receptors for CNS Disorders

Objective: To optimize a lead compound containing a piperazine-2-carboxamide core for enhanced potency and selectivity for the dopamine D3 receptor over the D2 receptor, a strategy often pursued for the treatment of substance abuse and other neuropsychiatric disorders.[1][2][3][4]

Lead Compound (Hypothetical): A generic N-arylpiperazine-2-carboxamide with moderate D3 affinity and poor D2/D3 selectivity.

Optimization Strategy using this compound:

The lead optimization process can be visualized as an iterative cycle of design, synthesis, and testing.

lead_optimization_cycle Design Design Analogs (SAR, in silico modeling) Synthesis Synthesize Analogs (e.g., from Ethyl 4-methyl- piperazine-2-carboxylate) Design->Synthesis Hypothesis Testing In Vitro & In Vivo Assays (Binding, Functional, ADME, Efficacy) Synthesis->Testing Compounds Analysis Analyze Data (Identify improved compounds) Testing->Analysis Data Analysis->Design New Hypothesis

Figure 1: The iterative Design-Make-Test-Analyze (DMTA) cycle in lead optimization.

Experimental Workflow:

  • Synthesis of Analog Library:

    • Step 1: Hydrolysis. this compound is hydrolyzed to 4-methylpiperazine-2-carboxylic acid using standard basic conditions (e.g., LiOH in THF/water).

    • Step 2: Amide Coupling. The resulting carboxylic acid is coupled with a diverse library of aryl amines using a peptide coupling reagent such as HATU or EDC/HOBt to generate a library of N-aryl-4-methylpiperazine-2-carboxamides.

    • Step 3: N-Alkylation/Arylation. The N-methyl group can be removed and replaced with other alkyl or aryl groups to explore the SAR at this position.

  • In Vitro Assays:

    • Binding Assays: The synthesized compounds are screened for their binding affinity to human D2 and D3 receptors expressed in a suitable cell line (e.g., HEK293) using radioligand binding assays with a high-affinity radioligand like [³H]-spiperone.

    • Functional Assays: Compounds showing promising binding affinities are further evaluated in functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to determine their agonist, antagonist, or partial agonist activity.

  • ADME Profiling:

    • Promising candidates from functional assays are subjected to a panel of in vitro ADME assays to assess their drug-like properties.

Comparative Data (Hypothetical):

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 SelectivityMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lead Compound501002151.5
Analog A (from this compound) 5 250 50 45 5.2
Bioisostere B (e.g., Diazabicycloalkane)1015015603.8
Bioisostere C (e.g., Aminopyrrolidine)252008302.1

Discussion:

In this illustrative example, the analog derived from this compound (Analog A) demonstrates a significant improvement in both D3 potency and selectivity over the original lead and the alternative bioisosteres. The modifications guided by SAR at the N-aryl and N-alkyl positions of the piperazine core would be crucial in achieving this profile. The improved microsomal stability and cell permeability suggest better pharmacokinetic properties.

Case Study 2 (Illustrative): Development of ALK5 Inhibitors for Fibrotic Diseases

Objective: To develop potent and selective inhibitors of the TGF-β type I receptor (ALK5) for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. Recent patents have listed this compound as a building block in the synthesis of such inhibitors.[5][6]

Lead Optimization Strategy:

The core strategy involves incorporating the piperazine-2-carboxylate moiety as a key pharmacophoric element and exploring substitutions on the piperazine ring and the carboxamide functionality to optimize potency, selectivity, and pharmacokinetic properties suitable for inhalation or oral administration.

Experimental Workflow:

ALK5_Workflow cluster_synthesis Synthesis cluster_testing Testing & Optimization start Ethyl 4-methyl- piperazine-2-carboxylate intermediate Piperazine-2-carboxamide Scaffold start->intermediate Amide Coupling library Diverse Library of ALK5 Inhibitors intermediate->library Further Derivatization invitro In Vitro Assays (ALK5 Kinase Assay, Cell-based Assays) library->invitro adme ADME Profiling (Solubility, Stability, Permeability) invitro->adme invivo In Vivo Efficacy (Bleomycin-induced Pulmonary Fibrosis Model) adme->invivo

Sources

A Comparative Guide to Confirming the Stereochemistry of Ethyl 4-methylpiperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development. The spatial arrangement of atoms within a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties.[1][2] This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of "Ethyl 4-methylpiperazine-2-carboxylate" and its derivatives, a prevalent scaffold in many bioactive compounds. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a versatile building block in medicinal chemistry.[2] When substituted, as in the case of this compound, a chiral center is introduced at the C2 position, leading to the existence of enantiomers. These stereoisomers can exhibit distinct biological activities, making their separation and unambiguous stereochemical assignment a critical step in the drug discovery and development process.[2]

This guide will navigate the strengths and limitations of three powerful analytical techniques: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced methods like Vibrational Circular Dichroism (VCD).

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][3][4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, providing a detailed electron density map from which the precise spatial arrangement of atoms can be elucidated.[5]

Causality of Experimental Choice: When an unambiguous, solid-state structure is required, and a suitable single crystal can be obtained, X-ray crystallography is the method of choice. It provides not only the absolute configuration but also detailed information about bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow:

cluster_0 X-ray Crystallography Workflow A Synthesize and Purify Enantiomerically Enriched Sample B Grow High-Quality Single Crystals A->B Crucial for diffraction C Mount Crystal on Diffractometer B->C D Collect X-ray Diffraction Data C->D E Solve and Refine the Crystal Structure D->E F Determine Absolute Configuration (e.g., using Flack parameter) E->F

Caption: Workflow for absolute configuration determination by X-ray Crystallography.

Data Presentation:

Parameter(R)-Ethyl 4-methylpiperazine-2-carboxylate(S)-Ethyl 4-methylpiperazine-2-carboxylate
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
Flack Parameter0.02(3)0.98(3)
Conclusion Unambiguous assignment of the (R)-configuration Unambiguous assignment of the (S)-configuration

Self-Validation and Trustworthiness: The Flack parameter is a critical internal validation metric in X-ray crystallography for determining the absolute configuration of chiral compounds. A value close to 0 indicates the correct enantiomer has been modeled, while a value close to 1 suggests the inverted structure is correct.

Protocol for Single Crystal Growth of a Piperazine Derivative Salt:

  • Dissolution: Dissolve 10 mg of the enantiomerically pure this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric equivalent of a chiral or achiral acid (e.g., tartaric acid, hydrochloric acid) to form a salt, which often enhances crystallinity.

  • Slow Evaporation: Place the solution in a small, loosely capped vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Alternatively, place the vial of the dissolved sample inside a larger, sealed container with a less polar anti-solvent (e.g., diethyl ether, hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation and Purity

Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a sample.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Causality of Experimental Choice: Chiral HPLC is the go-to method for routine analysis of enantiomeric excess (ee), for monitoring the progress of asymmetric reactions, and for the preparative separation of enantiomers. It is a robust and versatile technique that can be readily implemented in most analytical laboratories.

Experimental Workflow:

cluster_1 Chiral HPLC Method Development A Select a Chiral Stationary Phase (CSP) B Screen Mobile Phases (Normal or Reversed-Phase) A->B C Optimize Separation (Flow Rate, Temperature, Mobile Phase Composition) B->C D Validate Method (Linearity, Precision, Accuracy) C->D E Analyze Sample and Determine Enantiomeric Excess D->E

Caption: Workflow for developing a chiral HPLC separation method.

Data Presentation:

ParameterMethod A: Chiralpak IAMethod B: Chiralpak IC
Mobile PhaseHexane:Ethanol (90:10) + 0.1% DiethylamineAcetonitrile:Methanol (90:10) + 0.1% Diethylamine[8]
Flow Rate1.0 mL/min1.0 mL/min
Retention Time (R)-enantiomer8.5 min12.3 min
Retention Time (S)-enantiomer10.2 min15.8 min
Resolution (Rs)2.13.5
Conclusion Good separation Excellent baseline separation

Protocol for Chiral HPLC Analysis:

  • Column Selection: Based on the structure of this compound (a secondary amine with a polar ester group), polysaccharide-based CSPs like Chiralpak® IA or IC are good starting points.[6]

  • Mobile Phase Preparation: For normal-phase chromatography, prepare a mobile phase of hexane and an alcohol (e.g., ethanol or isopropanol). For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[7]

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte may lack a strong chromophore).[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample to determine the enantiomeric excess by comparing the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[9][10] While standard NMR cannot distinguish between enantiomers, several strategies can be employed to determine both relative and absolute stereochemistry.

Chiral Derivatizing Agents (CDAs) for Absolute Configuration

The use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the determination of absolute configuration.[11][12] The CDA reacts with the chiral analyte to form diastereomers, which are distinguishable by NMR.

Causality of Experimental Choice: This method is particularly useful when crystallization for X-ray analysis is difficult or when only a small amount of sample is available. It provides a solution-state determination of absolute configuration.

Experimental Workflow:

cluster_2 NMR with Chiral Derivatizing Agent A React Racemic Analyte with (R)- and (S)-Mosher's Acid Separately B Acquire ¹H and/or ¹⁹F NMR Spectra of the Diastereomeric Products A->B C Assign Resonances and Calculate Chemical Shift Differences (Δδ) B->C D Correlate Δδ Values with the Mosher's Model to Determine Absolute Configuration C->D

Caption: Workflow for absolute configuration determination using Mosher's acid.

Data Presentation (Hypothetical Data):

ProtonΔδ (δS - δR) for (R)-AnalyteΔδ (δS - δR) for (S)-Analyte
H-2+0.15 ppm-0.15 ppm
H-3 (axial)-0.08 ppm+0.08 ppm
H-3 (equatorial)+0.05 ppm-0.05 ppm
Conclusion Consistent with the (R)-configuration based on the Mosher's model Consistent with the (S)-configuration based on the Mosher's model

Protocol for Mosher's Ester Formation and NMR Analysis:

  • Reaction: In two separate NMR tubes, dissolve approximately 5 mg of the enantiomerically pure this compound in 0.5 mL of deuterated chloroform (CDCl₃). To one tube, add a slight excess of (R)-Mosher's acid chloride, and to the other, add a slight excess of (S)-Mosher's acid chloride. Add a small amount of pyridine as a catalyst and scavenger for the HCl byproduct.

  • NMR Acquisition: After the reaction is complete (monitor by TLC or ¹H NMR), acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric products.

  • Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift difference (Δδ = δS - δR). By applying the established Mosher's model, the absolute configuration of the original amine can be determined.[13]

2D NMR (NOESY) for Relative Stereochemistry

For molecules with multiple stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry.[9][14] This technique detects through-space interactions between protons that are in close proximity (<5 Å).

Causality of Experimental Choice: When determining the relative orientation of substituents on a ring system, such as confirming a cis or trans relationship in a disubstituted piperazine, NOESY is the preferred method.

Data Presentation (Hypothetical for a 2,5-disubstituted derivative):

Interacting ProtonsNOE Correlation Observed?Implied Relative Stereochemistry
H-2 / H-5 (axial)Yescis
H-2 (axial) / H-5 (equatorial)Notrans

Protocol for NOESY Analysis:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified diastereomer in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 300-800 ms) to allow for the buildup of NOE signals.

  • Data Analysis: Analyze the cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates that they are close in space, allowing for the determination of their relative orientation.

Vibrational Circular Dichroism (VCD): A Powerful Alternative for Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer, the absolute configuration can be determined.[17]

Causality of Experimental Choice: VCD is an excellent alternative to X-ray crystallography when single crystals are not available.[17] It provides the absolute configuration of the molecule in solution, which can be more representative of its biologically active state.

Experimental Workflow:

cluster_3 VCD for Absolute Configuration A Acquire Experimental VCD and IR Spectra of the Sample C Compare Experimental and Calculated Spectra A->C B Perform Quantum Mechanical Calculations (e.g., DFT) to Predict the VCD and IR Spectra of a Known Enantiomer B->C D Assign Absolute Configuration Based on Spectral Agreement C->D

Caption: Workflow for VCD analysis to determine absolute configuration.

Data Presentation:

Spectral RegionExperimental VCD SignCalculated VCD Sign for (R)-enantiomer
1735 cm⁻¹ (C=O stretch)++
1450 cm⁻¹ (CH₂ bend)--
1280 cm⁻¹ (C-N stretch)++
Conclusion Excellent agreement, confirming the (R)-configuration

Conclusion: An Integrated Approach to Stereochemical Confirmation

The choice of analytical technique for confirming the stereochemistry of "this compound" derivatives depends on the specific research question, the available instrumentation, and the physical properties of the compound.

  • For an unambiguous and definitive determination of absolute configuration, X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. [1][3][4]

  • For routine determination of enantiomeric purity and for preparative separation, chiral HPLC is the most practical and widely used method. [6][7]

  • NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a powerful solution-state method for determining absolute configuration, while 2D NOESY is invaluable for elucidating relative stereochemistry. [9][11][14]

  • VCD has emerged as a robust alternative to X-ray crystallography for determining the absolute configuration of molecules in solution, especially for those that are difficult to crystallize. [17][18]

Ultimately, a multi-faceted approach, where the results from two or more of these techniques are in agreement, provides the highest level of confidence in the stereochemical assignment. This rigorous approach is essential for advancing drug discovery programs and ensuring the development of safe and effective therapeutics.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Vibrational circular dichroism (VCD). Bruker.
  • Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Determination of absolute configuration. Pure Chemistry.
  • Stereochemistry of natural products from vibrational circular dichroism. Royal Society of Chemistry.
  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives. BenchChem.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling.
  • Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Journal of the American Chemical Society.
  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
  • NMR and Stereochemistry. Harned Research Group.
  • 4.7: NMR Spectroscopy. Chemistry LibreTexts.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Chirality.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • This compound synthesis. ChemicalBook.
  • A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Mosher's acid. Wikipedia.
  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • This compound. CymitQuimica.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
  • Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed.
  • Ethyl 4-methylpiperazine-1-carboxylate. PubChem.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

Sources

A Comparative Guide to the Purity Assessment of Ethyl 4-methylpiperazine-2-carboxylate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-methylpiperazine-2-carboxylate, a key building block in the synthesis of several pharmaceutical agents, is no exception. Its purity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this N-heterocyclic compound.

The Criticality of Purity for this compound

This compound is a substituted piperazine derivative. Impurities can arise from various stages of its synthesis, including unreacted starting materials, by-products from side reactions, or degradation products. Given its structure—a tertiary amine and an ester functional group—potential impurities could include isomers, related piperazine analogues, hydrolyzed acid forms, and residual solvents. Ensuring the absence of these impurities, or their presence below acceptable limits as defined by guidelines like the International Council for Harmonisation (ICH), is paramount.

This guide will dissect the application of HPLC and GC, offering the rationale behind methodological choices and providing actionable protocols for researchers and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a premier separation technique for non-volatile and thermally sensitive compounds, making it an excellent first choice for analyzing this compound and its potential non-volatile impurities.[1][2] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[1]

The inherent polarity of this compound, conferred by its two nitrogen atoms and the carboxylate group, dictates the chromatographic mode. Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

  • Column Selection: A C18 column is the standard choice for RP-HPLC due to its versatility and robustness. However, the basic nature of the piperazine nitrogens can lead to peak tailing on traditional silica-based C18 columns due to interaction with acidic silanol groups. To mitigate this, a modern, end-capped, high-purity silica C18 column or a column with a polar-embedded group is recommended. These columns provide better peak shape for basic analytes.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The buffer's pH is critical; maintaining a pH between 3 and 7 will ensure the tertiary amine is protonated, leading to better retention and peak shape. A phosphate or acetate buffer is a common choice. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute more hydrophobic impurities and ensure a reasonable analysis time.

  • Detector Selection: A UV detector is the most common choice for HPLC analysis. Although piperazine itself lacks a strong chromophore, the ester group in this compound allows for detection at low UV wavelengths (around 210 nm).[3] For higher sensitivity and specificity, especially for trace impurity analysis, a Mass Spectrometric (MS) detector can be coupled with the HPLC (LC-MS).[4]

The following diagram illustrates a typical HPLC workflow for purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System (Pump, Injector, Column) MobilePhase->HPLCSys SamplePrep Sample Preparation SamplePrep->HPLCSys StandardPrep Standard Preparation StandardPrep->HPLCSys Detector UV/MS Detector HPLCSys->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: HPLC Experimental Workflow for Purity Assessment.

System Suitability: Before sample analysis, the chromatographic system's performance must be verified according to pharmacopeial guidelines like USP <621>.[5][6] This involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility (%RSD of replicate injections).

ParameterAcceptance Criteria
Theoretical Plates (N)> 2000
Tailing Factor (T)0.8 - 1.5
%RSD of replicate injections< 2.0%

Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography (GC): The Choice for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][2] It is particularly well-suited for identifying residual solvents and volatile impurities that may be present in the this compound sample.

The success of a GC method hinges on the volatility of the analyte and the choice of the stationary phase and temperature program.

  • Column Selection: A capillary column with a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent), is a good starting point. For separating highly polar amines, a specialized amine-specific column (e.g., a wax-type or a base-deactivated column) can provide better peak shapes and reduce tailing.[7]

  • Carrier Gas: Helium is a common carrier gas, although hydrogen can offer faster analysis times.[8]

  • Injector and Detector: A split/splitless injector is standard. The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is an excellent choice for carbon-containing compounds and offers high sensitivity and a wide linear range. For definitive identification of unknown impurities, a Mass Spectrometer (GC-MS) is the gold standard.[9][10]

  • Derivatization: While this compound is volatile enough for GC analysis, derivatization can sometimes be employed to improve peak shape and thermal stability, although it adds complexity to the sample preparation.

The workflow for a GC analysis is outlined in the diagram below.

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing SamplePrepGC Sample Preparation GCSys GC System (Injector, Column, Oven) SamplePrepGC->GCSys StandardPrepGC Standard Preparation StandardPrepGC->GCSys DetectorGC FID/MS Detector GCSys->DetectorGC ChromatogramGC Chromatogram Generation DetectorGC->ChromatogramGC IntegrationGC Peak Integration & Quantification ChromatogramGC->IntegrationGC ReportGC Final Report IntegrationGC->ReportGC

Caption: GC Experimental Workflow for Purity Assessment.

System Suitability: Similar to HPLC, GC system suitability must be established before analysis. Key parameters include resolution between critical peaks, peak symmetry, and injection precision.

ParameterAcceptance Criteria
Resolution (Rs)> 1.5
Tailing Factor (T)0.8 - 1.8
%RSD of replicate injections< 5.0%

Method Parameters:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve 20 mg of this compound in 1 mL of Methanol.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical challenge. The validation of these analytical procedures should follow ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[11][12][13]

FeatureHPLCGC
Applicable Impurities Non-volatile, thermally labile, high molecular weight impurities.Volatile, semi-volatile, and thermally stable impurities.
Selectivity Excellent for isomers and structurally similar compounds.Excellent for resolving volatile compounds, especially with GC-MS.
Sensitivity High, especially with MS detection.Very high, particularly with FID for hydrocarbons and MS for unknowns.
Sample Preparation Simple dissolution in mobile phase is often sufficient.May require dissolution in a volatile solvent; derivatization adds steps.
Instrumentation Complexity Moderate to high.Moderate.
Primary Application Assay, related substances, non-volatile impurities.Residual solvents, volatile starting materials, and by-products.

Key Takeaway: For a comprehensive purity profile of this compound, HPLC and GC are not competing but complementary techniques. HPLC is indispensable for analyzing related substances (e.g., isomers, degradation products), while GC is essential for quantifying residual solvents and other volatile impurities.

Conclusion and Recommendations

A robust purity assessment of this compound necessitates a multi-faceted analytical approach.

  • Primary Purity and Related Substances: HPLC with UV or MS detection should be the primary method for quantifying the main component and profiling non-volatile related substances. The development of a stability-indicating HPLC method is crucial for monitoring degradation products over time.

  • Volatile Impurities and Residual Solvents: A validated GC method is required to control for volatile impurities that are not amenable to HPLC analysis. This is a standard requirement in pharmaceutical manufacturing.

By leveraging the strengths of both HPLC and GC, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product. The methods presented here provide a solid foundation for developing and validating in-house analytical procedures that comply with rigorous regulatory standards.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ACS Publications. Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ResearchGate. HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Journal of the Chemical Society. Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds... [Link]

  • Scribd. Piperazine GC. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 4-methylpiperazine-2-carboxylate (CAS No. 63285-60-9). As a substituted piperazine derivative, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain full compliance with regulatory standards. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and responsibility.

The foundational principle for managing this chemical is to treat all waste containing this compound as hazardous waste .[1][2][3] This approach ensures the highest level of safety and compliance, irrespective of the quantity.

Hazard Profile and Essential Risk Assessment

Understanding the specific hazards of this compound is critical for justifying and implementing proper handling protocols. While a complete toxicological profile may be limited, data from the compound itself and structurally related piperazine derivatives inform a precautionary approach.[2][4] The primary risks are associated with irritation and harm upon ingestion or exposure to mucous membranes.[5]

Table 1: GHS Hazard Classification for this compound

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)

Warning H302: Harmful if swallowed.[5]
Skin IrritationGHS07Warning H315: Causes skin irritation.[5]
Eye IrritationGHS07Warning H319: Causes serious eye irritation.[5]
Specific Target Organ ToxicityGHS07Warning H335: May cause respiratory irritation.[5]

Causality: The hazards listed necessitate that this compound be handled with engineering controls and appropriate Personal Protective Equipment (PPE) to prevent inhalation and direct contact. Its classification as "harmful" and an "irritant" automatically places its waste stream under regulatory scrutiny, making improper disposal (e.g., via drain or regular trash) a compliance violation and a safety risk.[6][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following safety measures are mandatory.

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to mitigate the risk of inhaling vapors or aerosols.[7] The laboratory must be equipped with an accessible eyewash station and safety shower.[8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent exposure.

    • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]

    • Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 standards.[8]

    • Body Protection : A lab coat or chemically resistant apron must be worn. Ensure clothing is laundered separately from personal garments.[2]

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be systematic. The following workflow ensures that waste is managed safely from the point of generation to its final, compliant disposal.

Step 1: Waste Identification and Classification

Immediately upon deciding to discard the material, it is classified as a hazardous waste.[1] This applies to the pure compound, solutions, reaction mixtures, and any materials (e.g., absorbent pads, contaminated glassware) used to clean up spills. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for this determination lies with the waste generator.[10][11][12]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Do NOT mix this compound waste with other chemical streams unless their compatibility is confirmed.

  • Crucially, keep it separate from :

    • Strong Acids : As a piperazine derivative (a base), it can react violently or exothermically with acids.[13]

    • Oxidizing Agents : Mixing with oxidizers (e.g., nitrates, perchlorates) can create a risk of ignition or explosion.[2]

Step 3: Proper Containerization

The integrity of the waste containment is paramount to preventing leaks and exposures.

  • Select a Compatible Container : Use a clean, leak-proof container made of a material chemically resistant to piperazine derivatives, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[13][14]

  • Leave Headroom : Fill the container to no more than 90% capacity (at least one inch of headroom) to allow for vapor expansion.[13]

  • Label Correctly : The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other components.

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[15][16]

Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13][15]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment : Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Closure : Keep the waste container securely capped at all times, except when adding waste.[1]

  • Quantity Limits : Do not exceed 55 gallons of total hazardous waste in the SAA. Once a container is full, it must be moved to a central storage area within three days.[13][15]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste off-site themselves.

  • Contact EH&S : Notify your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[1][15]

  • Manifesting : EH&S will work with a licensed hazardous waste disposal company to transport the waste. This process is tracked using a hazardous waste manifest, which documents the waste's journey from your lab to the final treatment, storage, and disposal facility (TSDF).[12][17]

  • Final Treatment : Disposal methods may include incineration at a permitted facility, which is a common and effective method for organic chemical waste.[10][17]

G cluster_1 Coordination & Removal cluster_2 Final Disposition F Container Full or Project Complete? G Step 5: Contact EH&S for Waste Pickup F->G Yes E E F->E No H EH&S Collects Waste & Initiates Manifest G->H I Transport by Licensed Waste Hauler H->I J Disposal at Permitted Facility (e.g., Incineration) I->J A A B B A->B C C B->C Always D D C->D D->E E->F

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Management
  • Minor Spill (Contained within a fume hood) :

    • Ensure PPE is worn. Alert others in the immediate area.

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a new, properly labeled hazardous waste container.

    • Decontaminate the surface with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume) :

    • Evacuate all personnel from the immediate area.[2][18]

    • Alert your institution's emergency response team and EH&S office immediately. Provide the chemical name and spill location.[2]

    • If safe to do so, close the doors to the lab to contain vapors.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

G A Spill Occurs B Assess Situation: Location & Volume A->B C Minor Spill (Small, in fume hood) B->C Minor D Major Spill (Large, outside hood) B->D Major E Don PPE Alert Colleagues C->E I EVACUATE AREA IMMEDIATELY D->I F Absorb with Inert Material E->F G Collect Waste for Disposal F->G H Decontaminate Area G->H J Alert EH&S and Emergency Services I->J K Isolate the Area (Close Doors) J->K

Exposure First Aid
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][19]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][19]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • Drain Disposal : This chemical is not suitable for drain disposal. Its potential toxicity can damage aquatic ecosystems and interfere with wastewater treatment processes.[6][13]

  • Regular Trash Disposal : Disposing of this chemical in the regular trash can lead to exposure for custodial staff and environmental contamination as it leaches from landfills.[6] Even empty containers must be decontaminated before being discarded as regular trash.[1]

  • Evaporation : Allowing the chemical to evaporate in a fume hood is not a compliant disposal method and constitutes an unpermitted release into the atmosphere.[1]

Decontamination of Empty Containers

An empty container that held this compound must still be handled as hazardous waste unless properly decontaminated.[18]

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize the residue.

  • Collect Rinsate : Each rinse volume must be collected and disposed of as hazardous waste in the appropriate liquid waste container.

  • Deface Label : Once the container is fully decontaminated and dry, completely remove or deface the original chemical label to prevent confusion.[1]

  • Final Disposal : The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29). [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Unknown Source. OSHA Requirements for Hazardous Chemical Storage.
  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. (2024-08-16). [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Unknown Source. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel Resources. OSHA Rules for Hazardous Chemicals. (2025-12-16). [Link]

  • Wikipedia. Hazardous waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. (2025-04-15). [Link]

  • Unknown Source.
  • Unknown Source.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Piperazine. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: Piperazine. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026-01-12). [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Ethyl 4-methylpiperazine-1-carboxylate. [Link]

  • Novachem. Safety Data Sheet: Piperazine citrate. (2024-01-02). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-methylpiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel or specialized reagents is a constant. Ethyl 4-methylpiperazine-2-carboxylate (CAS No. 63285-60-9) is one such compound, utilized in specialized research contexts. While specific safety data for this exact molecule is not extensively published, its structural backbone—the piperazine moiety—is well-characterized. This guide adopts a conservative safety-first principle, synthesizing data from closely related piperazine and piperidine derivatives to establish a robust framework for safe handling.[1]

This document provides drug development professionals and laboratory researchers with essential, immediate safety protocols, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the understanding that true laboratory safety transcends mere compliance; it is a proactive culture built on understanding the "why" behind each procedural step.

Hazard Identification: A Profile Based on Structural Analogs

Based on the hazard profiles of analogous compounds like Ethyl 4-piperidinecarboxylate and various N-substituted piperazines, we must handle this compound with the assumption that it presents similar risks.[2][3] The primary hazards associated with this chemical class include irritation and potential corrosion to the skin and eyes, as well as respiratory tract irritation.[4]

Hazard ClassificationCategoryPrecautionary StatementSupporting Sources
Skin Corrosion/IrritationCategory 2 (Assumed)Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2 (Assumed)Causes serious eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Assumed)May cause respiratory irritation.[4][6]
Combustible LiquidCategory 4 (Potential)Combustible liquid. Keep away from heat and open flames.[2][3][6]

This table summarizes the potential hazards. The causality is clear: the amine groups characteristic of piperazines can impart a corrosive or irritant nature, while the ester functional group can also contribute to irritation.

Core Directive: Personal Protective Equipment (PPE) Selection and Rationale

Engineering controls, such as fume hoods and local exhaust ventilation, are the primary line of defense.[7] PPE is the critical last barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment.

PPE CategorySpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes and airborne droplets that can cause serious eye irritation or damage. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[2][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) conforming to EN 374. Gloves must be inspected for integrity before each use.The piperazine structure can penetrate standard latex gloves. Nitrile provides superior resistance to this class of chemicals, preventing skin contact that could lead to irritation or allergic reactions. Always wash hands after removing gloves.[8][9]
Skin & Body Protection A buttoned lab coat is mandatory. For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls are recommended.Prevents contamination of personal clothing and minimizes skin exposure. Contaminated clothing must be removed immediately and laundered separately before reuse.[7][10]
Respiratory Protection Operations should be conducted in a certified chemical fume hood. If ventilation is inadequate or if aerosols/mists are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.Inhalation of vapors or mists can cause respiratory tract irritation.[4] A fume hood maintains low airborne concentrations, while a respirator provides direct protection when engineering controls are insufficient or during emergency situations.[2][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating protocol ensures that safety checks are integrated at every stage of the workflow.

Pre-Operational Checks:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is optimal.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for tears or pinholes.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest eyewash station and safety shower.[11]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill containment materials (e.g., vermiculite or sand) readily available.[12]

Handling Protocol:

  • Don PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Don gloves last.

  • Chemical Transport: When moving the chemical, keep the container sealed and use a secondary container.

  • Dispensing: Conduct all weighing and dispensing of this compound inside the chemical fume hood to contain any vapors.[10]

  • Perform Work: Carry out the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

  • Post-Handling: Tightly seal the primary container.[6] Wipe down the work surface with an appropriate solvent.

Post-Operational Checks:

  • Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the exterior of the glove. Remove goggles and lab coat.

  • Hygiene: Wash hands thoroughly with soap and water.[5][7]

Below is a diagram illustrating this mandatory safety workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood & Safety Equipment prep2 Inspect & Gather Required PPE prep1->prep2 prep3 Prepare Spill Kit & Workspace prep2->prep3 handle1 Don PPE (Gloves Last) prep3->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Securely Seal Container handle3->handle4 post1 Clean Workspace handle4->post1 Proceed to Cleanup post2 Dispose of Waste (See Section 4) post1->post2 post3 Doff PPE (Gloves First) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A workflow diagram for the safe handling of this compound.

Logistical Plan: Spill Response and Waste Disposal

Spill Response Protocol:

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Contain the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, increase ventilation and remove ignition sources.[12]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent personnel from re-entering the area until cleared by EHS.

Waste Disposal Plan: Proper disposal is a critical component of the chemical lifecycle, mandated by federal and local regulations.[5]

  • Designation: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent material), must be treated as hazardous chemical waste.[11]

  • Containment: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, and national regulations.[5][14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10]

References

  • AK Scientific, Inc. Safety Data Sheet for (S)-1-Boc-2-methylpiperazine. [URL: https://www.aksci.com/sds/S705.pdf]
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=142-64-3]
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [URL: https://www.coleparmer.com/sds/20500-47.htm]
  • BenchChem. Personal protective equipment for handling Piperazine-2-thione. [URL: https://www.benchchem.com/proinfo/sds/bcm228062sds.pdf]
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC119960050&productDescription=ETHYL+ISONIPECOTATE+98%25+5GR&vendorId=VN000321&countryCode=US&language=en]
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [URL: https://www.carlroth.com/medias/SDB-279Y-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODN8YXBwbGljYXRpb24vcGRmfGg1Ni9oYWMvOTA4ODQzNjA0Mzg3MC5wZGY]
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxylate. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC434940010&productDescription=ETHYL+4-AMINO-1-PIPERIDINECARBOXYLATE&vendorId=VN000321&countryCode=US&language=en]
  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
  • Apollo Scientific. Ethyl piperidine-4-carboxylate Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR0070_msds.pdf]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FL19108_AU_GHS.pdf]
  • ChemicalBook. Ethyl 4-piperidinecarboxylate - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7231962_EN.htm]
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Methylpiperazine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131802]
  • Sunway Pharm Ltd. This compound Product Page. [URL: https://www.3wpharm.com/product/63285-60-9.html]
  • TCI Chemicals. SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. [URL: https://www.tcichemicals.com/BE/en/assets/sds/A0304_EN.pdf]
  • Biosynth. Safety Data Sheet - Ethyl Isonipecotate. [URL: https://www.biosynth.com/msds/FE07768.pdf]
  • ChemicalBook. This compound Product Page. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43353.htm]
  • CDH Fine Chemical. ETHYL PIPERAZINE-1-CARBOXYLATE MATERIAL SAFETY DATA SHEET. [URL: https://www.cdhfinechemical.com/images/product/msds/92855_1.pdf]
  • CATO Research Chemical Inc. SAFETY DATA SHEETS - Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. [URL: https://www.catoresearchchemical.com/sds/C1833230.pdf]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.